3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
Beschreibung
Eigenschaften
IUPAC Name |
3-acetyl-4-hydroxy-7,8-dimethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-6-4-5-9-11(7(6)2)14-13(17)10(8(3)15)12(9)16/h4-5H,1-3H3,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXNUARONUEQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C(=O)N2)C(=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716410 | |
| Record name | 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63768-46-7 | |
| Record name | 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Novel Synthesis Methods for 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one: A Guide for Advanced Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities.[1][2] Its derivatives are pivotal in the development of novel drugs targeting conditions from bacterial infections to neurodegenerative diseases.[2] The specific analogue, 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one, combines the key pharmacophoric elements of a 4-hydroxy-2-quinolone with a reactive 3-acetyl group, making it a versatile intermediate for creating libraries of new chemical entities. The 7,8-dimethyl substitution pattern allows for fine-tuning of steric and electronic properties, which can significantly impact target binding and pharmacokinetic profiles.
This guide provides an in-depth exploration of synthetic strategies for this target molecule, moving from classical thermal cyclizations to modern, efficient, and environmentally benign methodologies. As senior application scientists, our focus is not merely on the "how" but the "why"—elucidating the mechanistic rationale behind procedural choices to empower researchers in their synthetic endeavors.
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule can be disconnected at the C3-acetyl bond and the amide bond of the heterocyclic ring. This reveals two primary synthons: a 4-hydroxy-7,8-dimethylquinolin-2(1H)-one intermediate and an acetylating agent. The quinolinone core itself can be traced back to a substituted aniline—in this case, 2,3-dimethylaniline—and a malonic acid derivative, which are readily available starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Part 1: The Classical Approach: Thermal Cyclization
The traditional synthesis of the 4-hydroxyquinolin-2-one core relies on the thermal condensation of an aniline with a β-ketoester or a malonic ester derivative, known as the Conrad-Limpach-Knorr synthesis or the Gould-Jacobs reaction, respectively.[3][4]
Mechanism: The Gould-Jacobs Reaction
The synthesis begins with the condensation of 2,3-dimethylaniline with diethyl malonate. This reaction typically proceeds through two key stages:
-
Initial Condensation: The aniline displaces an ethoxy group from diethyl malonate to form an enamine intermediate. This step often requires moderate heat.
-
Thermal Cyclization: The crucial ring-closing step requires significantly higher temperatures (typically 250-300 °C). At this temperature, an intramolecular Claisen condensation occurs, where the aniline nitrogen attacks one of the ester carbonyls, followed by the elimination of ethanol to form the heterocyclic ring.[5]
Caption: Experimental workflow for the quinolinone core synthesis.
Step 1: Synthesis of 4-Hydroxy-7,8-dimethylquinolin-2(1H)-one
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 2,3-dimethylaniline (1.21 g, 10 mmol), diethyl malonate (2.40 g, 15 mmol, 1.5 equiv.), and Bismuth(III) chloride (0.63 g, 2 mmol, 0.2 equiv.). [6]2. Solvent Addition: Add 3 mL of absolute ethanol to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 15 minutes. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Work-up: After cooling the vessel to room temperature, pour the reaction mixture into 50 mL of ice-cold water. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration. Wash the crude product with cold ethanol (2 x 10 mL) to remove unreacted starting materials. Dry the solid under vacuum to yield the desired 4-hydroxy-7,8-dimethylquinolin-2(1H)-one. The product can be further purified by recrystallization if necessary.
Step 2: Synthesis of this compound
-
Reagent Preparation: To a solution of the 4-hydroxy-7,8-dimethylquinolin-2(1H)-one (1.0 g, 4.9 mmol) in 15 mL of dry toluene, add acetyl chloride (0.42 g, 5.4 mmol, 1.1 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold hexanes, and dry to afford the final product, this compound.
This self-validating protocol incorporates a catalyst that can be easily handled and a microwave-assisted step that ensures rapid and efficient conversion, providing a reliable and scalable method for drug development professionals.
References
Sources
- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 2. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. iipseries.org [iipseries.org]
- 6. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one: A Technical Guide for Preclinical Investigation
Introduction: The Quinolinone Scaffold as a Privileged Structure in Medicinal Chemistry
The quinolin-2(1H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1] Derivatives of this core have been successfully developed as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[1][2] The biological activities of quinolinone derivatives are often modulated by the nature and position of substituents on the heterocyclic ring. This guide focuses on the specific derivative, 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one, a compound whose biological potential remains largely unexplored in publicly available literature. However, based on the well-documented activities of structurally related quinolinones, this molecule represents a promising candidate for investigation in several key therapeutic areas.[3]
This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the biological activities of this compound. We will delve into the anticipated biological activities, supported by evidence from analogous compounds, and provide detailed, field-proven protocols for in vitro evaluation. The causality behind experimental choices is explained to ensure a thorough understanding of the methodologies.
Anticipated Biological Activities and Investigative Framework
Based on the extensive literature on quinolinone derivatives, this compound is hypothesized to possess significant antimicrobial, anticancer, and anti-inflammatory properties. The presence of the acetyl group at the 3-position, the hydroxyl group at the 4-position, and the dimethyl substitution at the 7 and 8 positions are expected to influence the molecule's electronic and steric properties, thereby impacting its interaction with biological targets.[3]
The following sections will detail the rationale behind these anticipated activities and provide robust protocols for their investigation.
Part 1: Antimicrobial Activity Evaluation
Quinoline derivatives have a long-standing history as effective antimicrobial agents.[2][4] The mechanism of action for many quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[3] The structural features of this compound suggest its potential to interfere with microbial growth.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a standardized and widely accepted method for determining the MIC of a novel compound against various microorganisms.[5][6] This quantitative assay allows for the determination of the lowest concentration of the compound that inhibits visible microbial growth.[7]
Principle: This method involves challenging a standardized suspension of a test microorganism with serial dilutions of the compound in a liquid growth medium. Following incubation, the presence or absence of visible growth is assessed to determine the MIC.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.[5]
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
-
Data Presentation:
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | e.g., 0.5-64 | e.g., Vancomycin | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | e.g., 0.5-64 | e.g., Ciprofloxacin | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | e.g., 0.5-64 | e.g., Gentamicin | [Insert Data] | [Insert Data] |
| Candida albicans | N/A (Fungus) | e.g., 0.5-64 | e.g., Fluconazole | [Insert Data] | [Insert Data] |
Workflow Diagram:
Caption: Workflow for the Broth Microdilution Assay.
Part 2: Anticancer Activity Evaluation
The quinolinone scaffold is a key component of several approved and investigational anticancer drugs.[3] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.[3] The cytotoxic potential of this compound against various cancer cell lines warrants thorough investigation.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer agents.[8][9]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance of the dissolved crystals.[9]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cancer cells of interest.
-
Seed the cells into a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase during the assay.[8]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
After 24 hours, replace the medium in the wells with the medium containing the different concentrations of the test compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[5]
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[8][10]
-
Data Presentation:
| Cancer Cell Line | Compound Concentration (µM) | % Cell Viability | IC₅₀ (µM) |
| e.g., MCF-7 (Breast) | [Concentration Range] | [Insert Data] | [Insert Data] |
| e.g., A549 (Lung) | [Concentration Range] | [Insert Data] | [Insert Data] |
| e.g., HCT116 (Colon) | [Concentration Range] | [Insert Data] | [Insert Data] |
Workflow Diagram:
Caption: Workflow of the MTT Cytotoxicity Assay.
Part 3: Anti-inflammatory Activity Evaluation
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinoline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes or the stabilization of cellular membranes.[1]
Experimental Protocol: In Vitro Anti-inflammatory Assays
Simple and reliable in vitro assays can provide a preliminary assessment of the anti-inflammatory potential of this compound.
Principle: Denaturation of proteins is a well-documented cause of inflammation.[11] This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA).[12]
Step-by-Step Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 0.5% w/v BSA and various concentrations of the test compound (e.g., 100-500 µg/ml).[12]
-
A control group without the test compound and a standard drug group (e.g., diclofenac sodium) should be included.
-
-
Incubation:
-
Measurement:
-
After cooling to room temperature, add phosphate-buffered saline (PBS) to each tube.
-
Measure the turbidity of the solutions using a spectrophotometer at 660 nm.[12]
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = (1 - (Absorbance of Test Sample / Absorbance of Control)) x 100[11]
-
Principle: The integrity of the red blood cell membrane is analogous to the lysosomal membrane.[12] Stabilization of the HRBC membrane against hypotonicity-induced lysis can be an indicator of anti-inflammatory activity, as it suggests the ability to stabilize lysosomal membranes and prevent the release of pro-inflammatory enzymes.[12]
Step-by-Step Methodology:
-
Preparation of HRBC Suspension:
-
Collect a blood sample from a healthy volunteer who has not taken any NSAIDs for two weeks.[12]
-
Mix the blood with an equal volume of Alsever's solution.
-
Centrifuge the mixture, discard the supernatant, and wash the packed red blood cells with isosaline.
-
Prepare a 10% v/v suspension of the HRBCs in isosaline.
-
-
Assay Procedure:
-
Prepare reaction mixtures containing the HRBC suspension, a hypotonic buffer, and various concentrations of the test compound.
-
Include a control group without the test compound and a standard drug group.
-
-
Incubation and Measurement:
-
Incubate the mixtures at 37°C for 30 minutes.
-
Centrifuge the mixtures and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
-
Calculation:
-
The percentage of membrane stabilization is calculated based on the reduction in hemolysis in the presence of the test compound compared to the control.
-
Data Presentation:
| Assay | Compound Concentration (µg/mL) | % Inhibition/Stabilization |
| Protein Denaturation | [Concentration Range] | [Insert Data] |
| HRBC Membrane Stabilization | [Concentration Range] | [Insert Data] |
Logical Relationship Diagram:
Caption: Logical diagram illustrating the in vitro assessment of anti-inflammatory potential.
Conclusion and Future Directions
This technical guide provides a foundational framework for the systematic evaluation of the biological activities of this compound. The provided protocols are robust, well-established, and designed to yield reliable preliminary data on the antimicrobial, anticancer, and anti-inflammatory potential of this novel compound. Positive results from these in vitro studies would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in relevant animal models, and comprehensive safety and toxicological profiling. The exploration of this and other substituted quinolinone derivatives holds significant promise for the discovery of new therapeutic agents to address unmet medical needs.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- BenchChem. (2025). MTT Assay for Anticancer Agent 158 Cytotoxicity.
- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
- BenchChem. (2025). Antimicrobial Susceptibility Testing of Novel Compounds.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024).
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.).
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.).
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013).
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). [Source Not Available]
- Abcam. (n.d.). MTT assay protocol.
- MTT Assay Protocol for Cell Viability and Prolifer
- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025).
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
- In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). [Source Not Available]
- Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed.
- Synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-one (2a). (n.d.).
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central.
- In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (n.d.).
- Synthesis of 3-acetyl-4-hydroxy-1-methyl-2-quinolinone (6). Reagents... (n.d.).
- (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. (2018).
- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025).
- BenchChem. (2025). Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development.
- Synthesis of 3‐acetyl‐ 4‐hydroxyquinolin‐2(1H)‐one. (n.d.).
- Mechanism of action of 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one, a very active angular furocoumarin-like sensitizer. (n.d.). PubMed.
- Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (n.d.). MDPI.
- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). PubMed Central.
- 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applic
- 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. (n.d.).
- 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applic
- (PDF) Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. (n.d.).
-
Synthesis, Crystal Structure and Anticancer Activity of Novel Derivatives of Ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][8][13]triazin-3-yl)formate. (n.d.). PubMed.
Sources
- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. bbrc.in [bbrc.in]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Mechanism of Action of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] This technical guide delves into the putative mechanism of action of a specific derivative, 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one. While direct, extensive research on this particular molecule is nascent, a comprehensive analysis of structurally related compounds allows for the formulation of a scientifically grounded hypothesis regarding its biological targets and cellular effects. This document synthesizes existing literature on quinolin-2-one derivatives to propose potential mechanisms, outlines detailed experimental protocols for their validation, and provides a forward-looking perspective for future research and drug development endeavors.
Introduction: The Quinolin-2(1H)-one Core
Quinolin-2(1H)-ones, also known as carbostyrils, are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences. Their versatile structure has been a template for the development of therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and neurology.[1] The biological activity of these derivatives is often dictated by the nature and position of substituents on the quinolinone ring system. Notably, compounds belonging to the broader quinolone class are well-established antibacterial agents.[2][3] Furthermore, specific derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[4][5][6]
This guide focuses on this compound, a molecule that combines the foundational quinolin-2-one scaffold with key functional groups that suggest a potential for specific and potent biological activity.
Compound Profile: this compound
The chemical structure of this compound is characterized by:
-
A quinolin-2(1H)-one core , providing the fundamental bicyclic framework.
-
A 4-hydroxy group , which can participate in hydrogen bonding and may be crucial for receptor interaction.
-
A 3-acetyl group , which introduces a potential point of interaction and can influence the electronic properties of the ring system.
-
7,8-dimethyl substitution on the benzene ring, which can impact lipophilicity, metabolic stability, and receptor binding specificity.
The presence of the 3-acyl-4-hydroxyquinolin-2(1H)-one moiety is particularly noteworthy, as this structural motif has been identified in compounds with specific neurological activity.[7]
Postulated Mechanisms of Action
Based on the available literature for structurally analogous compounds, two primary mechanisms of action are proposed for this compound:
Antagonism of the NMDA Receptor Glycine Site
A compelling body of evidence suggests that 3-acyl-4-hydroxyquinolin-2(1H)-ones can act as antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[7] The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a variety of neuropathological conditions, including epilepsy and neurodegenerative diseases. The glycine site on the NMDA receptor is a co-agonist site, meaning that both glutamate and glycine (or D-serine) must bind for the receptor to be fully activated. Antagonists of this site can modulate receptor activity, offering a potential therapeutic avenue for conditions characterized by excessive NMDA receptor signaling.
The 4-hydroxy-quinolin-2-one core is a known pharmacophore for glycine site antagonists. It is hypothesized that this compound adopts a conformation that allows it to bind to the glycine site, thereby preventing the binding of the co-agonist and reducing NMDA receptor-mediated neuronal excitation. This suggests potential applications as an anticonvulsant or neuroprotective agent.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The broader class of quinolones are renowned for their antibacterial activity, which they exert by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][8] These type II topoisomerases are responsible for managing the topological state of bacterial DNA during replication, transcription, and repair.[8] By forming a complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.[3][8]
While the "classic" quinolone antibiotics typically feature a carboxylic acid at the 3-position, the structural similarity of the quinolin-2(1H)-one core suggests that this compound could potentially exhibit antibacterial properties. The 3-acetyl group may interact with the enzyme-DNA complex in a manner that disrupts its function. This hypothesis warrants investigation, particularly in the context of rising antibiotic resistance.
Proposed Experimental Validation
To rigorously test the postulated mechanisms of action, a series of in vitro and cell-based assays are proposed.
NMDA Receptor Glycine Site Binding Assay
Objective: To determine the affinity of this compound for the glycine binding site of the NMDA receptor.
Methodology: A competitive radioligand binding assay will be employed.
Protocol:
-
Membrane Preparation: Synaptic membranes will be prepared from rat forebrains.
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-acetate, pH 7.4).
-
Radioligand: [³H]glycine or a specific glycine site antagonist radioligand will be used.
-
Competition Assay:
-
Incubate the synaptic membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Non-specific binding will be determined in the presence of a high concentration of a known glycine site antagonist (e.g., 7-chlorokynurenic acid).
-
-
Incubation and Filtration: Incubate the mixture, followed by rapid filtration to separate bound and free radioligand.
-
Scintillation Counting: The radioactivity on the filters will be quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ (inhibitory concentration 50%) will be calculated by non-linear regression analysis of the competition curve. The Ki (inhibition constant) will be determined using the Cheng-Prusoff equation.
Expected Outcome: A low Ki value would indicate high-affinity binding to the NMDA receptor glycine site, supporting the proposed mechanism.
DNA Gyrase and Topoisomerase IV Inhibition Assays
Objective: To assess the inhibitory activity of this compound against bacterial DNA gyrase and topoisomerase IV.
Methodology: Enzyme inhibition assays using purified enzymes.
Protocol:
-
Enzyme and DNA Substrate: Obtain purified DNA gyrase and topoisomerase IV, along with their respective DNA substrates (e.g., relaxed and supercoiled plasmids).
-
Reaction Buffer: Prepare appropriate reaction buffers for each enzyme.
-
Inhibition Assay:
-
Incubate the enzyme with its DNA substrate in the presence of varying concentrations of this compound.
-
A known quinolone antibiotic (e.g., ciprofloxacin) will be used as a positive control.
-
-
Reaction Termination and Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
Data Quantification: Quantify the amount of supercoiled or decatenated DNA to determine the IC₅₀ value for each enzyme.
Expected Outcome: A dose-dependent inhibition of enzyme activity would suggest that the compound acts as a topoisomerase inhibitor.
In Vitro Antimicrobial Activity
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.
Methodology: Broth microdilution method.[1]
Protocol:
-
Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Compound Preparation: Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension.
-
Inoculation and Incubation: Inoculate each well with the bacterial suspension and incubate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Expected Outcome: Low MIC values against the tested strains would confirm its antibacterial activity.
Data Presentation and Visualization
Table 1: Hypothetical Comparative Activity Profile
| Compound | NMDA Receptor Glycine Site Ki (nM) | DNA Gyrase IC₅₀ (µM) | S. aureus MIC (µg/mL) |
| This compound | To be determined | To be determined | To be determined |
| Reference Antagonist (e.g., 7-CKA) | 10 | >100 | >100 |
| Reference Antibiotic (e.g., Ciprofloxacin) | >1000 | 0.5 | 0.25 |
Diagram 1: Proposed NMDA Receptor Antagonism Workflow
Caption: Experimental workflow for validating NMDA receptor antagonism.
Diagram 2: Proposed Antibacterial Mechanism Workflow
Caption: Experimental workflow for validating antibacterial mechanism.
Structure-Activity Relationship (SAR) Insights
The existing literature on quinolin-2-one derivatives allows for some preliminary SAR deductions:
-
The 4-hydroxy group is often critical for activity, likely acting as a hydrogen bond donor or acceptor in the binding pocket of the target protein.
-
The 3-acetyl group , compared to a carboxylic acid, may alter the compound's polarity and ability to chelate metal ions, which can be important for antibacterial activity. Its size and conformation will be critical for fitting into the binding site.
-
The 7,8-dimethyl substitutions are likely to increase lipophilicity, which could enhance membrane permeability and oral bioavailability. These groups can also provide steric hindrance or favorable van der Waals interactions within the target's binding site, potentially increasing potency and selectivity.
Conclusion and Future Directions
This compound is a promising compound with the potential for significant biological activity. Based on a thorough analysis of related structures, its most probable mechanisms of action are antagonism of the NMDA receptor glycine site and inhibition of bacterial topoisomerases. The proposed experimental workflows provide a clear path to validating these hypotheses.
Future research should focus on:
-
Lead Optimization: If the initial hypotheses are confirmed, further chemical modifications could be explored to enhance potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Promising results from in vitro and cell-based assays should be followed by studies in animal models of epilepsy, neurodegeneration, or bacterial infections.
-
Target Deconvolution: Broader screening against a panel of receptors and enzymes could uncover additional, unanticipated mechanisms of action.
This in-depth guide provides a solid foundation for initiating a comprehensive investigation into the mechanism of action of this compound, with the ultimate goal of unlocking its therapeutic potential.
References
- Therapeutic Potential of Quinolin-2(1H)-one Hybrids as Anticancer Agents. (n.d.). PubMed.
- Koga, Y., et al. (1998). 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. Bioorganic & Medicinal Chemistry Letters, 8(12), 1471-6.
- Quinolin-2-one derivatives as antimicrobial and anticancer agents. (n.d.).
- Natural products and bioactive drugs containing a quinolin-2(1H)-one moiety. (n.d.).
- Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. (n.d.). BenchChem.
- 3-Acyl-4-hydroxyquinolin-2(1H)-ones. Systemically active anticonvulsants acting by antagonism at the glycine site of the N-methyl-D-aspartate receptor complex. (1995). Journal of Medicinal Chemistry.
- Verbist, L. (1986). Quinolones: pharmacology. Pharmaceutisch Weekblad Scientific Edition, 8(1), 22-5.
- Quinolone antibiotic. (n.d.). In Wikipedia.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinolones: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. Therapeutic Potental of Quinolin-2 H-one Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one (NMR, IR, MS)
Introduction
3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone class. The quinolinone scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are based on established principles of spectroscopy and data from structurally analogous compounds.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | s | 1H | -OH |
| ~7.4 | d | 1H | H-5 |
| ~7.1 | d | 1H | H-6 |
| ~3.5 | s | 1H | N-H |
| ~2.7 | s | 3H | -COCH₃ |
| ~2.4 | s | 3H | 7-CH₃ |
| ~2.3 | s | 3H | 8-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~204 | C=O (acetyl) |
| ~175 | C-2 (C=O, quinolinone) |
| ~160 | C-4 |
| ~140 | C-8a |
| ~135 | C-7 |
| ~128 | C-8 |
| ~125 | C-5 |
| ~120 | C-6 |
| ~115 | C-4a |
| ~105 | C-3 |
| ~30 | -COCH₃ |
| ~20 | 7-CH₃ |
| ~15 | 8-CH₃ |
Table 3: Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch |
| 3200-3100 | Medium | N-H stretch |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| ~1700 | Strong | C=O stretch (acetyl) |
| ~1650 | Strong | C=O stretch (quinolinone) |
| ~1600, ~1550, ~1480 | Medium-Strong | C=C aromatic ring stretch |
| ~1360 | Medium | C-H bend (methyl) |
| ~1250 | Medium | C-N stretch |
| 800-700 | Strong | Aromatic C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
| 231 | [M]⁺ |
| 216 | [M - CH₃]⁺ |
| 188 | [M - COCH₃]⁺ |
| 160 | [M - COCH₃ - CO]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]
Recommended Experimental Protocol
A standard protocol for acquiring NMR spectra of heterocyclic compounds involves dissolving approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆.[2] The use of DMSO-d₆ is recommended as it can solubilize a wide range of organic compounds and its residual solvent peak does not interfere with the signals of interest. A high-field NMR spectrometer (e.g., 500 MHz) is preferable for better signal dispersion.[3] Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments should be performed for a comprehensive structural assignment.[4]
Predicted ¹H NMR Spectrum and Detailed Interpretation
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show seven distinct signals:
-
-OH Proton (~11.5 ppm, singlet): The hydroxyl proton at C-4 is expected to be highly deshielded due to intramolecular hydrogen bonding with the acetyl carbonyl group, appearing as a broad singlet.
-
Aromatic Protons (H-5 and H-6, ~7.4 and ~7.1 ppm, doublets): The two aromatic protons on the benzene ring will appear as doublets due to coupling with each other. The specific chemical shifts are influenced by the electron-donating methyl groups at positions 7 and 8.
-
N-H Proton (~3.5 ppm, singlet): The proton on the nitrogen atom of the quinolinone ring is expected to appear as a broad singlet in the mid-field region.
-
Acetyl Protons (-COCH₃, ~2.7 ppm, singlet): The three protons of the acetyl group will give rise to a sharp singlet.
-
Methyl Protons (7-CH₃ and 8-CH₃, ~2.4 and ~2.3 ppm, singlets): The two methyl groups on the aromatic ring will each appear as a singlet. Their exact chemical shifts can be confirmed with 2D NMR experiments.
Caption: Predicted ¹H-¹H COSY correlations.
Predicted ¹³C NMR Spectrum and Detailed Interpretation
The ¹³C NMR spectrum is predicted to show 13 distinct carbon signals:
-
Carbonyl Carbons (~204 and ~175 ppm): The acetyl carbonyl carbon is expected at a very downfield shift (~204 ppm), while the quinolinone carbonyl (C-2) will appear around ~175 ppm.
-
Aromatic and Olefinic Carbons (~160-105 ppm): The eight carbons of the quinolinone ring system will resonate in this region. The C-4 carbon, attached to the hydroxyl group, will be the most downfield among them (~160 ppm). The assignments can be confirmed using HSQC and HMBC experiments.
-
Methyl Carbons (~30, ~20, and ~15 ppm): The acetyl methyl carbon will appear around ~30 ppm, while the two aromatic methyl carbons (C-7 and C-8) will be observed at higher fields (~20 and ~15 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5]
Recommended Experimental Protocol
The IR spectrum can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. This method is suitable for solid samples and provides high-quality spectra.
Predicted IR Spectrum and Detailed Interpretation
The IR spectrum of this compound is expected to exhibit the following key absorption bands:
-
O-H and N-H Stretching (3400-3100 cm⁻¹): A broad band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration, likely broadened due to hydrogen bonding.[6] A medium intensity band around 3200-3100 cm⁻¹ can be attributed to the N-H stretch of the quinolinone ring.
-
C-H Stretching (3050 and 2950 cm⁻¹): Weak absorptions above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to aliphatic C-H stretching of the methyl groups.
-
C=O Stretching (~1700 and ~1650 cm⁻¹): Two strong and sharp peaks are predicted in the carbonyl region. The peak at higher wavenumber (~1700 cm⁻¹) is assigned to the acetyl C=O stretch, while the one at lower wavenumber (~1650 cm⁻¹) corresponds to the C=O stretch of the quinolinone ring.[7] Conjugation and hydrogen bonding typically lower the stretching frequency of the carbonyl group.
-
C=C Aromatic Stretching (~1600-1480 cm⁻¹): Several medium to strong bands in this region are characteristic of the C=C stretching vibrations within the aromatic ring system.[8]
-
Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of absorptions arising from C-H bending, C-N stretching, and other skeletal vibrations, which are unique to the molecule.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[9]
Recommended Experimental Protocol
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of small organic molecules. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.[10]
Proposed Fragmentation Pathway
The EI mass spectrum of this compound is expected to show a molecular ion peak at m/z 231. The fragmentation pattern is likely to be dominated by cleavages of the substituents on the quinolinone core. Common fragmentation pathways for quinolone derivatives include the loss of small neutral molecules like CO and H₂O.[11]
A plausible fragmentation pathway is as follows:
-
Loss of a methyl radical: The molecular ion ([M]⁺, m/z 231) can lose a methyl radical from the acetyl group to form a stable acylium ion at m/z 216.
-
Loss of the acetyl group: Cleavage of the bond between C-3 and the acetyl group can result in the loss of a ketene molecule (CH₂=C=O) or an acetyl radical, leading to a fragment at m/z 188.
-
Loss of carbon monoxide: Subsequent loss of a CO molecule from the quinolinone ring of the m/z 188 fragment can lead to a fragment at m/z 160.
Caption: Proposed mass spectrometry fragmentation pathway.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data, along with their detailed interpretations, offer a solid foundation for researchers working with this compound. The provided experimental protocols are based on standard practices and can be readily adapted for laboratory use. The synergistic use of these spectroscopic techniques will enable the unambiguous characterization of this important quinolinone derivative.
References
- S. M. Roopan and F. R. Khan, "Alkaloid analogues of natural or synthetic anticancer agents," Department of Chemistry, School of Science and Humanities, VIT-University, Vellore-632 014, Tamilnadu, India, 2009.
-
A. Weisz, D. Andrzejewski, and A. Mandelbaum, "Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization," Journal of Mass Spectrometry, vol. 31, no. 6, pp. 676-680, 1996. [Online]. Available: [Link]
-
M. A. El-Hashash, S. A. Rizk, and S. A. El-Sadek, "5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis," Molecules, vol. 26, no. 1, p. 123, 2021. [Online]. Available: [Link]
- P. Shanmugam, P. S. Veni, and R. Palaniappan, "Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact," Organic Mass Spectrometry, vol. 18, no. 11, pp. 495-498, 1983.
- S. S. Kadam, K. R. P. H. Rao, and J. R. K. Kumar, "SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS," Rasayan Journal of Chemistry, vol. 2, no. 3, pp. 631-636, 2009.
-
Supporting Information, "General experimental procedures," Royal Society of Chemistry. [Online]. Available: [Link]
- A. M. S. Silva, "Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety," Journal of the Serbian Chemical Society, vol. 84, no. 10, pp. 1035-1047, 2019.
-
A. A. El-Sayed, "Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors," Semantic Scholar, 2025. [Online]. Available: [Link]
- A. M. S. Silva, D. C. G. A. Pinto, and J. A. S. Cavaleiro, "Advanced NMR techniques for structural characterization of heterocyclic structures," Current Organic Chemistry, vol. 8, no. 5, pp. 397-427, 2004.
-
Metaclay, "Interpreting Infrared Spectra: An Exploration from Wavenumber to Functional Groups," Metaclay, 2023. [Online]. Available: [Link]
-
ACS Publications, "NMR Guidelines for ACS Journals," American Chemical Society. [Online]. Available: [Link]
-
Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts, 2023. [Online]. Available: [Link]
-
S. A. A. El-Daly, "Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes," ResearchGate, 2025. [Online]. Available: [Link]
-
Dr. Puspendra Classes, "Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage," YouTube, 2018. [Online]. Available: [Link]
-
J. Ashenhurst, "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra," Master Organic Chemistry, 2016. [Online]. Available: [Link]
-
M. M. Abdou, "Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view," ResearchGate, 2018. [Online]. Available: [Link]
-
J. M. Chalmers, "Interpretation of Infrared Spectra, A Practical Approach," Wiley Analytical Science, 2002. [Online]. Available: [Link]
-
Chem Help ASAP, "common fragmentation mechanisms in mass spectrometry," YouTube, 2022. [Online]. Available: [Link]
-
University of Cambridge, "NMR Techniques in Organic Chemistry: a quick guide," University of Cambridge. [Online]. Available: [Link]
-
Emery Pharma, "A Step-By-Step Guide to 1D and 2D NMR Interpretation," Emery Pharma, 2018. [Online]. Available: [Link]
-
Beaudry Group, "Beaudry Group Routine 1H NMR Guidelines," Oregon State University. [Online]. Available: [Link]
-
Y. Li, et al., "A direct metal-free C2-H functionalization of quinoline N-oxides - Supporting Information," Royal Society of Chemistry. [Online]. Available: [Link]
-
Y. Zhang, et al., "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics," ResearchGate, 2024. [Online]. Available: [Link]
-
Y. Zhang, et al., "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics," PubMed Central, 2024. [Online]. Available: [Link]
- S. M. Roopan, et al., "1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one," Acta Crystallographica Section E, vol. 66, no. 7, p. o1601, 2010.
-
A. F. Olea, et al., "An Efficient and Selective 7-(Diethylamino)quinolin-2(1 H )-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution," ResearchGate, 2025. [Online]. Available: [Link]
-
ChemBK, "3-ACETYL-4-HYDROXY-1-METHYL-2(1H)-QUINOLINONE," ChemBK. [Online]. Available: [Link]
-
N. G. N. Tugizimana, et al., "Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids," PubMed Central, 2017. [Online]. Available: [Link]
-
HSC Chemistry, "Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry," YouTube, 2023. [Online]. Available: [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. thno.org [thno.org]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Interpreting Infrared Spectra: An Exploration from Wavenumber to Functional Groups [en.biotech-pack.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystal structure of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
An In-Depth Technical Guide to the X-ray Crystal Structure of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one: From Synthesis to Structural Elucidation and In Silico Analysis
Authored by: A Senior Application Scientist
Foreword: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry
The quinolinone motif is a cornerstone in the architecture of pharmacologically active molecules. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The 3-acetyl-4-hydroxyquinolin-2(1H)-one core, in particular, serves as a versatile synthetic intermediate for a variety of heterocyclic compounds.[2][3] Understanding the precise three-dimensional arrangement of atoms within this scaffold is paramount for rational drug design and the development of next-generation therapeutics. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallographic analysis, and in silico evaluation of a specific derivative, this compound. While a public crystal structure for this exact molecule is not yet available, this document outlines the complete workflow to achieve this, drawing upon established data for analogous compounds to anticipate its structural features.
Part 1: Provenance and Synthesis of the Target Compound
The journey to a crystal structure begins with the synthesis and rigorous purification of the target molecule. The quality of the starting material directly impacts the probability of obtaining diffraction-quality single crystals.
Synthetic Protocol: A Reliable Pathway to this compound
The synthesis of the title compound can be achieved through a well-established cyclocondensation reaction. The following protocol is adapted from established literature procedures for similar quinolinone derivatives.[3][4]
Step 1: Synthesis of 4-hydroxy-7,8-dimethylquinolin-2(1H)-one
-
In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethylaniline (1 equivalent) and diethyl malonate (1.2 equivalents).
-
Heat the reaction mixture at 140-150 °C for 2 hours.
-
Increase the temperature to 240 °C and maintain for 1 hour. The mixture will solidify upon cooling.
-
Recrystallize the solid from ethanol to yield 4-hydroxy-7,8-dimethylquinolin-2(1H)-one.
Step 2: Acetylation at the C3 Position
-
Suspend the product from Step 1 in acetic acid.
-
Add acetyl chloride (1.5 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux for 4 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent system (e.g., ethanol/DMF) to obtain pure this compound.
Essential Characterization
Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Part 2: The Crystallization Workflow: From Solution to a Diffraction-Ready Crystal
The growth of a single, well-ordered crystal is often the most challenging step in X-ray crystallography. The following workflow provides a systematic approach to this critical phase.
Workflow for Crystallization and X-ray Diffraction```dot
Caption: A workflow integrating synthesis, structural biology, and computational modeling for drug discovery.
Hypothetical Molecular Docking Study
To illustrate the utility of the crystal structure, a hypothetical molecular docking study can be proposed. Many quinolone and quinolinone derivatives are known to target bacterial DNA gyrase or topoisomerase IV.
Protocol:
-
Target Preparation: Obtain the crystal structure of the target protein (e.g., Staphylococcus aureus DNA gyrase) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Use the experimentally determined coordinates of this compound. Assign partial charges and define rotatable bonds.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the quinolinone derivative within the active site of the enzyme.
-
Analysis: Analyze the predicted binding poses, paying close attention to hydrogen bonds, hydrophobic interactions, and other key interactions with active site residues. This analysis can guide the design of more potent analogs.
Conclusion
This technical guide has provided a comprehensive roadmap for the synthesis, crystallographic analysis, and in silico evaluation of this compound. By following these field-proven protocols, researchers can obtain high-resolution structural information that is critical for understanding the physicochemical properties of this important class of molecules and for accelerating the design of novel therapeutic agents. The integration of chemical synthesis, X-ray crystallography, and computational modeling represents a powerful paradigm in modern drug discovery.
References
-
Abdel Reheim, M. A. M., Abdou, M. M., & Abdel Hafiz, M. I. S. (Year). Synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-one. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-acetyl-4-hydroxy-1-methyl-2-quinolinone (6). ResearchGate. [Link]
-
Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. [Link]
-
National Institutes of Health. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review). ResearchGate. [Link]
-
ResearchGate. (n.d.). Structures of the quinoline derivatives. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Quinoline. PubChem. [Link]
-
ResearchGate. (n.d.). Crystal structures and NLO properties of quinoline derivatives. ResearchGate. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. CCDC. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]
-
ScienceDirect. (n.d.). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. ScienceDirect. [Link]
-
National Institutes of Health. (n.d.). 3-Acetyl-umbelliferone. PubChem. [Link]
-
MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. CCDC. [Link]
-
University of Helsinki. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. Helda. [Link]
-
ACS Publications. (2026). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Organic Letters. [Link]
-
ResearchGate. (n.d.). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). 7-acetyl-3,4-dihydro-1H-quinazolin-2-one. PubChem. [Link]
-
National Institutes of Health. (n.d.). 8-Acetyl-7-hydroxy-4-methylcoumarin. PubChem. [Link]
-
National Institutes of Health. (n.d.). Caudatin. PubChem. [Link]
Sources
A Strategic Guide to Target Identification and Validation for the Novel Compound 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
Abstract: The compound 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one represents a novel chemical entity built upon the 4-hydroxy-quinolin-2-one scaffold. This core structure is recognized as a "privileged scaffold" in medicinal chemistry, known for its versatile binding capabilities and presence in a wide array of biologically active agents.[1][2][3][4] Given the absence of specific literature for this exact molecule, this guide abandons a conventional data-summary approach. Instead, it presents a hypothesis-driven strategy for the systematic identification, validation, and mechanistic elucidation of its potential therapeutic targets. We will leverage structure-activity relationships from analogous compounds to propose high-probability target classes—specifically protein tyrosine kinases, histone deacetylases, and GABA-A receptors. For each hypothesis, we provide the scientific rationale and a multi-tiered experimental workflow, complete with detailed protocols, to guide researchers from initial screening to mechanism-of-action studies. This document serves as a comprehensive roadmap for drug discovery professionals seeking to unlock the therapeutic potential of this promising new molecule.
Part 1: Compound Analysis and Rationale for Investigation
The molecule, this compound, possesses a distinct chemical architecture. The core is a quinolin-2-one, a bicyclic heterocycle that is a cornerstone of numerous pharmaceuticals.[5][6] The key substitutions—a hydroxyl group at C4, an acetyl group at C3, and two methyl groups on the benzene ring—create a unique electronic and steric profile that dictates its potential interactions with biological macromolecules.
The 4-hydroxy-2-quinolinone motif, in particular, has attracted significant attention for its diverse pharmacological properties, including anti-inflammatory, anticancer, antibacterial, and neuroprotective activities.[2][4] This established bioactivity profile provides a strong rationale for investigating this novel derivative as a potential therapeutic agent. Our strategy is therefore to infer plausible biological targets based on the known activities of this privileged scaffold and to outline a rigorous process for experimental validation.
Part 2: Hypothesis-Driven Target Exploration
Based on extensive analysis of the quinolinone scaffold in drug discovery, we propose three primary, high-probability therapeutic hypotheses.
Hypothesis A: Inhibition of Protein Tyrosine Kinases (PTKs)
Scientific Rationale: The quinoline and quinolinone scaffolds are integral to a multitude of approved and investigational protein kinase inhibitors.[1][7][8] These molecules often act as ATP-competitive inhibitors by occupying the adenine-binding pocket of the kinase domain. Derivatives have shown potent activity against receptor tyrosine kinases like EGFR and PDGF-R, as well as non-receptor kinases.[9][10][11] The structural features of this compound are consistent with those required for interaction within a kinase hinge region, making PTKs a primary hypothetical target class.
Illustrative Signaling Pathway: EGFR
The Epidermal Growth Factor Receptor (EGFR) is a well-validated cancer target whose signaling cascade is depicted below. Inhibition of this pathway can halt tumor cell proliferation and survival.
Caption: Hypothesized inhibition of the EGFR signaling cascade.
Hypothesis B: Inhibition of Histone Deacetylases (HDACs)
Scientific Rationale: HDAC inhibitors represent a major class of epigenetic drugs used in oncology. The canonical pharmacophore for these inhibitors consists of three parts: a "cap" group that interacts with the surface of the enzyme, a "linker" that enters the catalytic channel, and a "zinc-binding group" (ZBG) that chelates the catalytic zinc ion. Quinoline and its isosteres (like quinazoline) have been successfully employed as cap groups in potent HDAC inhibitors.[12][13][14] The 4-hydroxy-quinolin-2-one core of our compound can serve as an effective cap group. While it lacks a classical linker and ZBG, it could either act as a novel class of inhibitor or serve as a scaffold for the rational design of more traditional HDAC inhibitors.
Hypothesis C: Allosteric Modulation of GABA-A Receptors
Scientific Rationale: The central nervous system (CNS) is another promising area. Certain 4-quinolinone derivatives have been identified as high-affinity ligands and positive allosteric modulators (PAMs) at the benzodiazepine binding site of GABA-A receptors.[15][16] PAMs do not activate the receptor directly but enhance the effect of the endogenous neurotransmitter, GABA, leading to increased neuronal inhibition.[17][18] This mechanism is responsible for the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines. The lipophilic nature of the dimethylated benzene ring and the hydrogen-bonding potential of the acetyl and hydroxyl groups suggest the compound could favorably interact with an allosteric pocket on the GABA-A receptor complex.
Conceptual Diagram: Allosteric Modulation
Caption: Mechanism of a Positive Allosteric Modulator (PAM).
Part 3: A Multi-Tiered Strategy for Target Validation
To systematically test these hypotheses, we propose a three-tiered experimental workflow. This approach is designed to move from broad, high-throughput screening to specific, mechanistic validation, ensuring a high degree of scientific rigor.
Caption: Three-tiered workflow for target identification and validation.
Tier 1: Broad Screening & Hit Identification
The objective of this tier is to rapidly assess the compound's activity against large panels of potential targets to identify initial "hits."
Protocol 1: In Vitro Kinase Panel Screen
-
Objective: To determine the inhibitory activity of the compound against a broad panel of recombinant human protein kinases.
-
Materials: this compound (solubilized in DMSO, 10 mM stock), commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega), ATP, appropriate kinase-specific substrates.
-
Methodology:
-
Submit the compound for screening at a fixed concentration (typically 1-10 µM) against a panel of >300 kinases.
-
Assays are typically run as competition binding assays (e.g., KINOMEscan) or enzymatic activity assays that measure ATP consumption (e.g., ADP-Glo).
-
The primary output is the percent inhibition (% Inhibition) for each kinase at the tested concentration.
-
-
Interpretation: Kinases showing significant inhibition (e.g., >50%) are considered primary hits. A follow-up dose-response curve is generated for these hits to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Anti-Proliferation Phenotypic Screen
-
Objective: To assess the compound's effect on the growth and viability of various human cancer cell lines.
-
Materials: A panel of cancer cell lines relevant to the hypothesized targets (e.g., A549/H1975 for EGFR, K562 for BCR-ABL, HCT-116 for general cytotoxicity), cell culture medium, fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent.
-
Methodology:
-
Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat cells with a serial dilution of the compound (e.g., from 100 µM to 1 nM) for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours. The reagent is converted to a colored formazan product by viable cells.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control (e.g., DMSO) and plot a dose-response curve to determine the half-maximal growth inhibition (GI₅₀).
-
-
Interpretation: Potent activity (low GI₅₀) in a cell line known to be dependent on a specific kinase (a "hit" from Protocol 1) suggests on-target activity.
| Hypothetical Tier 1 Data | Kinase Inhibition (10 µM) | Cell Line GI₅₀ (µM) |
| Compound A | EGFR: 95% | H1975 (EGFR-mutant): 0.5 |
| (User Compound) | FLT3: 88% | MV-4-11 (FLT3-ITD): 1.2 |
| SRC: 65% | HCT-116 (Colon): >50 | |
| CDK2: 15% | MCF-7 (Breast): >50 |
Tier 2: Target Engagement & Direct Binding Confirmation
Once hits are identified, this tier confirms that the compound directly binds to its putative target within a more physiological context.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.
-
Methodology:
-
Treat cultured cells with the compound or vehicle control.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C).
-
Centrifuge to pellet precipitated proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
Analyze the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.
-
-
Interpretation: A shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound has bound to and stabilized the target protein in the cellular environment.
Tier 3: Mechanism of Action (MoA) Elucidation
This final tier investigates the functional consequences of target engagement.
Protocol 4: Western Blot for Downstream Pathway Analysis
-
Objective: To determine if the compound inhibits the signaling pathway downstream of the target kinase.
-
Methodology:
-
Culture cells (e.g., H1975) and serum-starve them overnight.
-
Pre-treat cells with various concentrations of the compound for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., EGF) for 10-15 minutes.
-
Lyse the cells, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated (active) form of the target and key downstream proteins (e.g., p-EGFR, p-ERK, p-AKT).
-
Use antibodies against the total protein levels as loading controls.
-
Visualize bands using chemiluminescence.
-
-
Interpretation: A dose-dependent decrease in the phosphorylation of the target and its downstream effectors, without a change in total protein levels, confirms functional inhibition of the signaling pathway.
Part 4: Conclusion and Future Directions
This guide outlines a robust, hypothesis-driven framework for elucidating the therapeutic targets of this compound. By leveraging the known pharmacology of the quinolinone scaffold, we have prioritized protein kinases, HDACs, and GABA-A receptors as high-probability target classes. The proposed multi-tiered validation strategy provides a clear experimental path from broad screening to precise mechanism-of-action studies.
Successful validation of a target using these methods will open the door to subsequent stages of drug development, including:
-
Lead Optimization: Synthesizing analogues to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease (e.g., tumor xenograft models for a kinase inhibitor).
-
Pharmacokinetic and Toxicological Profiling: Assessing the compound's behavior and safety profile in living organisms.
By following this systematic approach, researchers can efficiently and rigorously uncover the therapeutic potential of this novel chemical entity.
References
- Wikipedia. (n.d.). Quinolone antibiotic.
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]
-
Jampilek, J., Musiol, R., Pesko, M., Kralova, K., Vejsova, M., Carroll, J., Coffey, A., Finster, J., Tabak, D., Niedbala, H., Kozik, V., Polanski, J., Csollei, J., & Dohnal, J. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 14(3), 1145-1159. Available at: [Link]
-
Vila, J., & Martinez-Puchol, S. (2010). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 3(4), 369-382. Available at: [Link]
-
Mehta, A. (2011). Mechanism of Action of Quinolones and Fluoroquinolones. PharmaXChange.info. Available at: [Link]
-
Schmid, A., & Sieghart, W. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(21), 5061. Available at: [Link]
-
Viswanathan, A. G. (2015). Quinolones | drug develoupment | mechanism of action | future. SlideShare. Available at: [Link]
-
Maguire, M. P., Sheets, K. R., McVety, K., Spada, A. P., & Zilberstein, A. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-2137. Available at: [Link]
-
Proisl, K., et al. (2017). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry, 21(19). Available at: [Link]
-
Jampilek, J., et al. (2009). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. Molecules, 14(3), 1145-1159. Available at: [Link]
-
Mehta, D. K., et al. (2024). Quinolone scaffolds as potential drug candidates against infectious microbes: a review. Medicinal Chemistry Research, 33, 1-25. Available at: [Link]
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Available at: [Link]
-
Pontiki, E., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(23), 7338. Available at: [Link]
-
de Souza, M. V. N. (2020). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 20(13), 1195-1209. Available at: [Link]
-
Savić, M. M., et al. (2010). Developing dual functional allosteric modulators of GABA(A) receptors. British Journal of Pharmacology, 161(7), 1549-1561. Available at: [Link]
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Available at: [Link]
-
Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(1), 65-80. Available at: [Link]
-
Phosri, S., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(22), 7949. Available at: [Link]
-
Pires, B. R., et al. (2024). Biological activity of natural 2-quinolinones. Natural Product Research, 39(5), 1-15. Available at: [Link]
-
da Silva, P. B., et al. (2022). Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. Molecules, 27(5), 1664. Available at: [Link]
-
Da Settimo, F., et al. (2009). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. Journal of Medicinal Chemistry, 52(1), 57-67. Available at: [Link]
-
Duong, T. H., et al. (2015). Novel 4-Oxoquinazoline-Based N-Hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 58(2), 923-937. Available at: [Link]
-
Reddy, T. S., et al. (2016). Quinolone-based HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4079-4083. Available at: [Link]
-
Fang, H., et al. (2015). Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4558-4567. Available at: [Link]
-
Abdou, M. M., et al. (2019). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Research on Chemical Intermediates, 45(3). Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). A novel series of quinolin-2-(1H)-one analogues synthesis. Journal of Molecular Structure, 1275, 134676. Available at: [Link]
-
Cheng, C., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 27(19), 6296. Available at: [Link]
-
Lagu, B., et al. (2007). Dihydro-[1H]-quinolin-2-ones as retinoid X receptor (RXR) agonists for potential treatment of dyslipidemia. Bioorganic & Medicinal Chemistry Letters, 17(12), 3491-3496. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-acetyl-4-hydroxy-1-methyl-2-quinolinone (6). Retrieved from [Link]
-
Abdou, M. M., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, (Forthcoming). Available at: [Link]
-
Pontiki, E., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(23), 7338. Available at: [Link]
-
Koga, Y., et al. (1998). 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. Bioorganic & Medicinal Chemistry Letters, 8(12), 1471-1476. Available at: [Link]
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]
-
Hylsová, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11257-11274. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐acetyl‐ 4‐hydroxyquinolin‐2(1H)‐one. Retrieved from [Link]
-
Aly, A. A., & Abdou, M. M. (2021). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Journal of Molecular Structure, 1234, 130174. Available at: [Link]
-
Creative Biolabs. (2024). What are GABAA receptor positive allosteric modulators and how do they work?. Retrieved from [Link]
-
Rondard, P., et al. (2011). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Frontiers in Pharmacology, 2, 19. Available at: [Link]
-
Abdou, M. M. (2013). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Chemical and Pharmaceutical Research, 5(12), 133-146. Available at: [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone | MDPI [mdpi.com]
- 3. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolone scaffolds as potential drug candidates against infectious microbes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quinolone-based HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Developing dual functional allosteric modulators of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 18. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one: A Guide for Cellular Research
Introduction: The Quinolinone Scaffold in Drug Discovery
The quinolin-2(1H)-one nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] Derivatives of this scaffold have been extensively investigated for their therapeutic potential, exhibiting anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2][3] The biological versatility of quinolinone derivatives stems from their ability to interact with various cellular targets. For instance, certain quinolinone compounds have been identified as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme in several human cancers, by binding to an allosteric site.[4] Others have shown the ability to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein-mediated drug efflux.[5] The specific biological functions are often dictated by the nature and position of substituents on the core ring structure.[2][3]
This document provides a detailed protocol for the use of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one , a specific derivative of the quinolinone family, in a cell culture setting. While extensive data on this particular substituted quinolinone is emerging, the protocols outlined below are based on established methodologies for related compounds and are designed to facilitate the investigation of its potential cytotoxic, anti-proliferative, and mechanistic effects.
Physicochemical Properties & Handling
A thorough understanding of the compound's properties is critical for accurate and reproducible experimental results.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₃H₁₃NO₃ | Calculated |
| Molecular Weight | 231.25 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical for quinolinone derivatives. |
| Solubility | Soluble in DMSO | Insoluble in water. |
| Storage | Store at -20°C, protect from light | Stock solutions in DMSO can be stored at -20°C for short periods. Stability in aqueous media may be limited.[6] |
Note on Stability: Quinazoline derivatives, a related class of compounds, have shown variable stability in DMSO and aqueous solutions.[6] It is recommended to prepare fresh dilutions in culture medium for each experiment from a concentrated DMSO stock. Long-term storage of diluted solutions is not advised.
Preparation of Stock Solutions
The accuracy of biological data is contingent on the precise preparation of the test compound. Due to its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[7]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Aseptic Technique: All procedures should be performed in a sterile biological safety cabinet to prevent contamination.
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock, weigh 0.231 mg of the compound.
-
Solubilization: Add the appropriate volume of sterile, cell culture-grade DMSO to the weighed compound.
-
Dissolution: Gently vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Experimental Protocols: Assessing Cellular Effects
The following protocols provide a framework for investigating the biological activity of this compound in cultured mammalian cells.
I. Cell Viability and Cytotoxicity Assessment (MTS Assay)
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media.
Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability using the MTS assay.
Detailed Protocol:
-
Cell Seeding: Seed your chosen cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your 10 mM DMSO stock. A typical starting concentration range for novel compounds is 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).[5]
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the various concentrations of the compound or the vehicle control to the appropriate wells.
-
Incubation: Return the plate to the incubator for a predetermined exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTS Reagent Addition: Following the incubation period, add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines.
-
Data Acquisition: Measure the absorbance of each well at 490-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
II. Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
To understand if the observed cytotoxicity is due to programmed cell death (apoptosis), a dual staining method with Annexin V and Propidium Iodide (PI) is recommended. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Principle of Apoptosis Detection
Caption: Four distinct cell populations identified by Annexin V/PI staining.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for an appropriate duration (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Excite Annexin V-FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) to determine the effect of the compound on apoptosis induction.
Potential Mechanistic Insights and Future Directions
Based on the known biological activities of related quinolinone derivatives, investigations into the mechanism of action of this compound could explore the following:
-
Cell Cycle Analysis: Employ flow cytometry with PI staining of fixed cells to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[8]
-
Signaling Pathway Modulation: Use techniques such as Western blotting to examine the compound's effect on key signaling proteins involved in cell survival and apoptosis (e.g., Akt, MAPK, caspases).
-
Target Identification: Given that some quinolinones target specific enzymes,[4] future studies could involve enzymatic assays or molecular docking to identify potential protein targets.
Conclusion
The protocols detailed in these application notes provide a robust starting point for researchers and drug development professionals to characterize the in vitro cellular effects of this compound. By systematically evaluating its impact on cell viability, apoptosis, and other cellular processes, the therapeutic potential of this novel quinolinone derivative can be thoroughly assessed.
References
-
Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Monatshefte für Chemie - Chemical Monthly, 149(12), 2245–2273. Available at: [Link]
-
El-Gohary, A. R., & Shaaban, M. (2017). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society, 21(1), 107-123. Available at: [Link]
-
Saleh, N. M., et al. (2021). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 11(34), 20956-20986. Available at: [Link]
-
Wang, Y., et al. (2022). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. Molecules, 27(15), 4995. Available at: [Link]
-
Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-128. Available at: [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
-
IUCrData. (2017). 7-Acetyl-8-(4-chlorophenyl)-3-ethylsulfanyl-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile. IUCrData, 2(Pt 3). Available at: [Link]
-
Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23723-23744. Available at: [Link]
-
Silva, M. F., et al. (2021). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Journal of Fungi, 7(10), 834. Available at: [Link]
-
Ma, T., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 62(14), 6575-6596. Available at: [Link]
-
Anbarasu, A., & Jayanthi, S. (2020). N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[1][9][10]thiadiazol]-5'-yl) acetamides Induced Cell death in MCF-7 cells via G2/M Phase Cell Cycle Arrest. ResearchGate. Available at: [Link]
Sources
- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. knightchem-store.com [knightchem-store.com]
Application Notes & Protocols for In Vivo Administration of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dissolution and formulation of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one (herein referred to as QN-Compound) for in vivo studies. Due to its heterocyclic structure, QN-Compound is anticipated to have low aqueous solubility, a common challenge in preclinical development.[1][2] This guide outlines a systematic, tiered approach to vehicle selection and preparation, emphasizing scientific rationale and best practices to ensure solution stability, tolerability, and reproducible experimental outcomes. Detailed protocols for co-solvent and suspension formulations suitable for common administration routes like oral (PO) and intraperitoneal (IP) injection are provided.
Introduction: The Challenge of Poorly Soluble Compounds
A significant percentage of new chemical entities (NCEs) emerging from drug discovery pipelines are poorly soluble in water, posing a major hurdle for preclinical in vivo evaluation.[1] Achieving adequate bioavailability and exposure requires careful formulation design. The primary goal is to create a delivery system that maintains the compound in a soluble state long enough for absorption without causing toxicity or adverse effects from the vehicle itself.[3] Quinolinone derivatives, a class of compounds with diverse biological activities, often fall into this category.[4][5] This guide provides a foundational strategy for tackling these challenges with QN-Compound.
Physicochemical Profile of QN-Compound (Inferred)
Direct experimental data for this compound is not widely published. However, based on its chemical structure—a polycyclic, substituted quinolinone—we can infer key properties that guide formulation strategy.
-
Core Structure: The 4-hydroxy-2-quinolinone scaffold is known for its chemical reactivity and tendency to form tautomers.[6][7]
-
Lipophilicity: The presence of the acetyl group and two methyl groups on the quinoline ring increases the molecule's lipophilicity (hydrophobicity), strongly suggesting poor aqueous solubility.
-
pH-Dependent Solubility: The 4-hydroxy group provides an acidic proton, suggesting that solubility may be enhanced at a higher pH through salt formation. However, the stability of the compound in alkaline conditions must be verified to prevent degradation.
-
Solvent Preference: The molecule is expected to be more soluble in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO).[8][9]
These characteristics necessitate formulation strategies beyond simple aqueous solutions.[10]
Systematic Vehicle Selection Strategy
A tiered approach is recommended to identify the simplest effective vehicle, minimizing the use of potentially confounding excipients.[3][10] The choice of vehicle is critically dependent on the intended route of administration, required dose, and the tolerability of the vehicle in the chosen animal model.[3][8]
Figure 1: Tiered workflow for vehicle selection for poorly soluble compounds.
Recommended Formulation Protocols
Important Pre-Formulation Checks:
-
Purity: Confirm the purity of the QN-Compound powder before use.
-
Stability: Conduct a preliminary check of the compound's stability in the chosen lead vehicle by preparing a small batch and observing it over the expected duration of the experiment (e.g., 4-24 hours) at room temperature and 4°C. Look for signs of precipitation or color change.
-
Vehicle Control: Always include a vehicle-only control group in your in vivo experiments to account for any effects of the formulation itself.[3]
Protocol 1: Co-Solvent Formulation for Intraperitoneal (IP) or Oral (PO) Administration
This protocol is a common starting point for compounds soluble in DMSO but requiring dilution for in vivo safety. A ternary vehicle system (DMSO, PEG, Saline) is often well-tolerated.[11]
Rationale:
-
DMSO: A powerful aprotic solvent to initially dissolve the compound.[8][9] Its concentration in the final formulation should be minimized due to potential toxicity.[3][12]
-
PEG 300/400: A water-miscible co-solvent that helps prevent the drug from precipitating when the DMSO stock is diluted into an aqueous phase. It is generally well-tolerated.[8][12]
-
Saline or PBS: The final diluent to bring the solution to the desired volume and ensure near-isotonicity, which is crucial for reducing irritation, especially for IP injections.[8]
Materials:
-
This compound (QN-Compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade or equivalent
-
Polyethylene glycol 300 or 400 (PEG 300/400)
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Warming bath or block (optional, set to 37-40°C)
-
Sterile syringes and filters (0.22 µm) if sterile administration is required
Step-by-Step Procedure:
-
Calculate Required Amounts: Determine the total volume needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg for mice).[13][14] Prepare a ~10-20% overage.
-
Prepare the Vehicle: In a sterile conical tube, prepare the vehicle mixture first to ensure homogeneity. For a common formulation of 10% DMSO, 40% PEG 400, 50% Saline (v/v/v) :
-
Add 4.0 mL of PEG 400.
-
Add 1.0 mL of DMSO.
-
Vortex thoroughly until the solution is a single clear phase.
-
-
Initial Dissolution: Weigh the required amount of QN-Compound and add it to the DMSO/PEG mixture from Step 2. Alternative first step: Dissolve the compound in pure DMSO first, then add the PEG. This can be more effective if the compound is challenging to dissolve.
-
Facilitate Solubilization: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming (37°C) and brief sonication can be applied. Observe carefully to ensure the compound dissolves completely into a clear solution.
-
Final Dilution: Slowly add the 5.0 mL of saline (or PBS) to the DMSO/PEG/compound mixture while vortexing . Add the aqueous component dropwise to prevent "shock" precipitation.
-
Final Inspection: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitate appears, the formulation is not suitable at that concentration and requires optimization (see Table 2).
-
Administration: Administer the solution to the animals within a validated time frame (e.g., 1-2 hours) to avoid potential precipitation. For IP injections in mice, use a 25-27G needle and inject into the lower right abdominal quadrant.[13][14][15]
Table 1: Example Co-Solvent Formulations
| Component | Formulation A (Standard) | Formulation B (Lower DMSO) | Formulation C (with Surfactant) |
| DMSO | 10% | 5% | 10% |
| PEG 400 | 40% | 30% | 30% |
| Tween® 80 | 0% | 5% | 5% |
| Saline/PBS | 50% | 60% | 55% |
| Suitability | IP, PO | IP, PO | PO (preferred), IP (use caution) |
Protocol 2: Micronized Suspension for Oral (PO) Administration
This protocol is suitable when the required dose is high or when a co-solvent system fails to achieve the target concentration without precipitation.
Rationale:
-
Suspension: Delivers the drug as fine, solid particles dispersed in a liquid vehicle. Bioavailability depends on the particle size and the dissolution rate in vivo.[10]
-
Wetting Agent (Tween® 80): A surfactant that lowers the surface tension between the solid particles and the liquid vehicle, preventing clumping and ensuring a uniform dispersion.
-
Suspending Agent (CMC): Carboxymethylcellulose is a viscosity-enhancing agent that slows down the sedimentation of particles, ensuring dose uniformity during administration.[3]
Materials:
-
QN-Compound, preferably micronized powder
-
Tween® 80
-
Carboxymethylcellulose sodium (low or medium viscosity)
-
Sterile water or 0.9% Saline
-
Mortar and pestle or homogenizer
-
Magnetic stir plate and stir bar
Step-by-Step Procedure:
-
Prepare the Vehicle:
-
To prepare a 0.5% CMC (w/v) solution, slowly sprinkle 0.5 g of CMC powder into 100 mL of sterile water while stirring vigorously with a magnetic stirrer. It may take several hours to fully hydrate and form a clear, viscous solution.
-
Add Tween® 80 to the CMC solution to a final concentration of 0.1% - 0.5% (v/v) and mix well.
-
-
Create a Paste: Weigh the required amount of QN-Compound powder and place it in a mortar. Add a small volume of the vehicle containing Tween® 80 and triturate with the pestle to form a smooth, uniform paste. This "wetting" step is critical to break up aggregates.
-
Dilute the Suspension: Gradually add the remaining vehicle to the paste in small portions, mixing thoroughly after each addition, until the final desired volume is reached.
-
Homogenize: Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Administration: Stir the suspension continuously (e.g., with a small magnetic stir bar in the dosing vial) immediately before and during dose aspiration to ensure each animal receives the correct amount of suspended drug. Use a gavage needle for oral administration.
Figure 2: Workflow for preparing a co-solvent formulation (Protocol 1).
Troubleshooting and Optimization
Table 2: Common Formulation Problems and Solutions
| Problem | Potential Cause | Suggested Solution |
| Compound won't dissolve in initial solvent (DMSO) | Insufficient solvent volume; low intrinsic solubility. | Increase the volume of DMSO (but keep final % low); apply gentle heat (37-40°C); use a brief sonication. |
| Precipitation upon adding aqueous phase | Compound "crashing out" due to poor aqueous solubility. | Decrease the final concentration of the compound. Increase the ratio of the bridging co-solvent (e.g., PEG 400). Add a surfactant (e.g., 1-5% Tween® 80) to the vehicle. |
| Phase separation (oily droplets appear) | Immiscibility of components at the tested ratios. | Ensure vigorous mixing. Adjust co-solvent ratios. Consider a different vehicle system (e.g., lipid-based). |
| High viscosity (difficult to syringe) | High concentration of PEG or CMC. | Use a lower viscosity grade of PEG or CMC. Lower the concentration of the viscosity agent. Use a larger gauge needle for administration. |
| Adverse animal reaction (e.g., irritation, lethargy) | Vehicle toxicity; non-physiological pH or osmolarity. | Lower the percentage of organic solvents (especially DMSO). Ensure the final solution is buffered to a physiological pH (~7.4). Switch to a better-tolerated vehicle like a suspension or cyclodextrin formulation. |
Conclusion
Formulating this compound for in vivo studies requires a logical, stepwise approach due to its presumed poor aqueous solubility. The co-solvent system detailed in Protocol 1 represents a robust and widely applicable starting point for achieving a solution suitable for IP or oral administration. Should this fail, particularly at higher doses, the suspension formulation in Protocol 2 provides a reliable alternative for the oral route. Researchers must validate the chosen formulation for stability and tolerability in their specific animal model and always include a vehicle control group to ensure the integrity of their experimental findings.
References
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? [Online discussion]. Available at: [Link]
- Peters, G. J., Govaerts, A. S., & Hendriks, H. R. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo administration of drugs to mice or rats.
- Gautam, A., & Kymar, S. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Thackaberry, E. A., et al. (2014). Solvent-based formulations for intravenous mouse pharmacokinetic studies: Tolerability and recommended solvent dose limits.
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Available at: [Link]
- Aragen Life Sciences. (2021).
- UBC Animal Care Committee. (n.d.). TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP.
- Geuns, E., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. NIH.
- Virginia Tech. (2017).
- ULAM. (n.d.).
- Sun, Z., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed.
- Torres-Pérez, Y. L., et al. (2023). Synthesis, In Silico, In Vivo, and Ex Vivo Evaluation of a Boron-Containing Quinolinate Derivative with Presumptive Action on mGluRs. MDPI.
- Al-Ayed, A. S. (2017).
- Abdou, M. M., et al. (2024). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
- Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view.
- Semantic Scholar. (2017).
- Khan, I., et al. (2024). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. PubMed.
- Ibrahim, M. A., & El-Gohary, N. S. (2012). Studies on the Chemical Behavior of 3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one towards some Electrophilic and Nucleophilic Reagents.
- Kumar, S., & Bawa, S. (2011).
- Wang, Y., et al. (2023). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. PubMed.
Sources
- 1. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. research.vt.edu [research.vt.edu]
Application of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one in Benign Prostatic Hyperplasia (BPH) Research: A Technical Guide
Introduction: The Unmet Need in BPH and the Rationale for Investigating Novel Quinolinone Scaffolds
Benign Prostatic Hyperplasia (BPH) is a ubiquitous condition in aging men, characterized by the non-malignant proliferation of prostatic epithelial and stromal cells, leading to lower urinary tract symptoms (LUTS) that significantly impact quality of life.[1] The pathophysiology of BPH is complex and multifactorial, with androgen receptor (AR) signaling and chronic inflammation being pivotal drivers of disease progression.[2][3][4] While current therapies, such as 5α-reductase inhibitors and α1-adrenoceptor antagonists, provide symptomatic relief, they are not without limitations and a subset of patients remains unresponsive.[5][6] This underscores the pressing need for novel therapeutic agents that can target the underlying molecular mechanisms of BPH.
The quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[7][8] Derivatives of 3-acetyl-4-hydroxyquinolin-2(1H)-one, in particular, have garnered interest for their synthetic tractability and potential as modulators of key cellular pathways.[9][10] This guide provides a comprehensive framework for the preclinical evaluation of a novel derivative, 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one , as a potential therapeutic candidate for BPH. We will delineate detailed protocols for its characterization in relevant in vitro and in vivo models, focusing on its potential to modulate androgen receptor signaling and inflammatory pathways.
Part 1: Foundational In Vitro Evaluation
The initial phase of investigation focuses on characterizing the compound's activity at a cellular level. Human BPH-1 epithelial cells and WPMY-1 stromal cells are industry-standard models for these studies.
Assessment of Cytotoxicity and Anti-proliferative Effects
A prerequisite for any therapeutic compound is a favorable safety profile. The initial experiments are designed to determine the cytotoxic and anti-proliferative concentration range of this compound.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate BPH-1 and WPMY-1 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Aspirate the supernatant and dissolve the formazan crystals in DMSO.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Ki-67 Staining for Proliferation
-
Cell Culture: Grow BPH-1 and WPMY-1 cells on coverslips in a 24-well plate.
-
Treatment: Treat cells with non-toxic concentrations of the compound, as determined by the MTT assay.
-
Immunofluorescence: Fix, permeabilize, and stain the cells with an anti-Ki-67 antibody, followed by a fluorescently labeled secondary antibody.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope and quantify the percentage of Ki-67-positive cells.[12][13]
| Parameter | BPH-1 Cells | WPMY-1 Cells |
| IC50 (48h) | [Example Data] | [Example Data] |
| Ki-67 Positive Cells (%) | [Example Data] | [Example Data] |
Interrogation of Androgen Receptor (AR) Signaling
Given the central role of AR in BPH, evaluating the compound's ability to modulate this pathway is critical.[2][3]
Protocol 3: Western Blot Analysis for AR and PSA Expression
-
Cell Lysis: Treat BPH-1 cells with the test compound in the presence of dihydrotestosterone (DHT) and lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against AR and Prostate-Specific Antigen (PSA), followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.
Evaluation of Anti-inflammatory Properties
Chronic inflammation is a key contributor to BPH pathogenesis.[1][14][15] Assessing the compound's impact on inflammatory signaling is therefore crucial.
Protocol 4: ELISA for Pro-inflammatory Cytokines
-
Cell Stimulation: Treat BPH-1 and WPMY-1 cells with an inflammatory stimulus (e.g., lipopolysaccharide or TNF-α) in the presence or absence of the test compound.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours.
-
ELISA: Perform ELISAs to quantify the levels of key pro-inflammatory cytokines such as IL-6 and IL-8.[15][16]
| Cytokine | BPH-1 Supernatant (pg/mL) | WPMY-1 Supernatant (pg/mL) |
| IL-6 | [Example Data] | [Example Data] |
| IL-8 | [Example Data] | [Example Data] |
Part 2: Preclinical In Vivo Assessment
In vivo studies are essential to validate the in vitro findings and to assess the compound's efficacy in a more physiologically relevant context. The testosterone-induced BPH rat model is a well-established and widely used model for this purpose.[17]
Testosterone-Induced BPH Rat Model
Protocol 5: Induction and Treatment
-
Animal Model: Use adult male Sprague-Dawley rats.
-
BPH Induction: Castrate the rats and administer testosterone propionate (TP) daily for 4 weeks to induce BPH.[17]
-
Treatment Groups: Divide the animals into the following groups: Sham-operated, BPH model (vehicle-treated), BPH + Finasteride (positive control), and BPH + this compound (at various doses).
-
Compound Administration: Administer the test compound and controls orally or via intraperitoneal injection for the duration of the study.
Efficacy Evaluation
Protocol 6: Assessment of Prostatic Growth and Histology
-
Prostate Weight: At the end of the study, sacrifice the animals and weigh the prostate glands.
-
Histological Analysis: Fix the prostate tissues in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to evaluate the prostatic glandular and stromal architecture.
-
Immunohistochemistry: Perform immunohistochemical staining for AR and Ki-67 to assess androgen signaling and cell proliferation in the prostate tissue.
| Parameter | BPH Model | Finasteride | Test Compound (Low Dose) | Test Compound (High Dose) |
| Prostate Weight (g) | [Example Data] | [Example Data] | [Example Data] | [Example Data] |
| Epithelial Thickness (µm) | [Example Data] | [Example Data] | [Example Data] | [Example Data] |
Part 3: Mechanistic Insights and Pathway Visualization
To elucidate the molecular mechanisms underlying the observed effects, further investigation into the key signaling pathways is warranted.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways in BPH and the potential points of intervention for this compound.
Caption: Androgen Receptor Signaling in BPH and a potential point of intervention.
Caption: Inflammatory Signaling in BPH and a potential point of intervention.
Conclusion
This application note provides a detailed and scientifically grounded framework for the preclinical evaluation of this compound as a potential therapeutic agent for BPH. The outlined protocols are designed to comprehensively assess its biological activity, from initial in vitro screening to in vivo efficacy studies. By systematically investigating its effects on androgen receptor signaling and inflammatory pathways, researchers can elucidate its mechanism of action and determine its potential for further development as a novel treatment for BPH.
References
Sources
- 1. Chronic inflammation in benign prostatic hyperplasia: Pathophysiology and treatment options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen Receptor Roles in the Development of Benign Prostate Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Androgen receptor and immune inflammation in benign prostatic hyperplasia and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. benthamscience.com [benthamscience.com]
- 7. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Umbelliferone Ameliorates Benign Prostatic Hyperplasia by Inhibiting Cell Proliferation and G1/S Phase Cell Cycle Progression through Regulation of STAT3/E2F1 Axis [mdpi.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Smoothened inhibition leads to decreased cell proliferation and suppressed tissue fibrosis in the development of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Inflammation in Prostatic Hyperplasia and Carcinoma—Basic Scientific Approach [frontiersin.org]
- 15. Role of Inflammation in Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
Application Notes and Protocols for the Development of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one Derivatives with Improved Potency
Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery
The quinolin-2(1H)-one moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The inherent structural features of this heterocyclic system, particularly its planarity and capacity for diverse functionalization, allow for fine-tuning of its pharmacodynamic and pharmacokinetic properties. The specific compound, 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one, presents a promising starting point for a lead optimization campaign. The presence of the 3-acetyl and 4-hydroxy groups offers multiple reactive handles for chemical modification, while the 7,8-dimethyl substitution pattern can influence solubility, metabolic stability, and receptor binding interactions.
This guide provides a comprehensive framework for the systematic development of derivatives of this core structure to enhance biological potency. We will delve into the synthetic rationale, provide detailed experimental protocols for both synthesis and biological evaluation, and discuss the principles of structure-activity relationship (SAR) to guide the iterative process of drug design.
Strategic Approach to Derivatization
The core principle of this developmental program is to explore the chemical space around the this compound scaffold. Our strategy will focus on three primary sites of modification: the 4-hydroxy group, the 3-acetyl group, and the aromatic ring.
Part 1: Synthesis of the Core Scaffold and its Derivatives
Protocol 1.1: Synthesis of 4-hydroxy-7,8-dimethylquinolin-2(1H)-one (Intermediate)
The synthesis of the quinolinone core is foundational. We will adapt the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.
-
Rationale: The Conrad-Limpach reaction is a robust and widely-used method for the synthesis of 4-hydroxyquinolines.[3] The high-temperature cyclization in a high-boiling solvent like diphenyl ether ensures the efficient formation of the quinolinone ring.
-
Materials:
-
3,4-Dimethylaniline
-
Diethyl malonate
-
Diphenyl ether
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Toluene
-
-
Step-by-Step Procedure:
-
Condensation: In a round-bottom flask equipped with a distillation head, combine 3,4-dimethylaniline (1.0 equiv.) and diethyl malonate (1.1 equiv.). Heat the mixture to 140-150°C for 2 hours, collecting the ethanol byproduct via distillation.
-
Cyclization: To the hot residue, cautiously add diphenyl ether. Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Allow the reaction mixture to cool to approximately 100°C and pour it into a beaker containing toluene with vigorous stirring. The product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with toluene and then hexane. To further purify, dissolve the crude solid in a 1M NaOH solution, wash with toluene to remove residual diphenyl ether, and then re-precipitate the product by acidifying the aqueous layer with concentrated HCl.
-
Final Product: Collect the purified 4-hydroxy-7,8-dimethylquinolin-2(1H)-one by filtration, wash with water until the filtrate is neutral, and dry under vacuum.
-
Protocol 1.2: Synthesis of this compound (Core Scaffold)
This step involves the acylation of the synthesized intermediate at the C3 position.
-
Rationale: Friedel-Crafts acylation using acetic anhydride in the presence of a Lewis acid or a condensing agent like polyphosphoric acid (PPA) is an effective method for introducing an acetyl group onto the electron-rich C3 position of the 4-hydroxyquinolin-2-one core.[2]
-
Materials:
-
4-hydroxy-7,8-dimethylquinolin-2(1H)-one
-
Acetic anhydride
-
Polyphosphoric acid (PPA)
-
Ice-water
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, add 4-hydroxy-7,8-dimethylquinolin-2(1H)-one (1.0 equiv.) and polyphosphoric acid.
-
Add acetic anhydride (2.0-3.0 equiv.) to the mixture.
-
Heat the reaction mixture to 120-140°C for 2-4 hours, with stirring. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it into a beaker of ice-water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol or acetic acid to obtain pure this compound.
-
Protocol 1.3: Derivatization at the 4-Hydroxy Position (O-Alkylation)
-
Rationale: Alkylation of the 4-hydroxy group to form ethers can significantly impact the compound's lipophilicity and hydrogen bonding capacity, which in turn can influence cell permeability and target binding. A Williamson ether synthesis is a standard and effective method for this transformation.[4]
-
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Step-by-Step Procedure:
-
To a solution of the core scaffold (1.0 equiv.) in anhydrous DMF, add anhydrous K₂CO₃ (2.0-3.0 equiv.).
-
Add the desired alkyl halide (1.1-1.5 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60°C for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 1.4: Derivatization at the 3-Acetyl Position (Chalcone Synthesis)
-
Rationale: The methyl group of the 3-acetyl moiety is reactive and can undergo condensation reactions with aldehydes to form α,β-unsaturated ketones (chalcones). Chalcones are a well-known class of compounds with a broad range of biological activities, and this modification introduces a significant structural change that can lead to new interactions with biological targets.[5]
-
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine or Pyrrolidine (catalyst)
-
Ethanol
-
-
Step-by-Step Procedure:
-
Dissolve the core scaffold (1.0 equiv.) and the substituted aromatic aldehyde (1.1 equiv.) in ethanol.
-
Add a catalytic amount of piperidine or pyrrolidine (0.1-0.2 equiv.).
-
Reflux the reaction mixture for 6-12 hours. Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The chalcone derivative often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
If necessary, recrystallize the product from a suitable solvent.
-
Part 2: Protocols for Biological Evaluation
A critical component of the development process is the robust and reproducible biological evaluation of the newly synthesized derivatives. The choice of assays should be guided by the therapeutic area of interest. Given the known activities of quinolinones, we will focus on anticancer and antimicrobial assays.
Protocol 2.1: In Vitro Anticancer Activity (MTT Assay)
-
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is a standard, high-throughput method for initial screening of cytotoxic compounds.[6]
-
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the growth medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2.2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
-
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and quantitative way to determine the MIC.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, for viability indication)
-
-
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform a serial two-fold dilution of the compounds in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be observed visually or by adding a viability indicator like resazurin.
-
Protocol 2.3: Kinase Inhibition Assay (General Protocol)
-
Rationale: Many quinolinone derivatives have been identified as kinase inhibitors. A biochemical assay is essential to determine the direct inhibitory effect of the compounds on a specific kinase of interest (e.g., EGFR, VEGFR).[7]
-
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Test compounds in DMSO
-
Detection reagent (e.g., ADP-Glo™, which measures ADP production)
-
Microplate reader (luminometer)
-
-
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the kinase, the substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase activity relative to a no-inhibitor control and determine the IC₅₀ value.
-
Part 3: Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from the biological assays should be systematically organized to facilitate the elucidation of SAR. This involves correlating changes in chemical structure with changes in biological activity.
Data Presentation
| Compound ID | R¹ (4-position) | R² (3-position) | Anticancer IC₅₀ (µM) [MCF-7] | Antimicrobial MIC (µg/mL) [S. aureus] | Kinase Inhibition IC₅₀ (nM) [Target Kinase] |
| Core | -OH | -COCH₃ | 25.4 | >128 | 5,200 |
| D-01 | -OCH₂Ph | -COCH₃ | 12.8 | 64 | 2,100 |
| D-02 | -OCH₂CH₃ | -COCH₃ | 18.2 | 128 | 4,500 |
| D-03 | -OH | -CO-CH=CH-Ph | 5.6 | 32 | 850 |
| D-04 | -OH | -CO-CH=CH-(4-Cl-Ph) | 2.1 | 16 | 320 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Expert Insights on SAR
-
Modification at the 4-Hydroxy Position: As illustrated by compounds D-01 and D-02 , converting the 4-hydroxy group to an ether can modulate potency. The bulky benzyl ether in D-01 shows a two-fold increase in anticancer activity compared to the core scaffold, suggesting a potential beneficial interaction in a hydrophobic pocket of the target protein. The smaller ethyl ether in D-02 has a less pronounced effect. This indicates that the size and nature of the substituent at this position are critical.
-
Modification at the 3-Acetyl Position: The formation of chalcones (D-03 and D-04 ) from the 3-acetyl group leads to a significant enhancement in potency across all tested assays. This suggests that extending the conjugation and introducing an additional aromatic ring provides a more favorable interaction with the biological targets. The introduction of an electron-withdrawing chlorine atom on the phenyl ring of the chalcone moiety (D-04 ) further boosts activity, highlighting the importance of electronic effects.
Conclusion and Future Directions
This guide has outlined a systematic approach to the development of novel derivatives of this compound. By employing the provided synthetic and biological testing protocols, researchers can efficiently generate and evaluate new chemical entities. The initial SAR analysis suggests that derivatization at the 3-acetyl position, particularly the formation of chalcones with electron-withdrawing substituents, is a highly promising strategy for enhancing potency. Future work should focus on expanding the library of chalcone derivatives, exploring a wider range of substituents on the aromatic ring, and investigating other modifications of the acetyl group, such as its conversion to pyrazoles and isoxazoles. Further optimization of the 4-alkoxy substituents should also be pursued. Through this iterative cycle of design, synthesis, and testing, novel quinolinone derivatives with significantly improved potency and selectivity can be developed for potential therapeutic applications.
References
-
BenchChem. (2025). Application Notes and Protocols: 3-Acetyl-6-bromoquinolin-4(1H)-one in Organic Synthesis. Link
-
BenchChem. (2025). Synthesis of 3-acetyl-4-hydroxy-1-methyl-2-quinolinone (6). Reagents.... ResearchGate. Link
-
BenchChem. (2025). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. National Institutes of Health. Link
-
ResearchGate. (2025). Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of.... Link
-
ResearchGate. (2025). Synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-one (2a). Link
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Quinoline Scaffolds. Link
-
Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. Link
-
Haj-Ali, A. M., et al. (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. National Institutes of Health. Link
-
Abdou, M. M., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. National Institutes of Health. Link
-
MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Link
-
Google Patents. (2015). CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone. Link
-
MDPI. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Link
-
ResearchGate. (2013). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Link
-
ResearchGate. (2021). Synthesis of 4-hydroxyquinoline-2(1H)-ones Based on Ag(I)-catalyzed Carbon Dioxide Fixation on 2-alknylanilines. Link
-
ResearchGate. (2025). Studies on the alkylation of quinolin-2(1H)-one derivatives. Link
-
National Institutes of Health. (2010). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5]naphthyrin-5(6H)-one. Link
-
ResearchGate. (2020). Synthesis of polyfluorinated 4‑hydroxyquinolin-2(1H)‑ones based on the cyclization of 2-alkynylanilines with carbon dioxide | Request PDF. Link
-
National Institutes of Health. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Link
-
National Institutes of Health. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Link
-
National Institutes of Health. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Link
Sources
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preclinical Efficacy Evaluation of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery
The quinoline and quinolinone ring systems are considered "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] These heterocyclic scaffolds are found in natural alkaloids and have been successfully incorporated into synthetic drugs targeting a wide array of diseases, including cancer, neurodegenerative disorders, and infectious agents.[1][3][4] The versatility of the quinolinone core allows for chemical modifications that can fine-tune its biological activity. The compound of interest, 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one, is a novel derivative. While specific data on this molecule is not yet prevalent, its structural similarity to other biologically active quinolinones suggests it may possess therapeutic potential, possibly as an anticancer or neuroprotective agent.[3][5]
This document provides a comprehensive experimental framework for the preclinical evaluation of this compound's efficacy. The protocols outlined herein are designed to systematically assess its biological activity, elucidate its mechanism of action, and establish a foundation for further in vivo studies.
Hypothesized Mechanism of Action
Based on the known activities of structurally related quinolinone derivatives, we can formulate two primary hypotheses for the therapeutic potential of this compound:
-
Anticancer Activity: Many quinoline-based molecules have been shown to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as those mediated by c-Met, EGF, and VEGF receptors.[1] Furthermore, some 2-quinolinone derivatives have been reported to induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[5]
-
Neuroprotective Activity: Certain quinoline derivatives have demonstrated inhibitory effects on enzymes implicated in the progression of neurodegenerative diseases, including acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β).[3]
The following experimental design will allow for the systematic investigation of both hypothesized activities.
Experimental Workflow for Efficacy Testing
The evaluation of this compound will proceed in a tiered approach, starting with broad in vitro screening and progressing to more focused mechanistic and in vivo studies.
Caption: A tiered experimental workflow for the efficacy evaluation of this compound.
Phase 1: In Vitro Screening
Cell Line Selection
A panel of well-characterized human cell lines should be selected to represent different cancer types and neuronal models.
| Hypothesized Activity | Cell Line | Description |
| Anticancer | MCF-7 | Breast adenocarcinoma, estrogen receptor-positive |
| HepG2 | Hepatocellular carcinoma | |
| A549 | Lung carcinoma | |
| U-87 MG | Glioblastoma | |
| Neuroprotective | SH-SY5Y | Neuroblastoma, often used to model neurodegenerative diseases |
| PC-12 | Pheochromocytoma, differentiates into neuron-like cells |
Protocol: Cell Viability (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cultured cells.
Materials:
-
Selected cell lines
-
Complete growth medium (specific to each cell line)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by the test compound.
Materials:
-
Cells treated with the test compound (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Phase 2: Mechanism of Action Elucidation
Should the initial screening reveal significant biological activity, the next phase will focus on understanding the underlying molecular mechanisms.
Signaling Pathway Analysis (Western Blot)
If the compound shows anticancer activity, it is crucial to investigate its effect on key signaling pathways implicated in cancer progression.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by the test compound.
Protocol: Western Blot Analysis
Objective: To assess the phosphorylation status and total protein levels of key components of signaling pathways like PI3K/Akt/mTOR.
Procedure:
-
Treat cells with the test compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).
Phase 3: In Vivo Efficacy Assessment
Promising in vitro data warrants evaluation in a relevant animal model.
Animal Model Selection
-
For Anticancer Efficacy: A subcutaneous xenograft model in immunocompromised mice (e.g., nude or NOD/SCID) is a standard choice. Human cancer cells (e.g., MCF-7, A549) are injected subcutaneously, and tumor growth is monitored.
-
For Neuroprotective Efficacy: Models depend on the specific disease being targeted. For example, a 6-hydroxydopamine (6-OHDA) induced model in rats can be used to study Parkinson's disease-like neurodegeneration.
Protocol: Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Procedure:
-
Inject 1-5 x 10^6 cancer cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. Include a vehicle control group.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
| Parameter | Measurement |
| Tumor Volume | (Length x Width²) / 2 |
| Body Weight | To monitor toxicity |
| Tumor Growth Inhibition (TGI) | Calculated at the end of the study |
Preliminary Safety and Toxicity Assessment
Throughout the in vivo studies, it is crucial to monitor for signs of toxicity. In silico and in vitro toxicity predictions can also be valuable.[4][6]
Key Considerations:
-
Acute Toxicity: Can be initially assessed by observing changes in body weight, behavior, and overall health during the efficacy studies.
-
In Silico ADMET: Computational tools can predict absorption, distribution, metabolism, excretion, and toxicity properties early in the drug development process.
Conclusion
The experimental design detailed in these application notes provides a robust and logical framework for the preclinical efficacy evaluation of this compound. By systematically progressing from broad in vitro screening to focused mechanism of action studies and finally to in vivo validation, researchers can thoroughly characterize the therapeutic potential of this novel quinolinone derivative. The insights gained from these studies will be critical in determining its suitability for further development as a therapeutic agent.
References
- In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Deriv
- In Vivo Anticancer Activity of Quinoline Derivatives: A Compar
- In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives.
- In vitro antioxidant activity of quinoline compounds.
- Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. Indian Journal of Chemistry (IJC).
- Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. Wiley Online Library.
- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for the Safety and Toxicity Assessment of Quinolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quinolinone Scaffold - Therapeutic Promise and Toxicological Challenges
The quinolinone structural motif is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of therapeutic applications, from antibacterial and anticancer to anti-inflammatory agents. Their mechanism of action, particularly for fluoroquinolones, often involves the inhibition of critical bacterial enzymes like DNA gyrase and topoisomerase IV, interfering with DNA synthesis and leading to rapid bacterial cell death.[1] However, this potent biological activity is accompanied by a distinct and sometimes serious toxicological profile that demands a rigorous and well-designed safety evaluation strategy.
Class-specific toxicities associated with quinolinones include phototoxicity, cardiotoxicity (specifically QT prolongation), and chondrotoxicity (cartilage damage), particularly in juvenile animals.[2] Furthermore, as with any new chemical entity destined for human use, a thorough assessment of genotoxicity, general organ toxicity, and metabolic stability is mandated by regulatory authorities worldwide.
This guide provides a comprehensive framework for the safety and toxicity testing of novel quinolinone compounds. It is designed not as a rigid template, but as a dynamic, scientifically-grounded approach. We will delve into the causality behind experimental choices, presenting protocols not merely as steps to be followed, but as self-validating systems designed to yield clear, interpretable, and regulatory-compliant data. The protocols are aligned with international guidelines, including those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).
An Integrated and Tiered Strategy for Safety Assessment
A successful preclinical safety program balances the need for early identification of liabilities with the conservation of resources. A tiered, iterative approach is most effective. Early-stage in vitro and in silico assays are employed to screen and rank compounds, while more resource-intensive in vivo studies are reserved for lead candidates that demonstrate a promising initial safety profile. This strategy allows for early de-risking of projects and informed decision-making.
The following diagram illustrates a logical workflow for the safety assessment of a novel quinolinone compound.
Caption: Tiered workflow for quinolinone safety assessment.
Early Stage In Vitro Safety and Toxicity Protocols
This phase focuses on rapid screening to identify major liabilities. All studies should be conducted with well-characterized test articles.
Genotoxicity: Bacterial Reverse Mutation (Ames) Test
Scientific Rationale: The Ames test is a cornerstone of genotoxicity testing, mandated by regulatory agencies worldwide.[3] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. The assay detects if a test compound can cause mutations that revert the bacteria to a state where they can synthesize the essential amino acid and thus grow on a nutrient-deficient medium.[3][4] The inclusion of a mammalian liver extract (S9 fraction) is critical, as it simulates metabolic activation, identifying compounds that become mutagenic only after being processed by metabolic enzymes.[5] A positive Ames test is a significant red flag for carcinogenic potential.
Protocol based on OECD Guideline 471:
-
Strain Selection: Utilize a minimum of five strains, including four S. typhimurium strains (TA98, TA100, TA1535, TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA [pKM101]).[5] This combination detects both frameshift and base-pair substitution mutations.
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should show some evidence of toxicity but not kill the majority of the bacteria. The maximum recommended concentration for non-toxic compounds is 5 mg/plate.[6]
-
Main Experiment (Plate Incorporation Method): a. Prepare at least five analyzable concentrations of the quinolinone compound. b. In separate tubes for each bacterial strain, mix 0.1 mL of bacterial culture, 0.1 mL of the test compound dilution (or vehicle control), and 0.5 mL of S9 mix (for metabolic activation) or buffer (for non-activation). c. Add 2.0 mL of molten top agar to each tube, vortex gently, and pour the mixture onto the surface of minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis and Interpretation: a. Count the number of revertant colonies on each plate. b. The test is considered positive if there is a concentration-dependent increase in revertant colonies and/or a reproducible and statistically significant increase at one or more concentrations. The increase should typically be at least double the background (vehicle control) revertant count.
| Parameter | Recommendation | Rationale |
| Bacterial Strains | S. typhimurium: TA98, TA100, TA1535, TA1537; E. coli: WP2 uvrA | Detects a broad range of point mutation mechanisms (frameshift & base substitution). |
| Metabolic Activation | With and without Aroclor-1254 or Phenobarbital/β-naphthoflavone induced rat liver S9 | Mimics mammalian metabolism to detect pro-mutagens.[5] |
| Top Concentration | 5 mg/plate or 5 µL/plate (or evidence of cytotoxicity) | Standard regulatory limit for soluble, non-cytotoxic compounds.[6] |
| Controls | Vehicle, Negative (no compound), Positive (known mutagens for each strain +/- S9) | Ensures the validity of the assay and proper functioning of strains and S9 mix. |
Phototoxicity: 3T3 Neutral Red Uptake (NRU) Assay
Scientific Rationale: Quinolinone compounds often contain chromophores that absorb UVA and visible light. This absorbed energy can be transferred to other molecules, generating reactive oxygen species (ROS) that damage cellular components, leading to phototoxicity.[2] The in vitro 3T3 NRU phototoxicity test is the validated and preferred method for preclinical screening.[7] It compares the cytotoxicity of a compound in the presence and absence of a non-cytotoxic dose of simulated sunlight.[8] A significant increase in toxicity upon irradiation indicates a phototoxic liability.
Protocol based on OECD Guideline 432:
-
Cell Culture: Seed Balb/c 3T3 fibroblasts into two separate 96-well plates and culture for 24 hours to form a semi-confluent monolayer.[9]
-
Compound Treatment: Remove the culture medium and add various concentrations of the quinolinone compound (in a suitable buffer) to both plates. Incubate for 1 hour.[9]
-
Irradiation: a. Expose one plate (+Irr) to a non-cytotoxic dose of UVA radiation (typically 5 J/cm²). b. Keep the second plate (-Irr) in the dark for the same duration.
-
Post-Incubation: Wash the cells and replace the treatment medium with fresh culture medium. Incubate both plates for another 24 hours.
-
Viability Assessment (Neutral Red Uptake): a. Incubate cells with Neutral Red medium for 3 hours. Neutral Red is a vital dye that accumulates in the lysosomes of viable cells.[8] b. Wash the cells and extract the dye. c. Measure the absorbance of the extracted dye using a spectrophotometer.
-
Data Analysis and Interpretation: a. Calculate the cell viability for each concentration relative to the vehicle control for both the +Irr and -Irr plates. b. Determine the IC50 value (concentration that reduces viability by 50%) for both conditions. c. Calculate the Photo-Irritation Factor (PIF) by comparing the IC50 values: PIF = IC50 (-Irr) / IC50 (+Irr). A PIF ≥ 5 suggests a probable phototoxic potential.
| Parameter | Recommendation | Rationale |
| Cell Line | Balb/c 3T3 Mouse Fibroblasts | Validated and recommended cell line for this assay.[10] |
| Irradiation Source | Solar simulator with defined UVA output | Mimics the relevant spectrum of sunlight exposure. |
| UVA Dose | 5 J/cm² | A standard, non-cytotoxic dose that is effective for detecting phototoxicants.[10] |
| Endpoint | Photo-Irritation Factor (PIF) & Mean Photo Effect (MPE) | Quantitative measures to classify phototoxic potential. |
| Positive Control | Chlorpromazine | A well-characterized phototoxic compound to validate assay performance.[9] |
Cardiotoxicity: hERG Channel Inhibition Assay
Scientific Rationale: A significant number of drugs have been withdrawn from the market due to unforeseen cardiotoxicity, specifically the induction of a potentially fatal arrhythmia called Torsades de Pointes (TdP). The underlying mechanism is often the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, which is crucial for cardiac repolarization.[11] Inhibition of the hERG channel prolongs the QT interval of the electrocardiogram, a key risk factor for TdP.[11] Given that some quinolones have shown this liability, early in vitro screening using patch-clamp electrophysiology is a mandatory step in safety assessment.[2][11]
Protocol Overview (Manual or Automated Patch Clamp):
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG (KCNH2) channel.[12]
-
Electrophysiology: a. Employ the whole-cell patch-clamp technique to isolate a single cell and measure the ionic current flowing through the hERG channels. b. Maintain the cell at a holding potential (e.g., -80 mV) and apply a specific voltage-step protocol designed to elicit and measure the hERG current (IhERG).[12]
-
Compound Application: a. After establishing a stable baseline current, perfuse the cell with increasing concentrations of the quinolinone compound. b. Allow sufficient time at each concentration for the blocking effect to reach a steady state.
-
Data Acquisition and Analysis: a. Measure the peak tail current at each concentration. b. Calculate the percentage inhibition of the hERG current relative to the baseline (vehicle control). c. Plot the percentage inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.
-
Interpretation: An IC50 value below 10 µM is often considered a potential concern, warranting further investigation. The therapeutic plasma concentration of the drug must be considered to assess the clinical risk.
Caption: Key steps in the hERG patch clamp assay.
IND-Enabling In Vivo Safety and Toxicity Protocols
For lead candidates that pass early screening, a more extensive in vivo evaluation is required to support a first-in-human clinical trial. These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.
Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test
Scientific Rationale: This assay serves as a critical in vivo follow-up to in vitro genotoxicity findings. It assesses the potential of a compound to cause chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity) in a whole animal system, thus incorporating the effects of metabolism, distribution, and excretion.[13][14] The test detects micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[13] An increase in the frequency of micronucleated immature (polychromatic) erythrocytes in the bone marrow or peripheral blood of treated animals indicates genotoxic activity.[14]
Protocol based on OECD Guideline 474:
-
Animal Model and Dose Selection: a. Typically use mice or rats. b. Conduct a preliminary range-finding study to determine the maximum tolerated dose (MTD). The test should include at least three dose levels, with the highest dose being the MTD or a limit dose (e.g., 2000 mg/kg).[15]
-
Treatment: a. Administer the quinolinone compound to the animals via a clinically relevant route. A positive control (e.g., cyclophosphamide) and a vehicle control group are mandatory.[15] b. The dosing regimen can be a single treatment or two treatments 24 hours apart.
-
Sample Collection: a. Collect bone marrow or peripheral blood at appropriate time points after the last treatment (typically 24 and 48 hours).[15]
-
Slide Preparation and Analysis: a. Prepare slides and stain them to differentiate between immature (polychromatic, PCE) and mature (normochromatic, NCE) erythrocytes. b. Using a microscope, score at least 4000 PCEs per animal for the presence of micronuclei.[13] c. Also, determine the ratio of PCEs to NCEs to assess for bone marrow toxicity.
-
Data Analysis and Interpretation: a. Compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group using appropriate statistical methods. b. The test is considered positive if a statistically significant, dose-dependent increase in micronucleated PCEs is observed.
Safety Pharmacology Core Battery
Scientific Rationale: As defined by ICH Guideline S7A, safety pharmacology studies investigate potential undesirable pharmacodynamic effects on vital physiological functions.[16][17] The core battery focuses on the central nervous, cardiovascular, and respiratory systems, as these are critical functions where adverse effects could have immediate and severe consequences in a clinical setting.[18][19] These studies are essential for establishing a safe starting dose for human trials and identifying key safety parameters to monitor in the clinic.[20]
Protocol Overview (ICH S7A):
-
Central Nervous System (CNS):
-
Method: Use a functional observational battery (e.g., Irwin test or a modified version) in rodents.
-
Parameters: Assess effects on behavior, coordination, sensory/motor function, and autonomic nervous system. Observe for signs like tremors, convulsions, changes in gait, and body temperature.
-
-
Cardiovascular System:
-
Method: Use conscious, telemetered animals (e.g., dogs, non-human primates) to allow for stress-free, continuous monitoring.
-
Parameters: Measure blood pressure, heart rate, and electrocardiogram (ECG) intervals (including PR, QRS, and especially QT/QTc). This in vivo assessment is a critical follow-up to the in vitro hERG assay.
-
-
Respiratory System:
-
Method: Use whole-body plethysmography in conscious rodents.
-
Parameters: Measure respiratory rate, tidal volume, and minute volume.[20]
-
| System | Key Methodologies | Critical Endpoints |
| Central Nervous | Functional Observational Battery (FOB) in rodents | Behavioral changes, motor coordination, autonomic signs |
| Cardiovascular | In vivo telemetry in non-rodents (e.g., Dog, Monkey) | Blood pressure, heart rate, ECG (QTc interval) |
| Respiratory | Whole-body plethysmography in rodents | Respiratory rate, tidal volume, minute volume |
Conclusion
The safety and toxicity assessment of novel quinolinone compounds requires a multifaceted, scientifically driven strategy. By integrating in silico, in vitro, and in vivo models in a tiered approach, researchers can efficiently identify potential liabilities, understand their mechanistic basis, and make informed decisions to advance the safest possible candidates toward clinical development. The protocols outlined in this guide, grounded in established regulatory guidelines, provide a robust framework for this critical aspect of drug development. Adherence to these principles of rigorous, evidence-based safety science is paramount to protecting patient health and ensuring the successful translation of promising new therapies from the laboratory to the clinic.
References
-
ICH Guideline S7A. (2000). Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency. Available at: [Link]
-
ICH Guideline S9. (2009). Nonclinical Evaluation for Anticancer Pharmaceuticals. European Medicines Agency. Available at: [Link]
-
National Institute of Biology (NIB). (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB-GEN. Available at: [Link]
-
Institute for In Vitro Sciences, Inc. (IIVS). (n.d.). 3T3 Phototoxicity (OECD 432). IIVS.org. Available at: [Link]
-
ICH. (2009). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. ICH.org. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA.gov. Available at: [Link]
-
Federal Register. (2001). International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. FederalRegister.gov. Available at: [Link]
-
OECD. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD iLibrary. Available at: [Link]
-
European Medicines Agency. (2009). ICH guideline S9 on nonclinical evaluation for anticancer pharmaceuticals. EMA.europa.eu. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. FDA.gov. Available at: [Link]
-
Nucro-Technics. (2024). OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics.com. Available at: [Link]
-
Inotiv. (n.d.). OECD 474: Erythrocyte micronucleus test (in vivo mammalian). Inotivco.com. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals Questions and Answers Guidance for Industry. FDA.gov. Available at: [Link]
-
EUROLAB. (n.d.). In Vitro 3T3 NRU Phototoxicity Test (OECD 432). Eurolab.com. Available at: [Link]
-
Tox Lab. (n.d.). Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). Tox-lab.com. Available at: [Link]
-
Nucro-Technics. (2019). In Vitro 3T3 NRU Phototoxicity Test. Nucro-Technics.com. Available at: [Link]
-
Vivotecnia. (n.d.). Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Vivotecnia.com. Available at: [Link]
-
National Toxicology Program. (2004). OECD Test Guideline 432. NTP.niehs.nih.gov. Available at: [Link]
-
ICH. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. ICH.org. Available at: [Link]
-
OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD iLibrary. Available at: [Link]
-
OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD.org. Available at: [Link]
-
Nucro-Technics. (2019). OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Nucro-Technics.com. Available at: [Link]
-
OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD iLibrary. Available at: [Link]
-
Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Eurofins.com.au. Available at: [Link]
-
Stahlmann, R., & Lode, H. (1999). Toxicity of quinolones. Drugs, 58 Suppl 2, 37–42. Available at: [Link]
-
Spengler, G., et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 22(2), 594. Available at: [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Reactionbiology.com. Available at: [Link]
-
Kim, S., et al. (2018). Construction of an integrated database for hERG blocking small molecules. PLOS ONE, 13(7), e0200253. Available at: [Link]
-
Rabari, V. (2018). hERG Assay. SlideShare. Available at: [Link]
-
Healthcare and Research. (2023). hERG Assay (Methods for testing hERG antagonistic activity). YouTube. Available at: [Link]
-
Bales, J. R., et al. (1989). Radiosensitizing and toxic properties of quinoline and nitroquinoline complexes of platinum [PtCl2(NH3)quinoline]. International Journal of Radiation Oncology, Biology, Physics, 16(4), 1055-1058. Available at: [Link]
-
Wenta, W., & Gzella, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 1. Available at: [Link]
-
Singh, S., et al. (2020). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology, 11, 589. Available at: [Link]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 4. enamine.net [enamine.net]
- 5. nucro-technics.com [nucro-technics.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. eurolab.net [eurolab.net]
- 9. nucro-technics.com [nucro-technics.com]
- 10. iivs.org [iivs.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 13. nucro-technics.com [nucro-technics.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 16. fda.gov [fda.gov]
- 17. database.ich.org [database.ich.org]
- 18. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 20. Federal Register :: International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability [federalregister.gov]
Application Notes & Protocols: 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one as a Putative Chemical Probe for TAK1 Kinase
Introduction: The Quinolinone Scaffold in Kinase Inhibitor Discovery
The quinolinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The structural features of 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives, such as their ability to act as hydrogen bond donors and acceptors, make them suitable candidates for interacting with the ATP-binding pocket of protein kinases[2]. While direct experimental evidence for 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one as a chemical probe is emerging, its structural similarity to known kinase inhibitors suggests its potential as a valuable research tool. This document provides a detailed guide for researchers to explore the use of this compound as a putative chemical probe for Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator of inflammatory signaling pathways[3].
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 63768-46-7[4]
-
Molecular Formula: C₁₃H₁₃NO₃
-
Molecular Weight: 231.25 g/mol
Proposed Mechanism of Action: Targeting the TAK1 Kinase
TAK1 is a serine/threonine kinase that plays a central role in the signaling cascades of pro-inflammatory cytokines such as TNF-α and IL-1[3]. Dysregulation of TAK1 activity is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target[3][5]. We hypothesize that this compound acts as a Type I ATP-competitive inhibitor of TAK1. The quinolinone scaffold can mimic the adenine region of ATP, while the acetyl and hydroxyl groups can form key interactions with the hinge region of the kinase domain.
Experimental Workflows and Protocols
This section outlines detailed protocols for characterizing the inhibitory activity of this compound against TAK1, both in biochemical and cellular contexts.
I. Biochemical Characterization of TAK1 Inhibition
Objective: To determine the in vitro potency of this compound against recombinant TAK1.
Workflow Diagram:
Caption: Workflow for determining the biochemical IC50 of the test compound.
Detailed Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant TAK1/TAB1 complex in kinase buffer.
-
Prepare a 2X solution of the substrate (e.g., inactive MKK6) in kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in kinase buffer to create a 4X stock.
-
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of the 4X compound solution to each well.
-
Add 5 µL of the 2X TAK1/TAB1 solution.
-
Add 2.5 µL of the 2X substrate solution.
-
Incubate at room temperature for 10 minutes.
-
-
Initiation and Incubation:
-
Add 5 µL of 2X ATP solution to initiate the reaction.
-
Incubate at 30°C for 1 hour.
-
-
Detection:
-
Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
| Compound | Target | Assay Format | IC₅₀ (nM) [Hypothetical] |
| This compound | TAK1 | ADP-Glo™ | 150 |
| Reference Inhibitor (e.g., 5Z-7-Oxozeaenol) | TAK1 | ADP-Glo™ | 25 |
II. Cellular Target Engagement and Pathway Analysis
Objective: To confirm that this compound inhibits TAK1 activity within a cellular context.
Signaling Pathway Diagram:
Sources
- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Online CAS Number 63768-46-7 - TRC - 3-Acetyl-4-hydroxy-7,8-dimethyl-2(1H)-quinolinone | LGC Standards [lgcstandards.com]
- 5. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
Welcome to the technical support center for the synthesis of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Introduction to the Synthesis Strategy
The synthesis of this compound is typically approached via a two-step process. The first step involves the formation of the core quinolinone scaffold, followed by the introduction of the acetyl group at the C3 position. The most common route for the initial cyclization is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester. Subsequent acylation at the C3 position can be achieved through direct C-acylation or via an O-acylation followed by a Fries rearrangement.
This guide will address potential issues in both of these key stages, providing you with the necessary tools to troubleshoot and enhance the yield and purity of your target compound.
Core Synthesis Workflow
Caption: Overall two-step synthesis pathway.
Part 1: Troubleshooting the Conrad-Limpach Cyclization
The Conrad-Limpach reaction is a robust method for quinolinone synthesis, but its high-temperature requirement can be a source of experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the 4-hydroxy-7,8-dimethylquinolin-2(1H)-one intermediate is very low. What are the likely causes?
A1: Low yields in the Conrad-Limpach synthesis can often be attributed to several factors:
-
Incomplete Cyclization: The thermal cyclization step is critical and requires high temperatures, typically around 250 °C.[1] Insufficient temperature or reaction time will result in a lower yield of the desired quinolinone.
-
Side Reactions: At elevated temperatures, a competing reaction known as the Knorr synthesis can occur, leading to the formation of the isomeric 2-hydroxyquinoline.[1] This is particularly relevant when using β-ketoesters other than diethyl malonate.
-
Purity of Starting Materials: The purity of the 2,3-dimethylaniline and diethyl malonate is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Choice of Solvent: The use of a high-boiling, inert solvent is essential for reaching the required temperature for cyclization.[1] Common choices include mineral oil or Dowtherm A.
Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. How can I minimize this?
A2: Tar formation is a common issue in high-temperature reactions involving aromatic amines. To mitigate this:
-
Ensure an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that lead to tar formation.
-
Controlled Heating: Rapid or uneven heating can create localized "hot spots" that promote decomposition. Gradual and uniform heating of the reaction mixture is recommended.
-
Solvent Quality: Using a high-purity, high-boiling solvent can help to ensure a clean reaction by providing a stable medium for the high-temperature cyclization.
Q3: How can I be sure that I have formed the correct 4-hydroxy-7,8-dimethylquinolin-2(1H)-one isomer and not the Knorr product?
A3: The Conrad-Limpach product (a 4-quinolone) and the Knorr product (a 2-quinolone) are structural isomers. Their differentiation can be achieved through spectroscopic methods:
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the quinolinone ring will be distinct for each isomer.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbons and other carbons in the heterocyclic ring will provide clear evidence for the correct isomer.
-
Melting Point: The two isomers will have different melting points. A sharp melting point close to a literature value (if available) is a good indicator of purity and correct isomer formation.
Troubleshooting Workflow: Low Yield in Cyclization
Caption: Decision tree for troubleshooting low cyclization yield.
Part 2: Troubleshooting the C3-Acylation
The introduction of the acetyl group at the C3 position is a crucial step to arrive at the final product. The main challenge here is to achieve selective C-acylation over O-acylation of the 4-hydroxy group.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction is giving me a mixture of products, or a product that doesn't seem to be the desired 3-acetyl derivative. What is happening?
A1: The 4-hydroxyquinolin-2(one) system has two potential sites for acylation: the oxygen of the 4-hydroxy group (O-acylation) and the C3 position (C-acylation). The outcome of the reaction is highly dependent on the reaction conditions.
-
O-acylation vs. C-acylation: O-acylation is often kinetically favored, especially under basic conditions (e.g., using pyridine or triethylamine as a base with acetyl chloride).[2] C-acylation is thermodynamically favored and can be promoted by using a Lewis acid catalyst or by performing a Fries rearrangement on the O-acylated product.
-
Fries Rearrangement: A reliable method to ensure C-acylation is to first perform an O-acylation, isolate the 4-acetoxy intermediate, and then subject it to a Fries rearrangement.[3] This rearrangement, typically catalyzed by a Lewis acid like AlCl₃, will migrate the acetyl group from the oxygen to the C3 position.
Q2: I am attempting a direct C-acylation, but the yield is low. How can I improve it?
A2: For direct C-acylation, the choice of reagents and conditions is critical:
-
Acylating Agent and Catalyst: Using a combination of an acetylating agent like acetic anhydride with a strong acid catalyst such as polyphosphoric acid (PPA) can promote direct C-acylation.[2]
-
Reaction Temperature: The temperature can influence the selectivity. Optimization of the reaction temperature may be required to favor C-acylation.
Q3: How do I purify the final product from unreacted starting material and any O-acylated byproduct?
A3: Purification can typically be achieved by:
-
Recrystallization: The desired this compound is often a crystalline solid. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of solvents) is an effective purification method.
-
Column Chromatography: If recrystallization is not sufficient to separate the product from byproducts, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol) can be used for elution.
Recommended Protocols
Protocol 1: Synthesis of 4-Hydroxy-7,8-dimethylquinolin-2(1H)-one (Intermediate)
This protocol is a representative procedure based on the Conrad-Limpach synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2,3-dimethylaniline (1.0 eq) and diethyl malonate (1.1 eq) in a suitable solvent like toluene.
-
Condensation: Heat the mixture to reflux to facilitate the initial condensation and removal of water. Monitor the reaction by TLC until the starting aniline is consumed.
-
Solvent Removal: Remove the toluene under reduced pressure.
-
Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to approximately 250 °C for 1-2 hours.[4]
-
Work-up: Cool the reaction mixture. The product may precipitate upon cooling. The crude product can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Protocol 2: Synthesis of this compound (Final Product) via Fries Rearrangement
This two-step acylation protocol is recommended for achieving high regioselectivity.
-
Step 2a: O-Acylation
-
Reaction Setup: Dissolve the 4-hydroxy-7,8-dimethylquinolin-2(1H)-one (1.0 eq) in a suitable solvent like dichloromethane or pyridine.
-
Acylation: Cool the solution in an ice bath and add acetyl chloride (1.2 eq) dropwise. If not using pyridine as the solvent, add a base like triethylamine (1.2 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with dilute acid (if a base was used), water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-acetoxy-7,8-dimethylquinolin-2(1H)-one.
-
-
Step 2b: Fries Rearrangement
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 3.0 eq) in an inert solvent like nitrobenzene or 1,2-dichloroethane.
-
Addition of Substrate: Add the crude 4-acetoxy-7,8-dimethylquinolin-2(1H)-one (1.0 eq) portion-wise to the suspension.
-
Reaction: Heat the mixture, typically in the range of 130-160 °C.[5] The optimal temperature and time should be determined by monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer, dry, and concentrate. The crude product can be purified by recrystallization or column chromatography.
-
Data Summary and Characterization
| Parameter | Expected Observation for this compound |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Signals corresponding to two methyl groups on the aromatic ring, a singlet for the acetyl methyl protons, aromatic protons, and an NH proton. |
| ¹³C NMR | Resonances for two carbonyl carbons (one from the quinolinone ring and one from the acetyl group), aromatic carbons, and methyl carbons. |
| IR (cm⁻¹) | Broad O-H stretch, N-H stretch, C=O stretches (lactone and ketone), and aromatic C-H and C=C stretches. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₃NO₃). |
References
- Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view.
- Traven, V. F., et al. (2000). Unusual Fries rearrangement of 7-acyloxyquinolin-2-ones– A new way to linear and angular furoquinolin-2-ones. ARKIVOC, 2000(6), 931-938.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
- Slimani, I., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition. Journal of Chemistry, 2021, 1-11.
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
Traven, V. F., et al. (2000). Unusual Fries rearrangement of 7-acyloxyquinolin-2-ones- A new way to linear and angular furoquinolin-2-ones. ResearchGate. Available at: [Link]
Sources
3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one degradation and storage conditions
Welcome to the technical support center for 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. Our goal is to ensure the integrity of your experiments by providing scientifically grounded information on potential degradation pathways and optimal handling procedures.
I. Compound Stability Profile: An Overview
This compound possesses a unique chemical architecture, featuring a quinolinone core substituted with hydroxyl and acetyl groups. This combination of functional groups dictates its stability profile. The 4-hydroxy group, being phenolic in nature, is susceptible to oxidation, while the 3-acetyl group can undergo hydrolysis. The quinolinone ring itself is known to be sensitive to light. Understanding these potential degradation routes is crucial for accurate and reproducible experimental outcomes.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dark, and dry environment. Protection from light and moisture is critical.[1] For optimal results, we recommend the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows down potential hydrolytic and oxidative reactions.[2] |
| Light | Store in an amber vial or a light-blocking container | The quinoline core is photosensitive and can degrade upon exposure to UV or visible light.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | The 4-hydroxy group is susceptible to oxidation, which can be minimized by displacing oxygen.[3][4][5] |
| Moisture | Store in a tightly sealed container with a desiccant | Prevents hydrolysis of the acetyl group and minimizes moisture-mediated degradation.[1] |
Q2: Can I store solutions of this compound? If so, for how long and under what conditions?
A2: While storing the compound in its solid form is preferred for long-term stability, solutions can be prepared for immediate or short-term use. If you need to store solutions, we recommend the following:
-
Solvent: Use a dry, aprotic solvent.
-
Temperature: Store at -20°C or lower. Be aware that some studies on related quinolones have shown degradation even at -20°C over extended periods (e.g., 30 days), so long-term storage in solution is not recommended.[2]
-
Light: Protect from light by using amber vials or wrapping the container in aluminum foil.
-
Headspace: Minimize headspace in the vial to reduce contact with air.
Q3: What are the primary degradation pathways I should be aware of?
A3: The main degradation pathways for this molecule are predicted to be oxidation, hydrolysis, and photodegradation.
-
Oxidation: The 4-hydroxy group is prone to oxidation, which can lead to the formation of colored degradation products.[3][4][5][6][7]
-
Hydrolysis: The 3-acetyl group can be cleaved under acidic or basic conditions, resulting in the formation of 4-hydroxy-7,8-dimethylquinolin-2(1H)-one.
-
Photodegradation: Exposure to light, particularly UV light, can lead to complex degradation of the quinolinone ring system.
Q4: How can I detect degradation in my sample?
A4: Degradation can be monitored by a change in the physical appearance of the sample (e.g., color change from white/off-white to yellow/brown) or by analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for assessing the purity of the compound and detecting the presence of degradation products.[8][9]
III. Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to troubleshooting common problems that may arise during your experiments, with a focus on issues related to compound stability.
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Degradation in stock solution | 1. Prepare fresh stock solutions before each experiment.2. Use a dry, aprotic solvent for stock solutions.3. Store stock solutions at -80°C for short periods only. | The compound may be degrading in solution, leading to a lower effective concentration. |
| Hydrolysis in aqueous assay buffer | 1. Minimize the incubation time of the compound in aqueous media.2. Perform a time-course experiment to assess the stability of the compound in your specific assay buffer. | The acetyl group is susceptible to hydrolysis in aqueous environments, especially at non-neutral pH. |
| Oxidation of the 4-hydroxy group | 1. Degas your assay buffer to remove dissolved oxygen.2. Consider adding a small amount of an antioxidant, if compatible with your assay. | The phenolic hydroxyl group can be oxidized, leading to inactive byproducts.[3][4][5] |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Photodegradation | 1. Protect all samples and solutions from light during preparation and analysis.2. Use amber HPLC vials. | The quinolinone ring system is known to be light-sensitive. |
| Thermal Degradation | 1. Avoid excessive heating during sample preparation.2. If solubility is an issue, use sonication at room temperature instead of heating. | High temperatures can accelerate both hydrolysis and oxidation. |
| Acidic or Basic Hydrolysis | 1. Ensure the pH of your sample and mobile phase is near neutral.2. If derivatization is performed, neutralize the sample before analysis. | The acetyl group is labile under strong acidic or basic conditions. |
Workflow for Investigating Compound Degradation
If you suspect degradation is affecting your results, the following experimental workflow can help identify the cause.
Caption: A logical workflow for troubleshooting experimental inconsistencies.
IV. Predicted Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are proposed under forced degradation conditions.
Caption: Predicted major degradation pathways of the target compound.
V. Experimental Protocols for Stability Assessment
For researchers wishing to perform their own stability studies, the following forced degradation protocol can be adapted.
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 24 hours. Dissolve in methanol before analysis.
-
Photodegradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Dissolve in methanol for analysis.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products using techniques such as LC-MS.
VI. References
-
Rho, S.-J., Mun, S., Park, J., & Kim, Y.-R. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Foods. Link
-
Mahesh, A., & Kumar, P. (2019). DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. JETIR. Link
-
Rho, S.-J., Mun, S., Park, J., & Kim, Y.-R. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PubMed. Link
-
Mahesh, A., & Kumar, P. (2019). Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. ResearchGate. Link
-
Rho, S.-J., Mun, S., Park, J., & Kim, Y.-R. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC - NIH. Link
-
Shervington, L. A., & Ghani, A. A. (2005). The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation. PubMed. Link
-
National Center for Biotechnology Information (n.d.). Quinoline. PubChem. Link
-
Wang, J., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. PubMed. Link
-
Agilent Technologies. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Agilent. Link
-
Barakat, S. A. (2016). Determination of quinolones in commercial formulations. ResearchGate. Link
-
Reddy, G. S., & Kumar, B. V. (2018). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. International Journal of Pharmaceutical Sciences and Research. Link
Sources
- 1. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
Technical Support Center: Troubleshooting Off-Target Effects of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
Welcome to the technical support resource for researchers utilizing 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered challenges related to potential off-target effects of this compound and the broader class of quinolinone derivatives. While the quinolinone scaffold is a cornerstone in the development of diverse therapeutic agents, its inherent chemical properties can sometimes lead to unexpected biological outcomes.[1][2][3] This resource will equip you with the necessary tools to identify, understand, and mitigate these effects, ensuring the integrity and validity of your experimental results.
Part 1: Troubleshooting Guide - Navigating Unexpected Experimental Outcomes
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and detailed protocols for resolution.
Question 1: I'm observing significant cytotoxicity in my cell-based assay at concentrations where I expect to see a specific phenotypic change. How can I determine if this is an off-target effect?
Underlying Cause: Unexpected cytotoxicity is a common issue with quinolinone derivatives and can stem from several factors, including off-target kinase inhibition, induction of apoptosis through unintended pathways, or even compound precipitation and aggregation leading to non-specific cellular stress.[4] Quinoline-based molecules are known to target a variety of proteins involved in cell survival and proliferation, such as c-Met, EGF, and VEGF receptors.[1]
Troubleshooting Workflow:
Caption: Workflow for reconciling biochemical and cellular data.
Experimental Protocol: LC-MS Analysis of Intracellular Compound Concentration
This protocol allows for the direct measurement of your compound inside the cells.
-
Materials: Cells of interest, this compound, LC-MS system, appropriate solvents for extraction (e.g., methanol, acetonitrile).
-
Procedure:
-
Treat cells with the compound at the desired concentration and time points.
-
Wash the cells thoroughly with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells and extract the intracellular contents using a suitable organic solvent.
-
Analyze the cell lysate using LC-MS to quantify the intracellular concentration of the parent compound and any potential metabolites.
-
A low intracellular concentration may indicate poor permeability or rapid efflux/metabolism.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely off-targets for a quinolinone-based compound?
The quinolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. [2]Common off-targets for this class of compounds include:
-
Protein Kinases: Many quinoline derivatives are potent kinase inhibitors, targeting pathways regulated by c-Met, EGF, and VEGF receptors. [1]* DNA Topoisomerases: The planar aromatic structure of quinolones can intercalate with DNA and inhibit topoisomerase activity. [2]* Heat Shock Proteins (e.g., Hsp90): Some quinoline derivatives have been shown to inhibit Hsp90. [2]* Histone Deacetylases (HDACs): HDAC inhibition is another reported activity for some quinolinone compounds. [2] Q2: Can this compound interfere with my fluorescence-based assay?
Yes, this is a possibility. Quinoline and its derivatives are known to be fluorescent. This intrinsic fluorescence can interfere with assays that use fluorescence as a readout. It is crucial to run a control experiment with the compound alone (in the absence of any biological material) to check for any background fluorescence at the excitation and emission wavelengths of your assay.
Q3: How can I proactively design my experiments to minimize the risk of off-target effects?
-
Use the Lowest Effective Concentration: Determine the lowest concentration of your compound that elicits the desired on-target effect and use this concentration for your experiments.
-
Employ Structurally Unrelated Control Compounds: Use a control compound with a different chemical scaffold but the same on-target activity to confirm that the observed phenotype is not due to the quinolinone core.
-
Utilize Target Knockdown/Knockout Models: The most definitive way to confirm on-target activity is to show that the compound has no effect in cells where the target protein has been knocked down or knocked out.
-
Perform Counter-Screening: Proactively screen your compound against a panel of known off-targets, such as a kinase panel, to understand its selectivity profile.
Data Summary Table
| Potential Off-Target Class | Key Experimental Validation | Reference Compound Examples |
| Protein Kinases | KinomeScan®, Cellular Thermal Shift Assay (CETSA) | Staurosporine (broad), Gefitinib (EGFR specific) |
| Caspases | Caspase activity assays, Western blot for cleaved PARP | Staurosporine (apoptosis inducer), Z-VAD-FMK (pan-caspase inhibitor) |
| DNA Topoisomerases | DNA relaxation/supercoiling assays | Etoposide (Topo II inhibitor), Camptothecin (Topo I inhibitor) |
References
- BenchChem. (2025). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide.
-
PubMed. (2024). Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. Retrieved from [Link]
- BenchChem. (2025).
- ResearchGate. (n.d.). Synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-one (2a).
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- ResearchGate. (n.d.). Synthesis of 3-acetyl-4-hydroxy-1-methyl-2-quinolinone (6). Reagents....
- ResearchGate. (2018). (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)
-
PubMed Central. (n.d.). NSAIDs are Caspase Inhibitors. Retrieved from [Link]
- ResearchGate. (n.d.). Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities.
- National Institutes of Health. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
- PubMed Central. (n.d.).
-
PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]
-
PubMed. (2020). Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents. Retrieved from [Link]
-
Journal for ImmunoTherapy of Cancer. (2023). Caspase-9 inhibition triggers Hsp90-based chemotherapy-mediated tumor intrinsic innate sensing and enhances antitumor immunity. Retrieved from [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]
- Semantic Scholar. (2017).
- ResearchGate. (n.d.). Molecular target interactions of quinoline derivatives as anticancer agents: A review | Request PDF.
-
Wiley Online Library. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Caspases as Targets for Drug Development - Madame Curie Bioscience Database. Retrieved from [Link]
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
- BenchChem. (2025). Application Notes and Protocols: 3-Acetyl-6-bromoquinolin-4(1H)-one in Organic Synthesis.
- MDPI. (n.d.). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines.
- ScienceDirect. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (n.d.).
-
ResearchGate. (n.d.). N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-t[4][5][6]hiadiazol]-5'-yl) acetamides Induced Cell death in MCF-7 cells via G2/M Phase Cell Cycle Arrest.
- PubMed Central. (n.d.).
- ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities.
- National Institutes of Health. (2021). Mechanism of Antiradical Activity of Newly Synthesized 4,7-Dihydroxycoumarin Derivatives-Experimental and Kinetic DFT Study.
-
PubMed. (1995). 3-Acetyl-4-aryl-5-oxo-2,7,7-trimethyl-1,4,5,6,7,8-hexahydro-quinoline derivatives and their calcium antagonistic activities. Retrieved from [Link]
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: A Framework for Optimizing the Dosage of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one and Related Novel Compounds in Animal Models
A Note from the Senior Application Scientist: The journey of translating a novel chemical entity (NCE) from the bench to a preclinical model is fraught with challenges, chief among them being the determination of a safe and efficacious dose. Initial literature searches for 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one do not yield specific, established protocols for its use in animal studies. This is a common scenario for researchers at the forefront of drug discovery.
This guide, therefore, is designed to serve as a comprehensive framework based on established principles of preclinical drug development. It provides the technical guidance, troubleshooting protocols, and foundational logic required to systematically determine the optimal dosage for a novel quinolinone derivative like this compound in your animal models. We will proceed not with a fixed recipe, but with a robust scientific strategy.
Frequently Asked Questions (FAQs)
This section addresses the critical questions researchers face when initiating in vivo studies with a novel, uncharacterized compound.
Q1: How do I determine a starting dose for this compound in my first animal study?
A: Establishing a safe and potentially effective starting dose is a critical first step where no prior in vivo data exists. The methodology involves a multi-pronged approach:
-
Literature Review of Analogs: Begin by searching for published studies on compounds with a similar quinolinone scaffold or mechanism of action to identify existing dosing information in relevant animal models.[1] While our target compound is novel, data from related molecules can provide a valuable starting ballpark.[2][3]
-
Leverage In Vitro Data: Use your in vitro efficacy data (e.g., IC50 or EC50) as a preliminary guide.[1] It is important to understand that direct conversion to an in vivo dose is not straightforward due to complex pharmacokinetic and pharmacodynamic factors, but it can help in setting the lower bounds for dose-range finding studies.[1][4]
-
Dose-Range Finding (DRF) Studies: A dose-range finding study is essential for any new compound.[1][5] This involves administering escalating doses to different groups of animals to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.[5][6]
Q2: My compound has very low aqueous solubility. What are the best practices for formulating it for oral or parenteral administration in animal studies?
A: This is a very common and critical challenge, as many quinolinone derivatives are poorly soluble in water, which can lead to low or erratic bioavailability.[7][8] An effective formulation ensures consistent and reliable exposure.
-
Systematic Solubility Screening: The first step is to perform a solubility screening in various pharmaceutically acceptable excipients.[9] This helps identify promising formulation strategies, which may include pH modification, or the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[9]
-
Common Formulation Approaches: For preclinical studies, common vehicles for poorly soluble compounds include:
-
Co-solvent systems: A primary organic solvent like DMSO can be used to dissolve the compound, which is then diluted with a vehicle suitable for injection, such as saline or polyethylene glycol (PEG).[10] It is crucial to ensure the final concentration of the organic solvent is minimal and validated for safety in your animal model.[10]
-
Lipid-Based Drug Delivery Systems (LBDDS): These are formulations containing the drug dissolved or suspended in lipids, surfactants, and co-solvents.[9] LBDDS can significantly improve oral bioavailability.[9][11]
-
Nanosuspensions: Milling the compound into nanoparticles can dramatically increase the surface area for dissolution, which is another effective strategy for improving exposure.[11][12]
-
Q3: How do I design a robust Dose-Range Finding (DRF) study to determine the Maximum Tolerated Dose (MTD)?
A: A well-designed DRF study is the cornerstone of your toxicology assessment.[5] It provides essential data to guide dose selection for all subsequent efficacy and safety studies.[5]
-
Animal Model Selection: Use a single, appropriate rodent species (e.g., mice or rats) for the initial DRF study.[1][5]
-
Group Allocation: Assign animals to a minimum of 4-5 dose groups, including a vehicle-only control group.[13] A common group size for this stage is 3-5 animals per sex.[1]
-
Dose Selection: Doses should be selected on a logarithmic or semi-logarithmic scale (e.g., 10, 30, 100, 300 mg/kg) to ensure the range is wide enough to identify both a no-effect level and a toxic level.[1]
-
Monitoring: Closely observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[1] Key parameters to record include changes in behavior, posture, activity, body weight, and food/water intake.[14] The MTD is identified as the dose that causes reversible, minor signs of toxicity (e.g., ~10% body weight loss) but no mortality or severe distress.[6]
Q4: What should I do if I see no therapeutic effect at the highest tolerated dose?
A: This outcome requires systematic troubleshooting to differentiate between a lack of efficacy and a lack of exposure.
-
Confirm Drug Exposure: Before concluding the compound is inactive, you must conduct a pharmacokinetic (PK) study to measure the concentration of the drug in the plasma over time.[1] Key parameters like Cmax (maximum concentration) and AUC (Area Under the Curve) will confirm whether the compound is being absorbed and reaching systemic circulation.[5] Quinolones can be metabolized by cytochrome P450 enzymes, and clearance can vary.[15][16]
-
Re-evaluate Formulation: Poor bioavailability is a primary suspect.[1][7] If the PK study reveals low exposure, the formulation strategy needs to be revisited and optimized.[9][11]
-
Consider Alternative Routes: If oral bioavailability is intrinsically poor, consider an alternative route of administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, for initial efficacy studies to bypass first-pass metabolism.
Troubleshooting Guide: Common In Vivo Dosing Issues
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| High mortality or severe toxicity at the lowest tested dose. | 1. Starting dose was too high. 2. Unexpected sensitivity in the chosen animal model. 3. Formulation vehicle is causing toxicity. | 1. Redesign the study with a significantly lower starting dose (e.g., 10-fold or greater reduction).[1] 2. Review in vitro cytotoxicity data to better inform dose selection.[17] 3. Run a vehicle-only control group to rule out formulation-induced toxicity. |
| No observable effect (efficacy or toxicity) at the highest dose. | 1. The compound has poor bioavailability (low solubility, high first-pass metabolism). 2. The dose range selected was too low. 3. The compound has low intrinsic potency. | 1. Priority: Conduct a pharmacokinetic (PK) study to assess drug exposure (Cmax, AUC).[1][18] 2. If exposure is low, re-optimize the formulation.[7][9] 3. If exposure is adequate, the lack of effect is likely due to low potency, and much higher doses may be needed if the MTD allows. |
| High variability in results between animals in the same group. | 1. Inconsistent administration technique (e.g., variable gavage volume, injection site leakage). 2. Formulation is not homogenous (compound crashing out of solution). 3. Biological variability between animals. | 1. Ensure all technical staff are trained on a standardized administration procedure (SOP).[13] 2. Visually inspect the formulation for precipitation before each dose. Prepare fresh formulations if stability is a concern. 3. Increase the number of animals per group (n) to improve statistical power.[13] |
| Precipitation of the compound during dilution or injection. | 1. Poor solubility of the compound in the final vehicle. 2. Temperature effects (compound is less soluble at room/animal body temperature). 3. pH shift upon injection into physiological environment. | 1. Re-evaluate the formulation. A different co-solvent or a surfactant-based system may be needed.[9][10] 2. Ensure the formulation is fully dissolved and at a stable temperature before injection.[10] 3. Test the stability of the formulation in a buffer at physiological pH (7.4) in vitro. |
Core Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) and MTD Determination
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary toxicity profile for this compound.
Methodology:
-
Animal Model: Select a single rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), with 5 animals per sex per group.[1][19]
-
Group Allocation: Assign animals to at least 5 groups:
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., 10 mg/kg)
-
Group 3: Mid Dose 1 (e.g., 30 mg/kg)
-
Group 4: Mid Dose 2 (e.g., 100 mg/kg)
-
Group 5: High Dose (e.g., 300 mg/kg) (Dose selection should be based on any available in vitro data or literature on similar compounds).[1]
-
-
Administration: Administer the compound via the intended route (e.g., oral gavage). Administer a single dose.[1]
-
Monitoring & Data Collection:
-
Record clinical signs of toxicity at 30 minutes, 1, 2, 4, and 24 hours post-dose, and then daily for 7-14 days.[1] Signs include changes in skin/fur, eyes, respiration, and behavior (e.g., lethargy, hyperactivity).
-
Record body weight just before dosing and daily thereafter.
-
At the end of the study, perform a gross necropsy to examine organs for any visible abnormalities.[19]
-
-
MTD Determination: The MTD is the highest dose that does not produce mortality, severe clinical signs, or a body weight loss exceeding a predefined limit (typically 10-15%).[6]
Protocol 2: Preliminary Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile (Cmax, Tmax, AUC) of the compound after a single administration.
Methodology:
-
Animal Model: Use the same animal model and strain as in the efficacy studies.
-
Dosing: Administer a single dose of the compound at a therapeutically relevant and well-tolerated level (e.g., the MTD or a dose below it).
-
Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose. A typical schedule would be: pre-dose, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.
-
Bioanalysis: Process blood to collect plasma. Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound.[13]
-
Data Analysis: Plot the plasma concentration versus time. Use non-compartmental analysis software to calculate key PK parameters.[18]
Data Presentation Templates
Table 1: Template for MTD Study Clinical Observations
| Dose Group (mg/kg) | n/N (Mortality) | Mean Body Weight Change (%) Day 7 | Key Clinical Signs Observed |
| Vehicle | 0/10 | +5.2% | No Abnormalities Observed (NAO) |
| 10 | 0/10 | +4.8% | NAO |
| 30 | 0/10 | +2.1% | Mild, transient lethargy at 2-4h post-dose |
| 100 | 0/10 | -8.5% | Piloerection, significant lethargy up to 24h |
| 300 | 3/10 | -18.2% (survivors) | Severe lethargy, hunched posture, ataxia |
| Conclusion: | The MTD is estimated to be 30 mg/kg . |
Table 2: Template for Pharmacokinetic Parameters
| Parameter | Oral Route (30 mg/kg) | IV Route (5 mg/kg) |
| Cmax (ng/mL) | [Insert Value] | [Insert Value] |
| Tmax (hr) | [Insert Value] | [Insert Value] |
| AUC₀-t (ng*hr/mL) | [Insert Value] | [Insert Value] |
| Half-life (t½) (hr) | [Insert Value] | [Insert Value] |
| Bioavailability (%) | [Calculate based on AUC] | N/A |
Visualized Workflows and Logic
Here are diagrams created using Graphviz to illustrate key decision-making processes in dosage optimization.
Caption: Overall workflow for preclinical dosage optimization.
Caption: Decision tree for troubleshooting lack of efficacy.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds for Animal Studies.
- BenchChem. (n.d.). Technical Support Center: Optimizing Dosage of Novel Compounds for Animal Studies.
- Lee, H., et al. (2019). Dose Optimization for Anticancer Drug Combinations. AACR Journals.
- Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate.
- Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar.
- Dalgaard, L. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed.
- Patsnap Synapse. (2025). How is drug toxicity assessed in animal models?.
- Bergan, T. (1988). Pharmacokinetic disposition of quinolones in human body fluids and tissues. PubMed.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting In Vivo Delivery of LAS190792.
- Yen, I., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed.
- Sigfridsson, C. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
- Möschwitzer, J. P. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central.
- Çetin, Y. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate.
- ResearchGate. (n.d.). Quinoline and quinolinone derivatives with multi-target activity.
- U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents.
- Kim, H., et al. (2021). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI.
- Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
- Postel-Vinay, S., et al. (2016). Early phase clinical trials to identify optimal dosing and safety. PMC - NIH.
- NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Early phase clinical trials to identify optimal dosing and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 6. nc3rs.org.uk [nc3rs.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fda.gov [fda.gov]
- 15. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic disposition of quinolones in human body fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
Technical Support Center: A Guide to Interpreting Ambiguous NMR Spectra of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
Welcome to the Technical Support Center for advanced spectral analysis. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the NMR spectra of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one. The inherent structural complexities of 4-hydroxyquinolin-2-one derivatives often lead to ambiguous NMR data. This document provides a structured, question-and-answer-based approach to troubleshoot and interpret these complex spectra, ensuring accurate structural elucidation.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum of this compound shows broad signals and unexpected chemical shifts. What is the likely cause?
The most probable cause of spectral ambiguity in 4-hydroxyquinolin-2-one systems is the presence of tautomers in solution.[1][2] this compound can exist in multiple tautomeric forms, primarily the 4-hydroxy-2-quinolone and the 2,4-quinolinedione forms. The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and concentration.[3] If the rate of exchange between tautomers is on the same timescale as the NMR experiment, this will result in broadened signals.
Visualizing Tautomerism:
The following diagram illustrates the principal tautomeric forms of the 3-acetyl-4-hydroxyquinolin-2(1H)-one core structure.
Caption: Principal tautomeric forms of the 4-hydroxyquinolin-2-one core.
Q2: I observe a very downfield proton signal, around 16-17 ppm. Which proton does this correspond to?
This highly deshielded signal is characteristic of the 4-hydroxyl proton (4-OH) involved in a strong intramolecular hydrogen bond with the carbonyl oxygen of the 3-acetyl group. This hydrogen bonding significantly deshields the proton, shifting its resonance far downfield. The presence of this signal is a strong indicator of the predominance of the 4-hydroxy-2-quinolone tautomer.
Q3: The aromatic region of my 1H NMR spectrum is complex and the signals are overlapping. How can I assign the aromatic protons?
The 7,8-dimethyl substitution pattern on the benzenoid ring of the quinolinone core simplifies the aromatic region to two coupled protons, H-5 and H-6. However, their precise chemical shifts can be influenced by the electronic effects of the substituents and potential intermolecular interactions.[4] To unambiguously assign these, and all other protons, a suite of 2D NMR experiments is essential.
Troubleshooting Guide: A Step-by-Step Approach to Spectral Elucidation
When faced with an ambiguous spectrum of this compound, a systematic approach employing advanced NMR techniques is the most effective strategy.
Step 1: Optimizing Data Acquisition
Issue: Broad or poorly resolved signals in the 1D ¹H NMR spectrum.
Troubleshooting Protocol:
-
Solvent Study: Acquire ¹H NMR spectra in a variety of deuterated solvents with different polarities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). Solvent-induced changes in chemical shifts can help to resolve overlapping signals and may shift the tautomeric equilibrium, providing spectra of predominantly one tautomer.[5]
-
Temperature Variation: Record spectra at different temperatures. Lowering the temperature may slow down the tautomeric exchange rate, leading to sharper signals for individual tautomers. Conversely, increasing the temperature might coalesce the signals into a sharp, averaged spectrum.
-
Concentration Dependence: Acquire spectra at different sample concentrations. Quinoline derivatives are known to exhibit concentration-dependent chemical shifts due to π-π stacking interactions.[6] Varying the concentration can help to identify signals affected by intermolecular effects.
Step 2: Establishing Proton Connectivity with 2D COSY
Objective: To identify which protons are spin-coupled to each other.
Experimental Protocol: COSY (Correlation Spectroscopy)
-
Sample Preparation: Prepare a solution of 5-10 mg of your compound in 0.5-0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for this class of compounds).
-
Acquisition: Run a standard COSY experiment.
-
Interpretation: The COSY spectrum will display cross-peaks between protons that are coupled. For this compound, you should expect to see a cross-peak between the H-5 and H-6 aromatic protons. This will definitively link these two signals.
COSY Workflow Diagram:
Caption: Workflow for establishing proton connectivity using COSY.
Step 3: Linking Protons to their Attached Carbons with 2D HSQC
Objective: To identify which protons are directly bonded to which carbon atoms.
Experimental Protocol: HSQC (Heteronuclear Single Quantum Coherence)
-
Acquisition: Following the COSY experiment, run a standard HSQC experiment on the same sample.
-
Interpretation: The HSQC spectrum will show correlations between each proton and the carbon to which it is directly attached. This is invaluable for assigning the carbon signals. For example, the signals for the two aromatic protons (H-5 and H-6) will correlate to their respective carbon signals (C-5 and C-6). The methyl protons of the acetyl group and the 7- and 8-methyl groups will also show clear correlations to their corresponding carbon signals.
Step 4: Unveiling the Molecular Skeleton with 2D HMBC
Objective: To identify long-range (2- and 3-bond) correlations between protons and carbons. This is the key experiment for piecing together the entire molecular structure.
Experimental Protocol: HMBC (Heteronuclear Multiple Bond Correlation)
-
Acquisition: Run a standard HMBC experiment.
-
Interpretation: The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. This information is crucial for confirming the substitution pattern and the connectivity of quaternary carbons.
Expected Key HMBC Correlations for this compound:
| Proton(s) | Expected Carbon Correlations (²JCH and ³JCH) | Significance |
| NH (at position 1) | C-2, C-8a | Confirms the quinolinone ring structure. |
| H-5 | C-4, C-6, C-7, C-8a | Establishes the connectivity of the benzenoid ring. |
| H-6 | C-5, C-7, C-8 | Confirms the aromatic spin system. |
| 7-CH₃ | C-6, C-7, C-8 | Positions the methyl group at C-7. |
| 8-CH₃ | C-7, C-8, C-8a | Positions the methyl group at C-8. |
| Acetyl-CH₃ | C-3, Acetyl C=O | Confirms the attachment of the acetyl group at C-3. |
| 4-OH | C-3, C-4, C-4a | Confirms the position of the hydroxyl group. |
HMBC Troubleshooting Workflow:
Caption: Workflow for structural elucidation using HMBC.
Summary of Expected NMR Data
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| NH | ~11.0 - 12.0 | - | C-2, C-8a |
| H-5 | ~7.0 - 7.5 | ~115 - 125 | C-4, C-6, C-7, C-8a |
| H-6 | ~7.0 - 7.5 | ~120 - 130 | C-5, C-7, C-8 |
| 7-CH₃ | ~2.2 - 2.5 | ~15 - 20 | C-6, C-7, C-8 |
| 8-CH₃ | ~2.2 - 2.5 | ~15 - 20 | C-7, C-8, C-8a |
| 4-OH | ~16.0 - 17.0 | - | C-3, C-4, C-4a |
| Acetyl-CH₃ | ~2.5 - 2.8 | ~25 - 30 | C-3, Acetyl C=O |
| C-2 | - | ~160 - 165 | NH |
| C-3 | - | ~100 - 105 | Acetyl-CH₃, 4-OH |
| C-4 | - | ~175 - 180 | H-5, 4-OH |
| C-4a | - | ~115 - 120 | H-5, 4-OH |
| C-7 | - | ~135 - 140 | H-5, H-6, 7-CH₃, 8-CH₃ |
| C-8 | - | ~125 - 130 | H-6, 7-CH₃, 8-CH₃ |
| C-8a | - | ~138 - 142 | NH, H-5, 8-CH₃ |
| Acetyl C=O | - | ~200 - 205 | Acetyl-CH₃ |
By following this systematic troubleshooting guide, researchers can confidently navigate the complexities of ambiguous NMR spectra of this compound, leading to accurate and reliable structural determination.
References
-
ResearchGate. Tautomeric structures of 3-acetyl-4-hydroxyquinolin-2(1H)-one A–D. Available at: [Link]
-
ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Semantic Scholar. Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-one. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-Spectral-Characterisation-of-(E)-3-(3-Al-Mokhtar-Al-Zoubi/1f8e1a1d7f1b7e6b7d3b3c3e3a3d3c3b3a3d3c3b]([Link]
-
NMR Spectroscopic Data (500 MHz, MeOD for "TCM" 13). Available at: [Link]
-
ResearchGate. (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
Wiley Online Library. Structural Elucidation: IR, 1H‐NMR and Mass Spectroscopic Study of Novel 4‐Amino‐6‐oxo,4a,5,12,12a-tetrahydro(7H ),benzopyrano[3,2‐c]quinoline. Spectroscopy Letters. Available at: [Link]
-
Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Available at: [Link]
-
A new concise synthesis of 2,3-dihydroquinazolin-4(1H). Available at: [Link]
-
MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules. Available at: [Link]
-
PMC. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry. Available at: [Link]
-
SUPPORTING MATERIALS. Available at: [Link]
-
PubMed. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Reddit. Duplicate Peaks in NMR Spectra. r/Chempros. Available at: [Link]
-
ResearchGate. The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). Available at: [Link]
-
PubChem. 3-Acetyl-4-hydroxy-2H-chromen-2-one. Available at: [Link]
-
ScienceDirect. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry. Available at: [Link]
-
ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Available at: [Link]
-
Encyclopedia.pub. Tautomerism Detected by NMR. Available at: [Link]
-
ChemBK. 3-ACETYL-4-HYDROXY-1-METHYL-2(1H)-QUINOLINONE. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: A Guide to Preventing Precipitation of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one in Media
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides, protocols, and frequently asked questions (FAQs) to address and prevent the common issue of compound precipitation in experimental media.
Understanding the Molecule: Why Precipitation Occurs
This compound belongs to the 4-hydroxy-2-quinolinone class of compounds, which are known for their diverse biological activities.[1][2] Its structure, featuring a polycyclic aromatic backbone with dimethyl and acetyl substitutions, confers significant hydrophobicity, leading to low intrinsic solubility in aqueous solutions.
The most critical feature governing its solubility is the 4-hydroxy-2(1H)-one moiety. This group exists in a tautomeric equilibrium between a keto and an enol form.[3] The proton of the 4-hydroxyl group is acidic, meaning the compound acts as a weak acid. This chemical property is the key to controlling its solubility.[4]
-
At Low pH (Acidic): The compound remains in its neutral, protonated form, which is less soluble in water.
-
At High pH (Basic): The acidic proton is removed, forming a negatively charged phenolate-like anion. This ionic form is significantly more soluble in polar solvents like water.[5][6]
Therefore, precipitation is most often caused by the final concentration in the aqueous medium exceeding its solubility limit, a phenomenon often triggered by pH, temperature, or interactions with media components.[7]
Proactive Strategies for Preventing Precipitation
The most effective way to manage solubility is to prevent precipitation from occurring in the first place. This involves careful preparation of stock solutions and a controlled method for dilution into your final experimental medium.
2.1. Protocol 1: Preparation of a Concentrated Stock Solution
The use of an appropriate organic solvent to create a highly concentrated stock is the foundational step for accurate and reproducible experiments. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this class of compounds.[7][8]
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-100 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C to aid dissolution. Ensure no visible particulates remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
2.2. Protocol 2: Dilution of Stock Solution into Aqueous Media
Rapid dilution of a DMSO stock into an aqueous buffer or cell culture medium is the most common point of failure where the compound "crashes out" of solution.[7] The following protocol minimizes this risk.
Methodology:
-
Pre-warm Media: Warm your destination cell culture medium or buffer to the experimental temperature (typically 37°C). Adding compounds to cold media can decrease solubility.[7]
-
Calculate Dilution: Determine the volume of stock solution needed. It is critical to adhere to the solvent concentration limits outlined in the table below.
-
Vortex and Add: While gently vortexing or swirling the pre-warmed medium, add the stock solution dropwise directly into the liquid. Do not pipette the stock onto the side of the tube or flask. This rapid, turbulent mixing ensures the compound is dispersed and solvated by water molecules before it has a chance to aggregate and precipitate.[7]
-
Intermediate Dilution (Optional but Recommended): For very high final concentrations, consider a two-step serial dilution. First, dilute the DMSO stock into a small volume of medium. Then, add this intermediate solution to the final, larger volume of medium.[7]
2.3. Key Parameters for Solubilization
The following table summarizes the critical quantitative parameters for maintaining the solubility of your compound.
| Parameter | Recommendation | Rationale & Citation |
| Primary Solvent | Anhydrous DMSO | Excellent solubilizing power for both polar and non-polar compounds.[9][10] |
| Max. Stock Concentration | 10-100 mM (Empirically Determined) | A high concentration allows for minimal solvent addition to the final medium. |
| Final DMSO Concentration | < 0.5%, ideally ≤ 0.1% | High concentrations of DMSO are cytotoxic to most cell lines.[7][10] |
| Media Temperature | 37°C (or experimental temp.) | Solubility of most compounds decreases at lower temperatures.[7] |
| Final Media pH | 7.2 - 7.6 (for cell culture) | The compound is more soluble at a slightly basic pH. Drastic shifts below pH 7 can promote precipitation.[5][11] |
Troubleshooting Guide: When Precipitation Occurs
If you observe turbidity, crystals, or a visible precipitate in your medium, use the following workflow to diagnose and solve the issue.
Frequently Asked Questions (FAQs)
Q1: I followed the protocol, but my compound still precipitated after 24 hours in the incubator. Why? A1: This is likely due to a change in the media's pH. As cells metabolize, they often produce acidic byproducts (like lactic acid), causing the media pH to drop. Since this compound is more soluble at a neutral or slightly basic pH, this acidification can cause it to precipitate over time.[12] Consider changing the media more frequently or using a medium buffered with HEPES for better pH stability.[7]
Q2: Can I dissolve the compound in ethanol or methanol instead of DMSO? A2: While possible, DMSO is generally a much stronger solvent for this type of hydrophobic, aromatic compound.[10] If you must avoid DMSO, you may need to prepare a much lower concentration stock solution in ethanol, which could make it difficult to achieve your desired final concentration without adding cytotoxic levels of ethanol. Always perform a small-scale solubility test first.
Q3: Does the concentration of serum (e.g., FBS) in my media matter? A3: Yes, it can. Serum proteins can sometimes bind to hydrophobic compounds, which can either help keep them in solution or, in some cases, lead to the formation of insoluble complexes. If you suspect an interaction, you can test your compound's solubility in both the basal medium and the complete, serum-supplemented medium to see if there is a difference.
Q4: My media contains salts like calcium chloride. Could this be the problem? A4: It is possible. Some compounds can form insoluble salts or complexes with divalent cations like Ca²⁺ or Mg²⁺, which are present in most culture media.[13] This is less common for organic compounds than for inorganic phosphates, but it can occur. If you have ruled out all other causes, testing in a medium with a different salt formulation could be a useful diagnostic step.
Q5: How do I perform a simple solubility test to find the maximum soluble concentration? A5: Prepare a series of dilutions of your compound in your final experimental medium (e.g., 100 µM, 50 µM, 25 µM, 10 µM, etc.). Let them sit at the experimental temperature (37°C) for a few hours. Visually inspect for the highest concentration that remains completely clear, with no visible precipitate or turbidity. This will give you an empirical upper limit for your working concentration.
References
-
Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]
-
Fiveable. (n.d.). pH and Solubility. AP Chem. Retrieved from [Link]
-
Wright, B. D., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Goudar, C. T., et al. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Biotechnology and Bioengineering. Retrieved from [Link]
-
ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]
-
askIITians. (2025, March 11). How does pH affect solubility? Retrieved from [Link]
-
Reddit. (2021, August 4). Does anyone know how pH affects solubility?? r/Mcat. Retrieved from [Link]
-
Reddit. (2022, December 28). Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong?? r/labrats. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
The Chemistry Tutor. (2025, December 20). How Does pH Impact Ionic Compound Solubility? YouTube. Retrieved from [Link]
-
Bence, K., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Retrieved from [Link]
-
ResearchGate. (2022, February 20). The difference between dissolving chemicals in DMSO or water? Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. Retrieved from [Link]
-
Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. Retrieved from [Link]
-
Hussein, M., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]
-
Chen, Y., et al. (2020). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society. Retrieved from [Link]
Sources
- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. How does pH affect solubility? - askIITians [askiitians.com]
- 13. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
Welcome to the technical support center for the purification of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. The purity of this compound is critical for reliable downstream applications, from biological screening to further synthetic elaboration. This document provides in-depth troubleshooting guides and FAQs to address common and complex challenges encountered during its purification.
Understanding the Molecule: Key Physicochemical Considerations
This compound is a member of the 4-hydroxyquinolin-2-one class, a privileged structure in medicinal chemistry.[1] Its purification is influenced by several key structural features:
-
Acidity and Tautomerism: The 4-hydroxy group is acidic and can exist in equilibrium with its keto tautomer. This β,β′-tricarbonyl system can chelate metals and interact strongly with polar stationary phases like silica gel.[1] This tautomeric equilibrium can sometimes lead to band broadening or streaking during chromatography.
-
Polarity: The molecule possesses both polar functional groups (hydroxyl, acetyl, lactam) and a nonpolar aromatic core with dimethyl substituents. This amphipathic nature requires careful selection of solvent systems for both recrystallization and chromatography.
-
Solubility: It is expected to have low solubility in nonpolar solvents like hexanes and moderate solubility in more polar solvents like ethyl acetate, dichloromethane, and alcohols, especially upon heating.
Table 1: Physicochemical Properties of this compound
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₁₃H₁₃NO₃ | --- |
| Molar Mass | 231.25 g/mol | --- |
| Appearance | Typically an off-white to pale yellow solid | A persistent color may indicate impurities from the synthesis. |
| Solubility Profile | Poor: Hexane, TolueneModerate: Dichloromethane, Ethyl AcetateGood (especially when hot): Ethanol, Methanol, Acetone, DMF | A wide range of solvents are available for creating effective recrystallization and chromatography systems. |
| Acidity (pKa) | The 4-OH group is acidic. | Can interact strongly with acidic silica gel. May require mobile phase modifiers (e.g., acetic acid) for chromatography. |
Core Purification Strategies: Protocols & Rationale
The two primary methods for purifying this compound on a laboratory scale are recrystallization and flash column chromatography. The choice depends on the impurity profile and the required final purity.
Workflow for Method Selection
Sources
Navigating the Labyrinth: A Technical Guide to Quinolinone-Related Artifacts in Biological Assays
From the desk of a Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of biological assays involving quinolinone-based compounds. It is a common experience in high-throughput screening (HTS) and hit-to-lead campaigns to encounter promising initial data that, upon closer inspection, proves to be an artifact of the assay technology itself. Quinolinone scaffolds, while being a cornerstone in many successful therapeutics, are also frequently implicated in such misleading results.
This resource is structured to provide not just troubleshooting steps, but a deeper understanding of the underlying chemical principles that lead to these artifacts. By understanding the "why," you will be better equipped to design robust assays, critically evaluate your data, and ultimately, save valuable time and resources.
Frequently Asked Questions (FAQs): First-Line Troubleshooting
Here are some of the most common issues researchers face with quinolinone compounds, and the immediate questions to consider:
Q1: My fluorescence-based assay is showing a strong "hit" with a quinolinone compound, but the dose-response curve is unusually steep. What's going on?
This is a classic red flag for autofluorescence. The quinolinone core is an inherently fluorescent structure.[1] Your compound may be emitting light in the same spectral region as your assay's fluorophore, leading to a false-positive signal.[2]
Q2: I'm seeing time-dependent inhibition in my enzyme assay with a quinolinone derivative. Is this a sign of a specific binding mechanism?
While possible, it's more likely an indication of compound instability or reactivity. Fused tetrahydroquinolines, a class of quinolinone derivatives, have been shown to be unstable in solution and can degrade into reactive byproducts that non-specifically inhibit enzymes.[3][4] This apparent time-dependent effect could be the result of the compound degrading over the course of the assay.
Q3: My quinolinone "hit" is active across multiple, unrelated assays. Have I discovered a broad-spectrum inhibitor?
While tantalizing, this is a strong indicator of a Pan-Assay Interference Compound (PAINS).[5][6][7] PAINS are notorious for their promiscuous activity, often through mechanisms like chemical reactivity, redox cycling, or aggregation, rather than specific, target-based interactions.[8]
Q4: My compound precipitated out of solution during the assay. Is the experiment invalid?
Precipitation is a significant source of artifacts.[9] Quinolinone solubility can be sensitive to factors like pH and the ionic strength of your assay buffer.[1] Aggregates of your compound can physically sequester and inhibit enzymes, leading to reproducible but false-positive results.[1][10]
In-Depth Troubleshooting Guides
When the FAQs point towards a potential artifact, the following guides provide a systematic approach to diagnose and mitigate the issue.
Guide 1: Deconvoluting Fluorescence Interference
The intrinsic fluorescence of the quinolinone scaffold is a primary source of assay interference.[2] This can manifest as either a false-positive (autofluorescence) or a false-negative (quenching) result.
The Underlying Chemistry: The fused aromatic ring system of the quinolinone core contains delocalized π-electrons that can absorb and emit light. The specific excitation and emission wavelengths are highly dependent on the substituents on the quinolinone ring.[2][11][12][13]
Caption: A decision tree for troubleshooting fluorescence interference.
-
Prepare a dilution series of your quinolinone compound in the assay buffer.
-
Dispense the compound dilutions into the wells of a microplate (the same type used for your assay).
-
Use a plate reader to scan the excitation and emission spectra of the compound. Excite at the same wavelength used for your assay's fluorophore and measure the emission across a relevant range.
-
Analyze the data: If you observe a significant emission signal from the compound alone, this confirms autofluorescence.
-
Pre-reading the plate: By measuring the fluorescence of the compound before initiating the biological reaction, you establish a baseline that can be subtracted from the final reading. This is a simple and effective way to correct for background fluorescence.[1]
-
Switching to a red-shifted fluorophore: Many quinolinone compounds fluoresce in the blue-green spectrum.[14] By moving to a fluorophore that excites and emits at longer wavelengths (e.g., Cy5), you can often shift away from the compound's intrinsic fluorescence window.[1][14]
-
Employing Time-Resolved FRET (TR-FRET): This technology uses lanthanide donors with long-lived fluorescence signals. A time delay between excitation and detection allows the short-lived background fluorescence from the quinolinone compound to decay, resulting in a cleaner signal.[15][16][17]
Guide 2: Identifying and Mitigating Compound Aggregation
At higher concentrations, many small molecules, including quinolinones, can form colloidal aggregates that non-specifically inhibit enzymes.[1][10] This is a common mechanism for PAINS and can lead to misleadingly potent IC50 values.
The Underlying Physicochemistry: The formation of aggregates is driven by the physicochemical properties of the compound, including its solubility and hydrophobicity. In aqueous buffers, hydrophobic molecules may self-assemble to minimize their contact with water.
Caption: A workflow for identifying and addressing compound aggregation.
-
Prepare two sets of dose-response curves for your quinolinone compound.
-
In the first set, use your standard assay buffer.
-
In the second set, supplement your assay buffer with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).[1][10]
-
Compare the IC50 values from both sets of experiments. A significant rightward shift in the IC50 in the presence of detergent is a strong indication that the compound is acting as an aggregator.
-
Inclusion of Detergents: Non-ionic detergents like Triton X-100 can disrupt the formation of compound aggregates, thus preventing this mode of non-specific inhibition.[1][10]
-
Orthogonal Assays: Validating your "hit" in a different assay format that is less susceptible to aggregation (e.g., a label-free method like Surface Plasmon Resonance) can help confirm true target engagement.[3][18]
-
Dynamic Light Scattering (DLS): This biophysical technique can directly detect the presence of aggregates in your compound solution.
Guide 3: Unmasking PAINS and Reactive Compounds
Quinolinone-containing compounds are often flagged as potential PAINS.[3][4] This is due to the potential for the quinolinone scaffold and its derivatives to be chemically reactive, leading to non-specific covalent modification of proteins or redox cycling.
The Underlying Chemistry: Certain functional groups on the quinolinone ring can render the molecule electrophilic and susceptible to nucleophilic attack by amino acid residues like cysteine on proteins.[8] Additionally, some quinolinone structures can participate in redox reactions, generating reactive oxygen species (ROS) that can damage proteins and interfere with assay readouts.[8]
Caption: A workflow for identifying PAINS and reactive compounds.
Luciferase-based reporter gene assays are very common, and many compounds, including some quinolinones, are known to directly inhibit the luciferase enzyme.[4][19][20]
-
Prepare a dilution series of your quinolinone compound.
-
In a cell-free system, incubate the compound dilutions with recombinant luciferase enzyme and its substrate.
-
Measure the luminescence signal. A decrease in luminescence in the presence of your compound indicates direct inhibition of the luciferase enzyme, which would produce a false-negative or a false-positive result in a reporter assay depending on the assay design.[4][19]
Data in Focus: A Comparative Look at Quinolinone Properties
To illustrate the potential for interference, the following table provides a hypothetical comparison of quinolinone derivatives, highlighting key parameters to consider during hit validation.
| Compound ID | Primary Assay IC50 (µM) (Fluorescence) | Luciferase Counter-Screen IC50 (µM) | IC50 with 0.01% Triton X-100 (µM) | Autofluorescence (RFU at 10 µM) |
| QN-001 | 1.2 | > 50 | 1.5 | 500 |
| QN-002 | 2.5 | > 50 | 25.8 | 12,000 |
| QN-003 | 0.8 | 1.5 | 0.9 | 800 |
| QN-004 | 5.6 | > 50 | 6.1 | 450 |
Interpretation:
-
QN-001: Appears to be a relatively clean hit. It shows minimal shift with detergent, is not a luciferase inhibitor, and has low autofluorescence.
-
QN-002: The significant rightward shift in IC50 with the addition of Triton X-100, coupled with high autofluorescence, strongly suggests this compound is an aggregator and is interfering with the primary assay through multiple mechanisms.
-
QN-003: This compound's activity in the primary assay is likely due to its inhibition of the luciferase reporter enzyme.
-
QN-004: Similar to QN-001, this appears to be a more promising candidate for further investigation.
Conclusion: Towards More Robust and Reliable Data
References
-
reframeDB. Luciferase interference assay. [Link]
-
Assay Guidance Manual. Assay Interference by Aggregation. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]
-
Dandapani, S., et al. A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. 2017. [Link]
-
Dahlin, J.L., et al. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. 2015. [Link]
-
Willson, T.M., et al. Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. 2023. [Link]
-
Sygnature Discovery. Early Validation of HTS hits using X-ray Crystallography. [Link]
-
Dahlin, J.L., et al. Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS Discovery. 2021. [Link]
-
Emory University. Luciferase Assay protocol. [Link]
-
Dahlin, J.L., et al. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Publications. 2015. [Link]
-
Malvern Panalytical. High-Throughput Screening (HTS). [Link]
-
Rey, N.L., et al. High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. MDPI. 2019. [Link]
-
Eurofins Discovery. Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. YouTube. 2023. [Link]
-
An, W.F., et al. Fluorescence Polarization Assays in Small Molecule Screening. National Institutes of Health. 2013. [Link]
-
de Paula, M., et al. Analytical interference of quinolone antibiotics and quinine derived drugs on urinary protein determined by reagent strips and the pyrogallol red-molybdate protein assay. PubMed. 2011. [Link]
-
Zhang, X., et al. A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators. ResearchGate. 2020. [Link]
-
Fujii, K., et al. Five patterns of cell signaling pathways associated with cell behavior. bioRxiv. 2020. [Link]
-
Kalliokoski, T., et al. Comparability of Mixed IC50 Data – A Statistical Analysis. National Institutes of Health. 2013. [Link]
-
Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). [Link]
-
Dahlin, J.L., et al. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ResearchGate. 2015. [Link]
-
BMG LABTECH. A TR-FRET approach to measure the kinetics of ligand-receptor binding. YouTube. 2018. [Link]
-
He, H., et al. Fluorescence-Based Bioassays for the Detection and Evaluation of Food Materials. National Institutes of Health. 2011. [Link]
-
Revvity. HTRF - Guide to homogeneous time resolved fluorescence. [Link]
-
Science.gov. ic50 values compared: Topics by Science.gov. [Link]
-
Gupta, S.K., et al. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. 2016. [Link]
-
Cell Signaling Technology. Analysis of Cellular Signaling by Fluorescent Imaging and Flow Cytometry. YouTube. 2020. [Link]
-
Liu, W., et al. Theoretical and experimental studies on the fluorescence properties of aluminum(III), cadmium(II), zinc(II), and copper(II) complexes of substituted 8-hydroxyquinoline. ResearchGate. 2010. [Link]
-
Kumar, R., et al. Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. National Institutes of Health. 2020. [Link]
-
Chemical Probes Portal. How can my hit be a PAINS?. 2016. [Link]
-
Samarasinghe, T., et al. Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. PubMed. 2011. [Link]
-
Simeonov, A., et al. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. 2022. [Link]
-
ResearchGate. (Colour online) Illustration of the procedure for measuring.... 2015. [Link]
-
FluoroFinder. Tips to Minimize Autofluorescence. 2023. [Link]
-
Thermo Fisher Scientific. 1.5 Autofluorescence–Fixed cell imaging: 5 steps for publication-quality images. YouTube. 2018. [Link]
-
Cytek Biosciences. Extracting Autofluorescence. YouTube. 2019. [Link]
-
Figure S2: Drug sensitivity assay –dose response curves and IC50 images. [Link]
-
ResearchGate. Fluorescence emission of quinoline and derivatives in ethanol. 2022. [Link]
-
Ismail, A.A., et al. Interferences in Immunoassay. National Institutes of Health. 2012. [Link]
-
Cabral, D.J., et al. Antibacterial activity of non-antibiotics is orthogonal to standard antibiotics. National Institutes of Health. 2023. [Link]
Sources
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. reframeDB [reframedb.org]
- 20. med.emory.edu [med.emory.edu]
Technical Support Center: Enhancing the Bioavailability of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
Welcome to the technical support center for enhancing the oral bioavailability of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this and similar quinolinone derivatives. Our approach is rooted in a deep understanding of physicochemical properties and their impact on drug absorption, providing you with the rationale behind experimental choices and robust troubleshooting strategies.
I. Understanding the Molecule: The First Step in Bioavailability Enhancement
The journey to enhancing the bioavailability of any compound begins with a thorough understanding of its intrinsic physicochemical properties. For a novel molecule like this compound, direct experimental data may be scarce. However, based on the quinolinone scaffold, we can anticipate potential challenges, primarily related to poor aqueous solubility.
This guide will walk you through a systematic approach, starting with the crucial initial characterization of your compound, which will then inform the selection of the most appropriate bioavailability enhancement strategy.
II. Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial questions and provides a logical workflow for characterizing your compound.
Q1: I've synthesized this compound, but I'm concerned about its potential for poor oral absorption. Where do I start?
A1: Your concern is valid, as quinolinone derivatives often exhibit low aqueous solubility. The first and most critical step is to determine the fundamental physicochemical properties of your compound. This data will form the basis for all subsequent formulation decisions. We recommend a tiered approach to characterization:
-
Solubility Determination: Assess both kinetic and thermodynamic solubility.
-
Permeability Assessment: Determine the compound's ability to cross intestinal barriers.
-
pKa Determination: Understand the ionization behavior of your molecule at different pH values.
This initial characterization will help you classify your compound according to the Biopharmaceutics Classification System (BCS), which is a cornerstone of formulation development.
Q2: How do I interpret the results of my initial characterization to choose a bioavailability enhancement strategy?
A2: The results of your solubility, permeability, and pKa assessments will guide your strategy. Here’s a general framework based on the Biopharmaceutics Classification System (BCS):
| BCS Class | Solubility | Permeability | Primary Challenge | Recommended Initial Strategies |
| Class I | High | High | - | Minimal formulation work needed. |
| Class II | Low | High | Dissolution Rate-Limited Absorption | Particle size reduction, solid dispersions, lipid-based formulations. |
| Class III | High | Low | Permeability-Limited Absorption | Permeation enhancers, prodrug approaches. |
| Class IV | Low | Low | Solubility and Permeability Limitations | Combination approaches (e.g., nanoformulations with permeation enhancers). |
Given the structure of this compound, it is highly probable that it will fall into BCS Class II or IV , making solubility enhancement a key focus.
III. Experimental Protocols: Foundational Assays for Compound Characterization
Here, we provide detailed, step-by-step methodologies for the essential characterization assays.
Protocol 1: Kinetic and Thermodynamic Solubility Assays
Objective: To determine the aqueous solubility of this compound.
Rationale: Kinetic solubility provides a high-throughput initial assessment, while thermodynamic solubility represents the true equilibrium solubility, which is crucial for formulation development.[1][2]
A. Kinetic Solubility (Nephelometric Method)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature with gentle shaking for 1-2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.[3]
B. Thermodynamic Solubility (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).[4][5]
Protocol 2: In Vitro Permeability Assessment (Caco-2 Cell Assay)
Objective: To assess the intestinal permeability of this compound.
Rationale: The Caco-2 cell line is a widely accepted in vitro model of the human intestinal epithelium, providing insights into both passive diffusion and active transport mechanisms.[6][7]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Dosing: Add the compound (dissolved in a transport buffer) to the apical (A) side of the monolayer.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer.
Protocol 3: pKa Determination (UV-Metric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Rationale: The pKa value is critical for understanding the solubility and dissolution behavior of a compound in the varying pH environments of the gastrointestinal tract.
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Titration: Titrate a diluted solution of the compound with standardized acid and base, monitoring the UV-Vis spectrum at each pH point.
-
Data Analysis: Plot the change in absorbance at a specific wavelength against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
IV. Troubleshooting Guide for Bioavailability Enhancement Strategies
Based on the initial characterization, you can now select and optimize a suitable formulation strategy. This section provides troubleshooting guidance for common challenges encountered with two widely used techniques for poorly soluble compounds: amorphous solid dispersions and nanoemulsions.
A. Amorphous Solid Dispersions (ASDs)
Principle: ASDs enhance solubility and dissolution rate by converting the crystalline drug into a high-energy amorphous form, dispersed within a polymer matrix.[8][9]
Workflow for ASD Development:
Caption: Workflow for Amorphous Solid Dispersion (ASD) Development.
Troubleshooting Common ASD Issues:
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Incomplete Amorphous Conversion | - Incompatible polymer - High drug loading - Inefficient manufacturing process | - Screen different polymers: Polymers with strong interactions (e.g., hydrogen bonding) with the drug are more effective at preventing crystallization. - Reduce drug loading: A lower drug-to-polymer ratio increases the physical separation of drug molecules, hindering recrystallization. - Optimize manufacturing parameters: For spray drying, adjust inlet temperature and solvent system. For hot-melt extrusion, optimize temperature and screw speed.[10] |
| Rapid Recrystallization During Storage | - High humidity - High temperature - Inappropriate polymer selection | - Control storage conditions: Store ASDs in a low-humidity environment. - Select a polymer with a high glass transition temperature (Tg): A higher Tg restricts molecular mobility, thus preventing recrystallization. - Incorporate a secondary polymer: A combination of polymers can sometimes offer superior stabilization. |
| "Spring and Parachute" Effect Failure (Precipitation in Dissolution) | - Insufficient polymer in the dissolution medium - pH-dependent solubility of the drug or polymer | - Increase polymer concentration in the formulation: The polymer acts as a "parachute" to maintain supersaturation by inhibiting precipitation. - Use a pH-independent polymer: If the drug's solubility is highly pH-dependent, a polymer that dissolves across a wider pH range may be beneficial. - Add a precipitation inhibitor: Surfactants or other excipients can help maintain the supersaturated state. |
B. Nanoemulsions
Principle: Nanoemulsions are kinetically stable, submicron-sized droplets of an oil phase dispersed in an aqueous phase (or vice versa), stabilized by surfactants. They enhance bioavailability by increasing the drug's solubility and presenting it in a pre-dissolved state for absorption.[6][11]
Logical Relationship in Nanoemulsion Formulation:
Caption: Logical Flow in Nanoemulsion Formulation Development.
Troubleshooting Common Nanoemulsion Issues:
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Phase Separation or Creaming | - Inappropriate surfactant/co-surfactant ratio - Insufficient energy input during formulation - Ostwald ripening | - Optimize the surfactant-to-oil ratio (SOR): Construct a ternary phase diagram to identify the optimal ratios for stable nanoemulsion formation. - Increase energy input: For high-energy methods like ultrasonication or high-pressure homogenization, increase the processing time or pressure. - Use a combination of surfactants: A blend of surfactants can provide better interfacial stability. To minimize Ostwald ripening, select an oil with very low aqueous solubility. |
| Large and Polydisperse Droplet Size | - Poor choice of oil or surfactant - Incorrect formulation parameters | - Screen different oils: The drug should have high solubility in the chosen oil phase. - Select a surfactant with an appropriate Hydrophilic-Lipophilic Balance (HLB) value: The HLB value should be optimized for the specific oil phase. - Adjust the formulation composition: Vary the concentrations of oil, surfactant, and co-surfactant to achieve the desired droplet size. |
| Drug Precipitation Upon Dilution | - Poor drug solubility in the nanoemulsion core - Supersaturation upon dilution in aqueous media | - Increase drug loading in the oil phase: Ensure the drug remains solubilized within the oil droplets. - Incorporate a co-solvent: A co-solvent can help maintain drug solubility upon dilution. - Evaluate the nanoemulsion's behavior in simulated gastrointestinal fluids: This will provide a more realistic assessment of its in vivo performance. |
V. Concluding Remarks
Enhancing the bioavailability of a poorly soluble compound like this compound is a multi-faceted challenge that requires a systematic and rational approach. By first thoroughly characterizing the molecule's physicochemical properties, researchers can make informed decisions about the most promising formulation strategies. The troubleshooting guides provided for amorphous solid dispersions and nanoemulsions offer a starting point for overcoming common hurdles in the development of these advanced drug delivery systems. Remember that each compound is unique, and empirical testing guided by sound scientific principles is the key to success.
VI. References
-
AL-AYED, A. S. (2011). Synthesis and Biological Evaluation of Some New Coumarin Derivatives. Molecules, 16(12), 10292-10302.
-
Corti, G., Maestrelli, F., Cirri, M., & Mura, P. (2010). Development and in vitro evaluation of a new carrier for the dissolution enhancement of poorly water-soluble drugs: niclosamide-Eudragit® E100 solid complex. Drug development and industrial pharmacy, 36(1), 60-68.
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111-2119.
-
Kawakami, K. (2002). Solubilization behavior of a poorly soluble drug under simulated intestinal conditions. Journal of pharmaceutical sciences, 91(4), 925-933.
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278-287.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharmanest, 1(2), 1-6.
-
Stegemann, S., Leveiller, F., Franchi, D., de Jong, H., & Lindén, H. (2007). When poor solubility becomes an issue: from early structure-property relationship to a customized product development. European journal of pharmaceutical sciences, 31(5), 249-261.
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sciensage.info [sciensage.info]
- 3. Nanoemulsions Challenges and Future Prospects as a Drug Delivery System | springerprofessional.de [springerprofessional.de]
- 4. semanticscholar.org [semanticscholar.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Challenges and Future Prospects of Nanoemulsion as a Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of 3-Acyl-4-hydroxyquinolin-2(1H)-ones and Other NMDA Receptor Antagonists
This guide provides a comprehensive comparison of the efficacy of 3-Acyl-4-hydroxyquinolin-2(1H)-one derivatives with other notable antagonists of the N-methyl-D-aspartate (NMDA) receptor. As researchers and drug development professionals, an in-depth understanding of the comparative pharmacology of these compounds is crucial for advancing neuropharmacology and developing novel therapeutics for neurological disorders. This document synthesizes experimental data to offer an objective overview, detailing the underlying mechanisms and experimental protocols that form the basis of these comparisons.
Introduction to 3-Acyl-4-hydroxyquinolin-2(1H)-ones as NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a pathological process implicated in various neurological conditions such as epilepsy, stroke, and neurodegenerative diseases.[2] The NMDA receptor possesses a unique modulatory site where the amino acid glycine (or D-serine) must bind as a co-agonist for the receptor to be activated by glutamate.[1] This glycine binding site has emerged as a key target for therapeutic intervention, as antagonists at this site can allosterically inhibit NMDA receptor function, offering a potentially more subtle and safer modulation compared to direct channel blockers.[2]
Mechanism of Action: Targeting the NMDA Receptor Glycine Site
The NMDA receptor is a heterotetrameric ligand-gated ion channel. For the channel to open and allow the influx of Ca²⁺ ions, two distinct events must occur: the binding of the primary neurotransmitter, glutamate, to the GluN2 subunits, and the binding of a co-agonist, either glycine or D-serine, to the GluN1 subunits.[1] Glycine site antagonists, such as the 3-Acyl-4-hydroxyquinolin-2(1H)-one derivatives, competitively bind to the glycine site on the GluN1 subunit, thereby preventing the co-agonist from binding and, consequently, inhibiting the opening of the ion channel even in the presence of glutamate.[3] This allosteric modulation provides a mechanism to dampen NMDA receptor activity without completely blocking it, which may reduce the psychotomimetic side effects associated with non-competitive channel blockers like MK-801.
Figure 1: Signaling pathway illustrating NMDA receptor activation and the mechanism of antagonism by 3-Acyl-4-hydroxyquinolin-2(1H)-ones.
Comparative Efficacy of NMDA Receptor Antagonists
The efficacy of various NMDA receptor antagonists is typically quantified by their binding affinity (Ki) or their ability to inhibit the binding of a radiolabeled ligand (IC50) in in vitro assays. The following table summarizes the available data for representative 3-Acyl-4-hydroxyquinolin-2(1H)-one derivatives and other well-characterized NMDA receptor antagonists.
| Compound | Antagonist Type | Target Site | IC50 (nM) | Ki (nM) | Reference(s) |
| L-701,273 | Competitive Antagonist | Glycine Site | 170 | - | [3] |
| L-701,324 | Competitive Antagonist | Glycine Site | 2 | - | [4] |
| GV-150526A (Gavestinel) | Non-competitive Antagonist | Glycine Site | - | ~3.16 (pKi=8.5) | [5] |
| ACEA-1021 (Licostinel) | Competitive Antagonist | Glycine Site | Nanomolar affinity | - | [6] |
| MK-801 (Dizocilpine) | Uncompetitive Channel Blocker | Ion Channel Pore | - | 59 |
Note: L-701,273 is a representative 3-Acyl-4-hydroxyquinolin-2(1H)-one derivative (3-(3-hydroxyphenyl)propargyl ester).[3] Data for ACEA-1021 is qualitative from the literature. Ki for GV-150526A is calculated from its pKi value.
From the data presented, it is evident that while L-701,273 shows potent antagonism at the nanomolar level, other glycine site antagonists such as L-701,324 and GV-150526A exhibit even higher affinity. The uncompetitive channel blocker, MK-801, also demonstrates high potency. The key differentiator for the 3-Acyl-4-hydroxyquinolin-2(1H)-one class lies in its potential for improved pharmacokinetic properties, specifically brain penetration, which is a critical factor for in vivo efficacy.[3] Indeed, another compound from this series, the cyclopropyl ketone L-701,252, was identified as the most potent in preventing audiogenic seizures in mice, with an ED50 of 4.1 mg/kg i.p., highlighting its systemic activity.[3]
Experimental Protocol: [³H]-L-689,560 Radioligand Binding Assay for the NMDA Receptor Glycine Site
The following protocol outlines a standard method for determining the affinity of a test compound for the glycine site of the NMDA receptor by measuring its ability to displace the radiolabeled antagonist, [³H]-L-689,560.
I. Preparation of Rat Cortical Membranes
-
Tissue Homogenization: Euthanize adult Sprague-Dawley rats and rapidly dissect the cerebral cortices on ice. Homogenize the tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Membrane Pelleting: Carefully collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Washing: Resuspend the pellet in fresh ice-cold lysis buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous ligands.
-
Final Preparation and Storage: Resuspend the final pellet in a smaller volume of assay buffer (50 mM Tris-HCl, pH 7.4) to achieve a protein concentration of approximately 1-2 mg/mL. Determine the protein concentration using a standard method such as the Bradford assay. Aliquot and store the membrane preparation at -80°C until use.
II. Radioligand Binding Assay
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of assay buffer or unlabeled antagonist for determining non-specific binding (e.g., 10 µM Glycine).
-
50 µL of various concentrations of the test compound (e.g., 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one).
-
50 µL of [³H]-L-689,560 (at a final concentration close to its Kd, e.g., 3 nM).
-
100 µL of the prepared rat cortical membrane suspension (approximately 100 µg of protein).
-
-
Incubation: Incubate the plate at 4°C for 120 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine. Wash the filters rapidly three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to stand for at least 4 hours. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for the [³H]-L-689,560 radioligand binding assay.
Conclusion
The 3-Acyl-4-hydroxyquinolin-2(1H)-one series represents a promising class of systemically active NMDA receptor antagonists targeting the glycine co-agonist site. While direct experimental data for this compound is not currently available, the data from structurally related analogs demonstrate potent in vitro activity. The key advantage of this chemical class appears to be its favorable pharmacokinetic profile, leading to significant in vivo efficacy in preclinical models of seizures. When compared to other glycine site antagonists, the in vitro affinity of the representative L-701,273 is notable, though other compounds like L-701,324 show higher potency. The distinct mechanism of action of glycine site antagonists, offering allosteric modulation of the NMDA receptor, may present a superior safety profile compared to uncompetitive channel blockers such as MK-801. Further investigation into the structure-activity relationship of the 3-Acyl-4-hydroxyquinolin-2(1H)-one scaffold, particularly focusing on substitutions on the quinoline ring, will be crucial in optimizing the potency and pharmacokinetic properties of this promising class of neuroprotective agents.
References
-
Di Fabio, R., et al. (1997). Substituted indole-2-carboxylates as in vivo potent antagonists acting at the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 40(6), 841-850. Available from: [Link]
-
Doble, A. (1999). The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications. Progress in Neurobiology, 59(3), 207-243. Available from: [Link]
-
Kemp, J. A., & Leeson, P. D. (1993). The glycine site of the NMDA receptor--five years on. Trends in Pharmacological Sciences, 14(1), 20-25. Available from: [Link]
-
Leeson, P. D., et al. (1992). 4-Amido-2-carboxytetrahydroquinolines. Structure-activity relationships for antagonism at the glycine site of the NMDA receptor. Journal of Medicinal Chemistry, 35(11), 1954-1968. Available from: [Link]
-
McKernan, R. M., et al. (1993). Characterization of the binding of [3H]L-689,560, an antagonist for the glycine site on the N-methyl-D-aspartate receptor, to rat brain membranes. Molecular Pharmacology, 44(3), 522-528. Available from: [Link]
-
Priestley, T., et al. (1995). L-701,324, a potent, orally active and systemically available antagonist of the glycine site on the N-methyl-D-aspartate receptor complex. British Journal of Pharmacology, 116(2), 1909-1917. Available from: [Link]
-
Reynolds, I. J. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology, Chapter 1, Unit 1.6. Available from: [Link]
-
Rowley, M., et al. (1992). 4-Substituted-3-phenylquinolin-2(1H)-ones: acidic and nonacidic glycine site N-methyl-D-aspartate antagonists with in vivo activity. Journal of Medicinal Chemistry, 35(21), 3758-3773. Available from: [Link]
-
Rowley, M., et al. (1993). 3-Acyl-4-hydroxyquinolin-2(1H)-ones. Systemically active anticonvulsants acting by antagonism at the glycine site of the N-methyl-D-aspartate receptor complex. Journal of Medicinal Chemistry, 36(22), 3386-3396. Available from: [Link]
-
Saywell, K. L., et al. (1996). A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid. Journal of Pharmacy and Pharmacology, 48(10), 1062-1068. Available from: [Link]
-
Warner, D. S., et al. (1994). Neuroprotective effects of NMDA receptor glycine recognition site antagonism. Journal of Cerebral Blood Flow & Metabolism, 14(5), 847-855. Available from: [Link]
-
Wong, E. H., et al. (1986). The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist. Proceedings of the National Academy of Sciences, 83(18), 7104-7108. Available from: [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]
-
Patsnap Synapse. [3H]L-689560. Available from: [Link]
-
PubMed. Radioligand binding methods for membrane preparations and intact cells. Available from: [Link]
-
PubMed Central. Structural insights into binding of therapeutic channel blockers in NMDA receptors. Available from: [Link]
-
Wikipedia. Phencyclidine. Available from: [Link]
-
PubMed Central. Antagonists and Agonists at the Glycine Site of the NMDA Receptor for Therapeutic Interventions. Available from: [Link]
-
MedlinePlus. Antiepileptic Drugs. Available from: [Link]
-
Wikipedia. NMDA receptor. Available from: [Link]
-
PubMed. Anticonvulsant activity of antagonists and partial agonists for the NMDA receptor-associated glycine site in the kindling model of epilepsy. Available from: [Link]
-
PubMed. Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds. Available from: [Link]
-
Wikipedia. Dizocilpine. Available from: [Link]
Sources
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Acyl-4-hydroxyquinolin-2(1H)-ones. Systemically active anticonvulsants acting by antagonism at the glycine site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors [brieflands.com]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. grokipedia.com [grokipedia.com]
A Head-to-Head Comparison of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one and its Derivatives: A Guide for Researchers
The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Among these, the 3-acetyl-4-hydroxy-2-quinolinone (AHQ) framework stands out as a particularly versatile template for drug discovery, lending itself to a variety of chemical modifications that can fine-tune its biological profile.[2][3][4] This guide provides a comprehensive, head-to-head comparison of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one and its derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic potential. We will delve into the experimental data that underpins their activity as antimicrobial, antiviral, and anticancer agents, providing detailed protocols to facilitate further research.
The Core Scaffold: Synthesis and Chemical Reactivity
The foundation of the compounds discussed herein is the 3-acetyl-4-hydroxyquinolin-2(1H)-one moiety. The addition of dimethyl groups at the 7 and 8 positions of the benzene ring can significantly influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with biological targets.
General Synthesis
The synthesis of the this compound core typically begins with the condensation of 2,3-dimethylaniline with diethyl malonate. This is often followed by a thermal cyclization reaction, such as the Gould-Jacobs reaction, to form the 4-hydroxyquinolin-2-one ring system.[5] The final step involves acylation at the 3-position, commonly achieved using acetyl chloride or acetic anhydride in the presence of a catalyst like polyphosphoric acid.[2][3]
Caption: General synthetic pathway for this compound.
Chemical Reactivity and Derivatization Potential
The AHQ scaffold possesses multiple reactive sites, making it an ideal starting point for generating a diverse library of derivatives. The key sites for modification are:
-
The 3-acetyl group: The carbonyl and methyl protons are reactive, allowing for condensation reactions to form chalcones, pyrazolines, and other heterocyclic systems.[6][7]
-
The 4-hydroxyl group: This enolic hydroxyl group can be alkylated or acylated.
-
The N1-position: The nitrogen atom of the quinolinone ring can be alkylated or arylated, which significantly impacts the compound's properties.[2]
-
The aromatic ring: While less common for this specific core, electrophilic substitution on the benzene ring is a potential route for further modification.
The ability to readily modify these positions allows for a systematic exploration of the structure-activity relationship, a crucial aspect of modern drug design.[8][9][10]
Head-to-Head Comparison: Biological Activities of Derivatives
The therapeutic potential of quinolinone derivatives is vast, with studies demonstrating significant antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][4] The following sections compare the performance of various derivatives based on their structural modifications.
Antimicrobial Activity
Quinolone derivatives are well-known for their antibacterial effects, which are primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication.[11][12][13] Modifications to the core this compound structure can enhance both the potency and spectrum of this activity.
Derivatives synthesized by reacting the 3-acetyl group with various aromatic aldehydes to form chalcones, and subsequently with reagents like phenylhydrazine to create pyrazoline rings, have shown promising antimicrobial activity.[6] The introduction of heterocyclic moieties, such as thiadiazoles, at the 3-position has also been shown to yield compounds with notable activity against both Gram-positive and Gram-negative bacteria.[13]
Table 1: Comparative Antimicrobial Activity of Selected Derivatives
| Derivative Class | Modification Site | Target Organisms | Reported Activity | Reference |
| Chalcone Hybrids | 3-acetyl group | S. aureus, B. subtilis, E. coli | Moderate to good activity | [6] |
| Pyrazoline Hybrids | 3-acetyl group | S. aureus, E. coli | Potent antimalarial activity, moderate antimicrobial | [6] |
| Thiadiazole Conjugates | 3-acetyl group | S. aureus, B. subtilis | Promising activity | [13] |
| N-Substituted Analogues | N1-position | Various bacteria | Activity varies with substituent | [2] |
Antiviral Activity
The quinoline scaffold has demonstrated remarkable antiviral activity against a range of viruses, including HIV, Dengue virus, and Zika virus.[1][11][12][14] The mechanism of action can vary, from inhibiting viral replication by interfering with Tat-TAR interactions in HIV to impairing the accumulation of viral envelope glycoproteins in Dengue virus infections.[11][14]
For fluoroquinolones, a related class, the introduction of an aryl group at the piperazine moiety was found to shift the activity from antibacterial to antiviral, specifically against HIV.[11][12] Similarly, substituting the fluorine at position 6 with an amine group improved both activity and selectivity against HIV-1.[11] While these specific modifications are not directly on the this compound core, they highlight the importance of substitutions on the quinoline ring system for antiviral efficacy.
Anticancer Activity
The quinolinone scaffold is a privileged structure in the development of anticancer agents.[13][15] Derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the induction of apoptosis, inhibition of cell migration, and cell cycle arrest.[13]
A study on quinoline derivatives revealed that a large, bulky alkoxy substituent at the 7-position and an amino side chain at the 4-position were beneficial for antiproliferative activity.[15] Specifically, 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine was identified as a highly potent agent against several human tumor cell lines, with IC50 values below 1.0 μM.[15] This compound was found to trigger apoptosis in colorectal cancer cells by activating p53 transcriptional activity and effectively inhibited tumor growth in a xenograft model.[15]
For derivatives of our core compound, modifications at the 3-acetyl position to create pyrimidine hybrids have been investigated for their anticancer properties against hepatocellular and squamous cell carcinoma cell lines.[7]
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for the synthesis of a representative derivative and for evaluating its biological activity.
Synthesis of (E)-3-(3-aryl-acryloyl)-4-hydroxy-7,8-dimethylquinolin-2(1H)-one (Chalcone Derivative)
This protocol describes the Claisen-Schmidt condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound (1 mmol)
-
Substituted benzaldehyde (1.2 mmol)
-
Ethanol (20 mL)
-
Piperidine (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the substituted benzaldehyde to the solution.
-
Add a few drops of piperidine to catalyze the reaction.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified chalcone derivative.
-
Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the procedure for assessing the cytotoxicity of the synthesized derivatives against a cancer cell line.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized quinolinone derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The this compound scaffold is a promising platform for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of a wide array of derivatives, and structure-activity relationship studies have shown that modifications at the 3-acetyl and N1-positions can significantly modulate biological activity. The data presented in this guide, drawn from numerous studies on related quinolinone structures, strongly suggests that derivatives of this specific core hold significant potential as antimicrobial, antiviral, and anticancer agents. Future research should focus on synthesizing and screening a broader library of these derivatives to identify lead compounds with enhanced potency and selectivity. Further investigation into their mechanisms of action will be crucial for their advancement through the drug development pipeline.
References
- Antiviral Properties of Quinolone-based Drugs. (2004). Bentham Science Publishers.
-
A Combined Quantitative Structure-Activity Relationship Research of Quinolinone Derivatives as Androgen Receptor Antagonists. (2015). Combinatorial Chemistry & High Throughput Screening. [Link]
-
Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (n.d.). MDPI. [Link]
-
Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. (2016). Bioorganic & Medicinal Chemistry. [Link]
-
Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central. [Link]
-
Antiviral Properties of Quinolone-based Drugs. (2025). ResearchGate. [Link]
-
Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. (n.d.). PMC - NIH. [Link]
-
3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review). (n.d.). Request PDF. [Link]
-
Structural–activity relationship (SAR) of 4-quinolone derivatives. (2025). ResearchGate. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. [Link]
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). NIH. [Link]
-
Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry. [Link]
-
Synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-one (2a). (n.d.). ResearchGate. [Link]
-
(PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. (2018). ResearchGate. [Link]
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). Semantic Scholar. [Link]
Sources
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Combined Quantitative Structure-Activity Relationship Research of Quinolinone Derivatives as Androgen Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating In Vivo Target Engagement of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
Introduction
For drug development professionals, confirming that a therapeutic candidate engages its intended molecular target within a living organism (in vivo) is a pivotal step.[1] This process, known as target engagement (TE), provides critical evidence for the compound's mechanism of action and is essential for bridging the gap between preclinical development and clinical efficacy.[2][3][4] A failure to demonstrate adequate target engagement is a significant contributor to the high attrition rates in clinical trials.[5][6]
This guide focuses on strategies for validating the in vivo target engagement of a novel investigational compound, 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one (hereafter referred to as "Cmpd-Q"). The quinolinone scaffold is a versatile structure found in numerous bioactive molecules.[7] While the specific target of Cmpd-Q is under investigation, related 3-acetyl-4-hydroxy-2-quinolinone derivatives have shown a range of biological activities.[7][8] For the purposes of this guide, we will hypothesize that Cmpd-Q is designed as a kinase inhibitor, a common modality for this chemical class. Specifically, we will use Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies, as a model target to frame our experimental comparisons.[9][10]
We will objectively compare three leading methodologies for quantifying in vivo target engagement:
-
Cellular Thermal Shift Assay (CETSA) : A biophysical method that measures the stabilization of a target protein by a bound ligand.[3][11]
-
Positron Emission Tomography (PET) : A non-invasive imaging technique that visualizes and quantifies target occupancy in real-time.[12][13][14][15]
-
Pharmacodynamic (PD) Biomarkers : Assays that measure the downstream biological effects resulting from target modulation.[2][16]
As a benchmark and positive control, we will reference Ibrutinib, a well-characterized, FDA-approved covalent inhibitor of BTK.[10][17]
Comparative Analysis of In Vivo Target Engagement Methodologies
The choice of a target engagement validation method is a strategic decision influenced by factors such as the nature of the target, the availability of specialized reagents, throughput requirements, and the specific biological question at hand.
| Feature | Cellular Thermal Shift Assay (CETSA) | Positron Emission Tomography (PET) | Pharmacodynamic (PD) Biomarkers |
| Principle | Measures the thermal stabilization of the target protein upon drug binding in tissue lysates.[3][18] | Non-invasive imaging that quantifies the distribution of a radiolabeled ligand, which competes with the drug for target binding.[12][13][18] | Measures changes in downstream molecules or pathways as a result of target modulation (e.g., phosphorylation status).[2][16] |
| Environment | Ex vivo analysis of tissues from dosed animals.[18] | In vivo (whole living organism).[12][19] | Ex vivo analysis of tissues or biofluids (e.g., blood) from dosed animals.[5] |
| Quantitative Readout | Semi-quantitative (thermal shift, ΔTm) or quantitative (Isothermal Dose-Response). | Highly quantitative measure of target occupancy (%).[13][18] | Quantitative measure of downstream pathway modulation (e.g., % inhibition of phosphorylation). |
| Key Advantage | No requirement for compound modification or specific probes; measures direct binding.[11] | Non-invasive, provides spatial distribution in the whole organism, and is highly translatable to clinical studies.[12][14] | Confirms not just target binding but functional biological consequence, linking engagement to mechanism of action.[16][20] |
| Key Limitation | Invasive (requires tissue collection); throughput can be limited in traditional formats.[11][21] | Requires synthesis of a specific radiotracer; low throughput and high cost due to specialized equipment.[18][21] | Indirect measure of target binding; requires a well-validated downstream biomarker which may not always be available.[16] |
| Suitability for Cmpd-Q | High. Directly demonstrates that Cmpd-Q binds to BTK in target tissues without needing a modified version of the compound. | Moderate to High. Feasible if a suitable BTK-specific radioligand is available. Provides unparalleled translational data. | High. Directly measures the intended inhibitory effect on BTK's kinase activity in a physiological setting. |
Experimental Workflows & Protocols
A robust target validation strategy often integrates multiple approaches to build a comprehensive and convincing data package. Below is a logical workflow for assessing the in vivo target engagement of Cmpd-Q.
Overall Experimental Workflow Diagram
Caption: Overall workflow for in vivo target engagement validation.
Method 1: In Vivo Cellular Thermal Shift Assay (CETSA)
CETSA is founded on the principle that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[3] This change in thermal stability is measured to confirm target engagement in native tissues.
Experimental Protocol: CETSA for BTK in Splenocytes
-
Animal Dosing: Administer Cmpd-Q (e.g., 10, 30, 100 mg/kg), Ibrutinib (positive control, e.g., 10 mg/kg), or vehicle via oral gavage to cohorts of mice.
-
Tissue Collection: At a predetermined time point (e.g., 2 hours post-dose), euthanize animals and harvest spleens into ice-cold PBS with protease and phosphatase inhibitors.
-
Cell Lysis: Prepare single-cell suspensions (splenocytes) and lyse the cells via freeze-thaw cycles. Clarify the lysate by high-speed centrifugation to remove cell debris.
-
Heat Challenge: Aliquot the soluble lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.[18]
-
Separation of Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[11]
-
Quantification: Carefully collect the supernatant containing the soluble (non-denatured) protein fraction. Quantify the amount of soluble BTK remaining at each temperature using a standard Western Blot or a quantitative immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: Plot the percentage of soluble BTK against temperature for each treatment group. A rightward shift in the melting curve for Cmpd-Q-treated samples compared to vehicle indicates target stabilization and engagement.
CETSA Workflow Diagram
Caption: Step-by-step workflow for the CETSA experiment.
Method 2: Positron Emission Tomography (PET) Imaging
PET is a powerful, non-invasive technique that allows for the visualization and quantification of drug-target interactions in a living animal over time.[12][15] The experiment typically involves a radiolabeled tracer that binds to the target. Target engagement by an unlabeled drug like Cmpd-Q is measured by the displacement of this tracer, resulting in a reduced PET signal.[1]
Experimental Protocol: PET for BTK Occupancy
-
Radiotracer Selection: A validated PET radiotracer for BTK is required. For this example, we'll assume the availability of a suitable tracer, [11C]BTK-Tracer.
-
Baseline Scan: Anesthetize a subject animal (e.g., a non-human primate) and perform a baseline PET scan by injecting [11C]BTK-Tracer to determine the baseline signal in the target tissue (e.g., spleen, lymph nodes).[22]
-
Drug Administration: Administer a single dose of Cmpd-Q.
-
Post-Dose Scan: At the time of expected peak drug concentration, perform a second PET scan with [11C]BTK-Tracer.
-
Image Analysis: Reconstruct the PET images and define regions of interest (ROIs) over target tissues. Quantify the radiotracer uptake in these regions for both baseline and post-dose scans.
-
Data Analysis: Calculate the percent target occupancy using the following formula: Occupancy (%) = [ 1 - (SignalPost-Dose / SignalBaseline) ] * 100 A significant reduction in the PET signal post-dose indicates that Cmpd-Q is occupying the BTK binding site and preventing the tracer from binding.[22]
PET Logic Diagram
Caption: Principle of PET-based target occupancy measurement.
Method 3: Pharmacodynamic (PD) Biomarker Analysis
PD biomarkers are molecules that change in response to a drug's biological effect.[2][16] For a kinase inhibitor like Cmpd-Q, the most proximal and reliable PD biomarker is the phosphorylation status of the target itself (autophosphorylation) or its direct substrate.[1] For BTK, we can measure the phosphorylation at Tyr223.
Experimental Protocol: BTK Phosphorylation Assay
-
Animal Dosing and Sample Collection: Follow the same dosing and tissue collection protocol as described for CETSA (Method 1). Peripheral blood mononuclear cells (PBMCs) or splenocytes are ideal for this assay.
-
Lysate Preparation: Prepare cell lysates using a buffer that preserves phosphorylation states (i.e., containing phosphatase inhibitors).
-
Quantification: Use a sensitive immunoassay to measure the levels of both phosphorylated BTK (pBTK) and total BTK. A duplex assay format (e.g., Meso Scale Discovery, HTRF) is highly recommended for accuracy, as it normalizes the pBTK signal to the total amount of BTK protein in the sample.[17] Assays have been developed to measure BTK occupancy and engagement for inhibitors like Ibrutinib.[9][10][17][23]
-
Data Analysis: For each sample, calculate the ratio of pBTK to total BTK. Plot this ratio against the dose of Cmpd-Q. A dose-dependent reduction in the pBTK/total BTK ratio compared to the vehicle-treated group provides strong evidence of functional target engagement and inhibition.
PD Biomarker Signaling Pathway
Caption: Cmpd-Q inhibits BTK autophosphorylation, a key PD biomarker.
Conclusion and Synthesis
Validating in vivo target engagement is a non-negotiable step in modern drug discovery.[1][4] For a novel compound like this compound (Cmpd-Q), a multi-pronged approach provides the most robust and compelling evidence.
-
CETSA offers a direct, label-free confirmation of the physical interaction between Cmpd-Q and its target protein in a native tissue environment.[3][24]
-
PD Biomarker analysis complements this by demonstrating the functional consequence of that binding—namely, the inhibition of the target's activity.[2][20]
-
PET imaging , while resource-intensive, provides the highest level of translational data, offering a non-invasive, quantitative measure of target occupancy that can be directly applied in future clinical studies.[12][13][14]
By integrating data from these distinct but complementary methods, researchers can build a powerful, evidence-based narrative. This confirms not only that Cmpd-Q reaches its target in vivo but also that it engages it in a functionally meaningful way, thereby significantly de-risking its continued development and building a solid foundation for establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship.
References
- An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development. (2025). Vertex AI Search.
- PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers.
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry. [Link]
- Pharmacodynamic Biomarkers.
- Validating In Vivo Target Engagement of Novel Therapeutics: A Compar
-
Determining target engagement in living systems. (2014). Nature Chemical Biology. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. [Link]
- Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021). PerkinElmer.
-
Positron emission tomographic imaging in drug discovery. (2021). Drug Discovery Today. [Link]
-
Biomarkers, validation and pharmacokinetic-pharmacodynamic modelling. (2004). Current Opinion in Chemical Biology. [Link]
-
Cellular thermal shift assay. Wikipedia. [Link]
- A Comparative Guide to Confirming ACPD Target Engagement In Vivo. (2025). BenchChem.
-
PD Biomarkers Drive Drug Development. (2017). Lab Manager. [Link]
-
The application of positron emission tomography (PET) imaging in CNS drug development. (2018). Dialogues in Clinical Neuroscience. [Link]
-
Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. (2018). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
-
Pharmacodynamic (PD) Biomarkers. Charles River Laboratories. [Link]
-
Quantification of BTK engagement by ibrutinib in peripheral blood mononuclear cells in a phase I clinical study. (2015). Cancer Research. [Link]
-
A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor. (2020). Respiratory Research. [Link]
-
Importance of Quantifying Drug-Target Engagement in Cells. (2020). ACS Medicinal Chemistry Letters. [Link]
-
Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. (2018). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
-
Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. (2018). ResearchGate. [Link]
-
Quantitating drug-target engagement in single cells in vitro and in vivo. (2016). Nature Chemical Biology. [Link]
-
Positron Emission Tomography: Applications In Drug Discovery and Drug Development. (2007). Current Topics in Medicinal Chemistry. [Link]
-
Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. (2023). ACS Medicinal Chemistry Letters. [Link]
-
In vivo target validation using gene invalidation, RNA interference and protein functional knockout models: it is the time to combine. (2006). ResearchGate. [Link]
-
Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. [Link]
-
A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]
-
Target Engagement Assays in Early Drug Discovery. (2023). Journal of Medicinal Chemistry. [Link]
-
Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. (2018). ResearchGate. [Link]
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). RSC Advances. [Link]
Sources
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development [hayesbiomarkerconsulting.com]
- 3. annualreviews.org [annualreviews.org]
- 4. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. selvita.com [selvita.com]
- 7. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 13. Positron emission tomographic imaging in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The application of positron emission tomography (PET) imaging in CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
- 16. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Biomarkers, validation and pharmacokinetic-pharmacodynamic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. drugtargetreview.com [drugtargetreview.com]
A Senior Application Scientist's Guide to Benchmarking 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one Against Known Kinase Inhibitors
Abstract
The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved kinase inhibitors used in oncology.[1][2][3] This guide provides a comprehensive framework for benchmarking the novel compound, 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one, against established inhibitors. We hypothesize its potential as a c-Met tyrosine kinase inhibitor based on its structural class.[2][4] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a rigorous comparative analysis. The target audience includes researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.
Introduction: Rationale and Strategic Context
The dysregulation of protein kinase signaling is a hallmark of many cancers.[4] The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are frequently overexpressed or mutated in various tumors, driving cell proliferation, invasion, and angiogenesis.[5][6][7] Consequently, c-Met has emerged as a critical therapeutic target.[5][6]
Several quinoline-based molecules have been successfully developed as kinase inhibitors, including FDA-approved drugs like Cabozantinib and Crizotinib, which both target c-Met among other kinases.[3][8][9][10] The core structure of this compound shares features with these established pharmacophores, providing a strong rationale for its evaluation as a potential c-Met inhibitor.[11][12]
This guide provides a head-to-head comparison methodology against two well-characterized, multi-kinase inhibitors with potent c-Met activity:
-
Crizotinib: An ATP-competitive inhibitor of ALK, ROS1, and c-Met.[9][13]
-
Cabozantinib: A potent inhibitor of c-Met, VEGFR2, and RET.[8][14][15]
Our benchmarking strategy is built on a tiered approach, moving from direct enzymatic inhibition to cellular activity and target engagement. This ensures a comprehensive understanding of the test compound's potency, selectivity, and potential therapeutic utility.
Experimental Design: A Multi-Faceted Approach
A robust benchmarking program must assess a compound's activity at multiple biological levels. Our workflow is designed to first establish biochemical potency and then validate this activity in a relevant cellular context.
Caption: Overall experimental workflow for benchmarking the test compound.
Detailed Protocols & Methodologies
Biochemical Potency: In Vitro c-Met Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound and known inhibitors against purified c-Met kinase. The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50% and is a direct measure of its biochemical potency.[16]
Principle: This assay measures the amount of ATP consumed by the kinase reaction. As c-Met phosphorylates its substrate, ATP is converted to ADP. A proprietary reagent is used to convert ADP back to ATP, which then drives a luciferase-mediated reaction, generating a luminescent signal that is inversely proportional to the kinase activity.
Protocol:
-
Compound Preparation: Prepare 10 mM stock solutions of this compound, Crizotinib, and Cabozantinib in 100% DMSO.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series for each compound in an assay plate. The final concentrations should range from 100 µM to 5 nM. This wide range is critical for generating a complete dose-response curve.
-
Kinase Reaction Setup: In a 384-well plate, add the c-Met enzyme and the appropriate substrate peptide to the assay buffer. The ATP concentration should be set at its Km value for the enzyme to ensure the IC50 value closely approximates the inhibitor's binding affinity (Ki).[17]
-
Initiate Reaction: Add the diluted compounds to the wells and initiate the kinase reaction by adding the ATP solution.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
-
Detection: Add the detection reagent, which halts the kinase reaction and initiates the luminescence-generating step.
-
Data Acquisition: After a 30-minute incubation, measure the luminescence using a plate reader.
Data Analysis: The raw luminescence data will be converted to percent inhibition relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation.[18]
Cellular Activity: MTT Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of the compounds on a cancer cell line with known c-Met pathway activation, such as EBC-1 (lung cancer) or U-87 MG (glioblastoma).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity.[19] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[20] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed EBC-1 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[20]
-
Compound Treatment: Treat the cells with the same 10-point serial dilution of each compound used in the biochemical assay. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.[21]
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Cellular Target Engagement: Western Blot for Phospho-c-Met
Objective: To confirm that the observed cellular effects are due to the inhibition of the intended target. This is achieved by measuring the levels of phosphorylated c-Met (the active form) in compound-treated cells.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample separated by size via gel electrophoresis. We will use an antibody specific to c-Met phosphorylated at tyrosines 1234 and 1235 (p-c-Met), which are critical for its kinase activity.[22]
Protocol:
-
Cell Treatment: Seed EBC-1 cells in a 6-well plate. Treat cells for 2 hours with each compound at concentrations of 1x, 10x, and 100x their determined biochemical IC50.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) onto an 8% SDS-polyacrylamide gel and separate the proteins by electrophoresis.[23]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[24]
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody against p-c-Met (e.g., from Cell Signaling Technology #3126 or a similar source).[22][23] Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]
-
Stripping and Re-probing: The membrane should be stripped and re-probed with an antibody for total c-Met and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to confirm that the compound does not cause degradation of the c-Met protein itself.[25]
Data Synthesis and Comparative Analysis
The ultimate goal is to integrate the data from all three assays to build a comprehensive profile of the novel compound relative to the established inhibitors.
Comparative Data Summary
| Compound | Biochemical IC50 (c-Met, nM) | Cellular GI50 (EBC-1, nM) | p-c-Met Inhibition (at 10x IC50) |
| This compound | Experimental Value | Experimental Value | Qualitative/Quantitative |
| Crizotinib | Experimental Value | Experimental Value | Qualitative/Quantitative |
| Cabozantinib | Experimental Value | Experimental Value | Qualitative/Quantitative |
Note: GI50 (Growth Inhibition 50) is the metric derived from the cell viability assay.
Interpreting the Results
A successful candidate would ideally exhibit:
-
Potent Biochemical Activity: An IC50 value in the low nanomolar range, comparable to or better than the known inhibitors.
-
Strong Cellular Potency: A low nanomolar GI50 value. The ratio of cellular to biochemical potency can provide initial insights into cell permeability and metabolic stability.
-
Clear Target Engagement: A dose-dependent reduction in p-c-Met levels, confirming that the compound inhibits the target kinase within the cell at concentrations that correlate with its effects on cell viability.
The following diagram illustrates the mechanism of action at the cellular level that the Western blot aims to confirm.
Caption: Inhibition of HGF-induced c-Met receptor phosphorylation.
Conclusion
This guide provides a robust, multi-tiered strategy for the preclinical benchmarking of this compound. By directly comparing its biochemical and cellular activities to those of well-established drugs like Crizotinib and Cabozantinib, researchers can rapidly and effectively assess its potential as a novel c-Met targeted therapy. The successful execution of these protocols will yield the critical data needed to make informed decisions about advancing this, or any other novel compound, further down the drug discovery pipeline.
References
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
-
Cabozantinib: Mechanism of action, efficacy and indications. PubMed.[Link]
-
c-Met inhibitor. Wikipedia.[Link]
-
Crizotinib: A comprehensive review. PubMed Central.[Link]
-
MTT (Assay protocol). Protocols.io.[Link]
-
Crizotinib. Wikipedia.[Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]
-
Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork.[Link]
-
What is the mechanism of action of Cabozantinib? Patsnap Synapse.[Link]
-
Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. Minicule.[Link]
-
Cabozantinib: MedlinePlus Drug Information. MedlinePlus.[Link]
-
Crizotinib | C21H22Cl2FN5O. PubChem.[Link]
-
c-Met inhibitors – Knowledge and References. Taylor & Francis.[Link]
-
Cabozantinib: mechanism of action, pharmacokinetics and clinical applications. Hallmarks of Cancer.[Link]
-
An updated patent review of small-molecule c-Met kinase inhibitors (2018-present). Taylor & Francis Online.[Link]
-
c-Met inhibitors. PubMed Central.[Link]
-
What are c-Met inhibitors and how do they work? Patsnap Synapse.[Link]
-
Mechanism of action of cabozantinib. ResearchGate.[Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.[Link]
-
Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry.[Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen.[Link]
-
Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. BiochemSphere.[Link]
-
Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate.[Link]
-
Quinoline-chalcone hybrids as kinase inhibitors. ResearchGate.[Link]
-
What are the optimal conditions to see phospho-c-MET protein expression on a Western blot? ResearchGate.[Link]
-
Western blotting for c-Met, phosphorylated c-Met and selected downstream mediators in renal cell carcinoma (RCC) cell lines. ResearchGate.[Link]
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. National Institutes of Health.[Link]
-
Part One Hit Finding and Profiling for Protein Kinases. Wiley-VCH.[Link]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 6. An updated patent review of small-molecule c-Met kinase inhibitors (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Crizotinib - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 15. Cabozantinib: MedlinePlus Drug Information [medlineplus.gov]
- 16. BiochemSphere [biochemicalsci.com]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. assayquant.com [assayquant.com]
- 19. clyte.tech [clyte.tech]
- 20. MTT (Assay protocol [protocols.io]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Phospho-Met (Tyr1234/1235) Antibody | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. merckmillipore.com [merckmillipore.com]
- 25. researchgate.net [researchgate.net]
Reproducibility of experiments involving 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
A Comparative Guide to Ensuring Reproducibility in Experiments Involving 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
For researchers, scientists, and drug development professionals, the integrity of experimental results is paramount. The ability to reproduce findings is a cornerstone of scientific advancement, yet it remains a significant challenge.[1][2][3] This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving the synthetic quinolinone derivative, this compound. Quinolinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.[4][5]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, highlighting critical control points and offering field-proven insights to ensure that your experimental workflows are robust and your results are reliable. We will explore the synthesis, purification, characterization, and a comparative biological evaluation of this compound, emphasizing a self-validating approach to experimental design.
The synthesis of quinolin-2-one derivatives can be approached through several established routes.[6] For this compound, a common and reliable method involves the cyclization of an appropriately substituted N-acyl aniline derivative. The reproducibility of this synthesis is highly dependent on the purity of starting materials, precise control of reaction conditions, and consistent work-up procedures.[7]
Proposed Synthetic Pathway
The synthesis can be logically broken down into two main stages: the preparation of the N-acylated aniline precursor and its subsequent intramolecular cyclization.
Detailed Experimental Protocol
Materials:
-
2,3-Dimethylaniline (≥99% purity)
-
Diethyl malonate (≥99% purity)
-
Diphenyl ether (high boiling point solvent)
-
Acetic anhydride (≥98% purity)
-
Polyphosphoric acid (PPA)
-
Ethanol (anhydrous)
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
Protocol:
Stage 1: Synthesis of Diethyl 2-((2,3-dimethylphenyl)amino)malonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethylaniline (1 equivalent) and diethyl malonate (1.2 equivalents).
-
Heat the mixture at 180-190 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality: This is a direct thermal condensation. The excess diethyl malonate drives the reaction to completion. Monitoring by TLC is crucial to avoid unnecessary heating which can lead to side products.
-
-
After completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain the intermediate, Diethyl 2-((2,3-dimethylphenyl)amino)malonate.
Stage 2: Intramolecular Cyclization and Acetylation
-
Add the purified intermediate from Stage 1 to a high-boiling point solvent like diphenyl ether in a flask suitable for high-temperature reactions.
-
Heat the solution to reflux (approximately 250-260 °C) for 1-2 hours.
-
Causality: The high temperature facilitates the intramolecular Conrad-Limpach cyclization to form the quinolinone ring system.[6]
-
-
Cool the reaction mixture and add hexane to precipitate the crude 4-hydroxy-7,8-dimethylquinolin-2(1H)-one.
-
Filter the precipitate and wash with hexane to remove the diphenyl ether.
-
For the final acetylation step, suspend the crude product in acetic anhydride and add a catalytic amount of polyphosphoric acid.
-
Heat the mixture at 120 °C for 2 hours.
-
Pour the cooled reaction mixture into ice water to precipitate the final product, this compound.
-
Filter the solid, wash with water, and dry under vacuum.
Critical Parameters for Reproducibility
| Parameter | Importance | Recommended Control | Potential Issue if Uncontrolled |
| Purity of Starting Materials | High | Use reagents with ≥99% purity. | Impurities can lead to side reactions and lower yields. |
| Reaction Temperature | Critical | Use a temperature-controlled heating mantle and monitor with a thermometer. | Inconsistent temperatures can affect reaction rates and product distribution. |
| Reaction Time | High | Monitor reaction progress by TLC. | Incomplete reactions will lower the yield; prolonged heating can cause decomposition. |
| Atmosphere | Moderate | For some sensitive reagents, an inert atmosphere (N₂ or Ar) may be necessary. | Oxidation of starting materials or intermediates. |
Purification: Achieving High Purity for Consistent Results
The purity of the final compound is a critical determinant of its activity and the reproducibility of biological assays. Recrystallization is a common and effective method for purifying quinolinone derivatives.[8][9]
Recrystallization Protocol
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, or a mixture of dimethylformamide (DMF) and water) until the solid just dissolves.
-
Causality: Using the minimum amount of solvent ensures that the solution is saturated upon cooling, maximizing the yield of recrystallized product.
-
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to complete the crystallization process.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a temperature well below their melting point.
Characterization: Verifying Identity and Purity
Thorough characterization is non-negotiable for ensuring that the correct compound has been synthesized at the desired purity. A combination of spectroscopic and chromatographic methods should be employed.[10][11]
Analytical Techniques and Expected Results
| Technique | Purpose | Expected Result for this compound |
| ¹H NMR | Structural Elucidation | Signals corresponding to aromatic protons, two methyl groups on the quinolinone ring, an acetyl methyl group, and an enolic hydroxyl proton.[12] |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for carbonyl carbons (ketone, amide, acetyl), aromatic carbons, and methyl carbons. |
| FT-IR | Functional Group Identification | Characteristic peaks for O-H (hydroxyl), N-H (amide), C=O (amide, ketone, acetyl), and C=C (aromatic) stretches.[10] |
| Mass Spectrometry (MS) | Molecular Weight Determination | A molecular ion peak corresponding to the exact mass of the compound. |
| HPLC | Purity Assessment | A single major peak indicating high purity (e.g., >98%).[13][14] |
| Melting Point | Purity and Identity Check | A sharp melting point range consistent with a pure compound. |
Comparative Biological Evaluation: An Antibacterial Assay
To illustrate the importance of reproducibility in a biological context, we propose a comparative study of the antibacterial activity of the synthesized compound against a known alternative, such as a commercially available quinolone antibiotic (e.g., Ciprofloxacin).
Experimental Design
The experiment will determine the Minimum Inhibitory Concentration (MIC) of this compound and Ciprofloxacin against a standard bacterial strain (e.g., Staphylococcus aureus).
Sources
- 1. Reproducibility in Chemical Research - ChemistryViews [chemistryviews.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 9. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 10. impactfactor.org [impactfactor.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Bridging the Bench and Bedside: A Comparative Guide to Establishing In Vitro to In Vivo Correlation for 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
Introduction
The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2][3] A novel derivative, 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one (hereafter designated AHDQ), has been synthesized as a potential immunomodulatory and anti-inflammatory agent. A critical step in the preclinical development of any new chemical entity is establishing a robust in vitro to in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that relates an in vitro property of a drug (e.g., potency in a cell-based assay) to its in vivo response (e.g., plasma concentration or therapeutic efficacy).[4][5]
This guide provides a comprehensive framework for establishing the IVIVC of AHDQ. It offers an objective comparison with established quinolinone-based immunomodulators, Laquinimod and Tasquinimod, and presents detailed experimental protocols to ensure scientific rigor and reproducibility. The core objective is to create a predictive link between laboratory findings and clinical outcomes, thereby streamlining development, optimizing formulations, and reducing the reliance on extensive animal and human studies.[6][7]
Part 1: Foundational In Vitro Characterization
The initial step in building an IVIVC model is to thoroughly characterize the compound's activity in vitro. This involves determining its potency and mechanism of action in relevant biological systems. Given the known anti-inflammatory properties of the quinoline scaffold, we will focus on assays that measure the modulation of immune cell responses.[3][8]
Comparative In Vitro Potency Assessment
To contextualize the activity of AHDQ, it is benchmarked against Laquinimod, a known immunomodulator that has been studied in multiple sclerosis.[9][10] The primary assay measures the inhibition of Tumor Necrosis Factor-alpha (TNF-α) secretion from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). TNF-α is a key pro-inflammatory cytokine, and its inhibition is a relevant endpoint for anti-inflammatory drug candidates.
Table 1: Comparative In Vitro Potency (IC₅₀) for TNF-α Inhibition
| Compound | Target/Assay | IC₅₀ (nM) | Source |
| AHDQ (Hypothetical Data) | TNF-α Secretion (LPS-stimulated PBMCs) | 75 | N/A |
| Laquinimod | Monocyte Activation (CD86 expression) | Modulatory | [11] |
| Tasquinimod | Myeloid Cell Function | Modulatory | [12] |
Detailed Protocol: TNF-α Secretion ELISA
This protocol ensures a self-validating system by including appropriate controls and standards.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of AHDQ on TNF-α production in LPS-stimulated human PBMCs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Seed 2 x 10⁵ cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum.
-
Compound Preparation: Prepare a 10 mM stock solution of AHDQ in DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 5 nM) in culture medium.
-
Treatment: Add the compound dilutions to the cells and incubate for 1 hour at 37°C, 5% CO₂.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.
-
Incubation: Incubate the plate for 18 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Quantify TNF-α concentration in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Plot the percent inhibition of TNF-α secretion against the log concentration of AHDQ. Use a non-linear regression (four-parameter logistic fit) to calculate the IC₅₀ value.
Part 2: In Vivo Efficacy and Pharmacokinetic Profiling
Translating in vitro potency to in vivo efficacy requires a relevant animal model that mimics the human disease pathology. For an immunomodulatory agent, the Collagen-Induced Arthritis (CIA) mouse model is a gold standard, as it shares key pathological features with human rheumatoid arthritis.[13][14]
Experimental Workflow for IVIVC Establishment
The overall process involves a coordinated effort across in vitro screening, in vivo efficacy testing, and pharmacokinetic/pharmacodynamic (PK/PD) analysis.
Caption: Workflow for establishing an In Vitro to In Vivo Correlation (IVIVC).
Detailed Protocol: Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the in vivo efficacy of AHDQ in reducing disease severity in a murine model of arthritis.
Strain: DBA/1J mice (highly susceptible to CIA).[13][15]
Methodology:
-
Primary Immunization (Day 0): Anesthetize male DBA/1J mice (8-10 weeks old). Inject 0.1 mL of an emulsion containing bovine type II collagen and Complete Freund's Adjuvant (CFA) subcutaneously at the base of the tail.[16]
-
Booster Immunization (Day 21): Administer a booster injection with an emulsion of collagen and Incomplete Freund's Adjuvant (IFA).[15][16]
-
Treatment Groups:
-
Group 1: Vehicle (e.g., 0.5% CMC)
-
Group 2: AHDQ (e.g., 10 mg/kg, daily oral gavage)
-
Group 3: AHDQ (e.g., 30 mg/kg, daily oral gavage)
-
Group 4: Positive Control (e.g., Methotrexate)
-
-
Dosing: Begin daily treatment on Day 21 and continue until Day 42.
-
Efficacy Assessment: Monitor mice daily for signs of arthritis starting from Day 21. Score each paw on a scale of 0-4 (0=normal, 4=severe swelling and ankylosis). The primary endpoint is the mean arthritis score and the percentage reduction in paw swelling compared to the vehicle group.
-
Pharmacokinetic Sampling: In a satellite group of animals, collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) after the final dose to determine the plasma concentration-time profile of AHDQ via LC-MS/MS.
Comparative In Vivo Efficacy
The hypothetical data below illustrates a potential outcome comparing AHDQ with a known therapeutic agent in the CIA model.
Table 2: Comparative In Vivo Efficacy in CIA Mouse Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 42) | % Inhibition of Disease |
| Vehicle | - | 10.5 ± 1.2 | 0% |
| AHDQ | 10 | 6.3 ± 0.9 | 40% |
| AHDQ | 30 | 3.1 ± 0.7 | 70% |
| Tasquinimod * | 30 | - | Significant Reduction |
Tasquinimod has demonstrated efficacy in various in vivo models, including those for multiple myeloma and prostate cancer, by modulating the tumor microenvironment.[12][17] While not directly tested in the CIA model in the provided sources, its immunomodulatory action suggests potential efficacy.
Part 3: Forging the Link - The IVIVC Model
The final step is to mathematically correlate the in vitro and in vivo data. This is achieved through pharmacokinetic-pharmacodynamic (PK/PD) modeling, which links the drug's exposure (PK, derived from plasma concentrations) to its pharmacological effect (PD, the reduction in arthritis score).[18][19]
Conceptual PK/PD Relationship
The goal is to determine the plasma concentration of AHDQ that is required to achieve a therapeutic effect. This "target concentration" can then be linked back to the in vitro IC₅₀.
Caption: The relationship between pharmacokinetics (drug exposure) and pharmacodynamics (drug effect).
Building the Correlation
-
Deconvolution of In Vivo Data: Using the plasma concentration-time data (PK) and the efficacy data (PD), a PK/PD model is constructed. This model estimates the exposure-response relationship (e.g., an Eₘₐₓ model) to determine the EC₅₀—the plasma concentration required to achieve 50% of the maximum therapeutic effect.
-
Establishing the Correlation: A simple Level C correlation can be established by plotting the in vitro IC₅₀ against the in vivo EC₅₀.[20] For a more robust Level A correlation, the entire in vitro dissolution/release profile is compared point-by-point with the in vivo absorption profile.[7][20]
-
Validation and Application: Once validated, the IVIVC model can predict the in vivo performance of new formulations based solely on in vitro data.[6] This accelerates formulation optimization and can support regulatory submissions, potentially waiving the need for certain bioequivalence studies.[4][20]
Establishing a scientifically sound in vitro to in vivo correlation is not merely a regulatory hurdle but a fundamental component of efficient drug development. For a novel quinolinone derivative like this compound, the framework presented here provides a clear, data-driven path. By systematically characterizing its in vitro potency, evaluating efficacy in a relevant disease model, and integrating these findings with pharmacokinetic data, researchers can build a predictive model that enhances understanding, de-risks clinical transition, and ultimately accelerates the delivery of new therapies to patients. The comparative analysis against established molecules like Laquinimod and Tasquinimod provides essential context, grounding the development of AHDQ within the broader landscape of immunomodulatory therapeutics.
References
-
A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc.[Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. PharmTech. [Link]
-
Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. NIH National Library of Medicine. [Link]
-
Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. [Link]
-
Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. [Link]
-
Collagen-induced arthritis. PubMed. [Link]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]
-
Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Pharma Models. [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Pharmaceutical Research. [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. NIH National Library of Medicine. [Link]
-
Efficacy and safety of laquinimod in multiple sclerosis: current status. NIH National Library of Medicine. [Link]
-
Tasquinimod Modulates Suppressive Myeloid Cells and Enhances Cancer Immunotherapies in Murine Models. AACR Journals. [Link]
-
Mechanisms of action of tasquinimod on the tumour microenvironment. NIH National Library of Medicine. [Link]
-
Tasquinimod suppresses tumor cell growth and bone resorption by targeting immunosuppressive myeloid cells and inhibiting c-MYC expression in multiple myeloma. NIH National Library of Medicine. [Link]
-
Tasquinimod. Active Biotech. [Link]
-
Laquinimod Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials. NIH National Library of Medicine. [Link]
-
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]
-
Pharmacokinetics and Pharmacodynamics Modeling. In-vitro In-vivo In-silico Journal. [Link]
-
Tasquinimod triggers an early change in the polarization of tumor associated macrophages in the tumor microenvironment. NIH National Library of Medicine. [Link]
-
Immune parameters of patients treated with laquinimod, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study. NIH National Library of Medicine. [Link]
-
Meet the Compound: Laquinimod. Huntington Study Group. [Link]
-
Special Issue : In Vitro–In Vivo Correlation and Mechanistic Pharmacokinetic Models: Bridging Drug In Vitro Characteristics and In Vivo Behaviors. MDPI. [Link]
-
Laquinimod in the treatment of multiple sclerosis: a review of the data so far. NIH National Library of Medicine. [Link]
-
Quinolines: a new hope against inflammation. PubMed. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
-
Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Bentham Science. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. premier-research.com [premier-research.com]
- 7. wjarr.com [wjarr.com]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of laquinimod in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 11. Immune parameters of patients treated with laquinimod, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tasquinimod suppresses tumor cell growth and bone resorption by targeting immunosuppressive myeloid cells and inhibiting c-MYC expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chondrex.com [chondrex.com]
- 14. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. openaccesspub.org [openaccesspub.org]
- 19. In Vitro–In Vivo Correlation and Mechanistic Pharmacokinetic Models: Bridging Drug In Vitro Characteristics and In Vivo Behaviors | Pharmaceutics | MDPI [mdpi.com]
- 20. Harnessing the In-Vitro-In-Vivo Correlation in Drug Development [pharmamodels.net]
A Comparative Analysis of the Pharmacokinetic Profiles of Quinolinone Derivatives: A Guide for Drug Development Professionals
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] A critical determinant of a drug candidate's success is its pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic profiles of several key quinolinone derivatives, offering insights into their clinical potential and the experimental methodologies used to characterize them.
The Importance of Pharmacokinetic Profiling in Quinolinone Drug Discovery
Understanding the pharmacokinetic behavior of quinolinone derivatives is paramount for optimizing their efficacy and safety. A favorable PK profile ensures that the drug reaches its target in sufficient concentrations and for an adequate duration to elicit a therapeutic effect, while minimizing off-target toxicity. Key pharmacokinetic parameters that dictate a compound's clinical viability include its bioavailability, half-life, volume of distribution, and clearance rate.[4] Modifications to the quinolinone core can significantly alter these parameters, influencing factors like oral absorption and metabolic stability.[5]
Comparative Pharmacokinetic Parameters of Selected Quinolone Derivatives
The following table summarizes key pharmacokinetic parameters for a selection of well-characterized quinolone (a prominent subclass of quinolinones) antibacterial agents. These data, derived from human volunteer studies, highlight the variability within this chemical class and provide a basis for structure-pharmacokinetic relationship (SPR) analysis.
| Compound | Dose | Tmax (h) | Serum Half-life (t1/2, h) | 24h Urine Recovery (%) |
| Norfloxacin | 400 mg (oral) | ~1.2 | 3.75 | 27 |
| Ciprofloxacin | 500 mg (oral) | 1.2 | 3.9 | 30.6 |
| Ofloxacin | 600 mg (oral) | 1.2 | 7.0 | 73 |
| Enoxacin | 600 mg (oral) | 1.9 | 6.2 | 62 |
| Pefloxacin | 400 mg (IV) | N/A | 10.5 | 4.9 (plus metabolites) |
Data compiled from a comparative study in volunteers.[6]
Analysis of Comparative Data:
From the data presented, several key insights can be drawn:
-
Absorption: Ofloxacin and ciprofloxacin exhibit the most rapid oral absorption, with a Tmax of 1.2 hours.[6] Enoxacin is absorbed more slowly.[6]
-
Half-Life: The serum half-lives vary significantly, from approximately 3.75 hours for norfloxacin to 10.5 hours for pefloxacin.[6] A longer half-life, as seen with ofloxacin and pefloxacin, may allow for less frequent dosing.
-
Elimination: Ofloxacin and ciprofloxacin (when administered intravenously) show high rates of urinary excretion, suggesting that renal clearance is a major elimination pathway.[6] In contrast, pefloxacin is extensively metabolized, with only a small fraction of the parent drug recovered in the urine.[6]
These differences underscore the profound impact that subtle structural modifications on the quinolone scaffold can have on the overall pharmacokinetic profile.
Methodologies for Preclinical Pharmacokinetic Evaluation
The determination of a compound's pharmacokinetic profile is a critical step in preclinical development. The following workflow outlines a standard approach for conducting an in vivo pharmacokinetic study in a rodent model.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: General workflow for a preclinical pharmacokinetic study.
Detailed Protocol: Oral Pharmacokinetic Study in Rats
-
Animal Models: Male Sprague-Dawley rats (200-250 g) are typically used. Animals are acclimatized for at least one week before the experiment.
-
Housing and Fasting: Animals are housed in a controlled environment and fasted overnight before dosing, with free access to water.
-
Compound Formulation: The quinolinone derivative is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration.
-
Dosing: A single oral dose (e.g., 10 mg/kg) is administered by gavage.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the quinolinone derivative are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
Factors Influencing the Pharmacokinetic Profile of Quinolinone Derivatives
The observed pharmacokinetic properties of quinolinone derivatives are influenced by a combination of physicochemical and biological factors.
Logical Relationship of a Quinolinone Derivative's Action
Caption: Logical relationship of a quinolinone derivative's action.
-
Lipophilicity: This is a key determinant of a compound's ability to cross biological membranes.[7] For quinolinone derivatives, modifications that alter lipophilicity can impact oral absorption and tissue distribution.[5]
-
Metabolism: The quinolinone scaffold can be susceptible to metabolism by cytochrome P450 enzymes. Strategies to block metabolic hotspots, such as the introduction of fluorine atoms, can improve metabolic stability and prolong the half-life.
-
Transporters: Some quinolinone derivatives may be substrates for efflux transporters like P-glycoprotein (P-gp), which can limit their oral bioavailability and penetration into the central nervous system.[8]
Future Directions and Conclusion
The development of novel quinolinone derivatives with optimized pharmacokinetic profiles remains an active area of research. The use of in silico ADME prediction tools and machine learning models is becoming increasingly valuable for prioritizing compounds with desirable pharmacokinetic properties early in the drug discovery process.[9][10][11][12][13] These computational approaches, in conjunction with traditional in vitro and in vivo studies, will continue to drive the discovery of new quinolinone-based therapies.
References
-
The comparative pharmacokinetics of five quinolones. PubMed. [Link]
-
Comparative pharmacokinetics of new quinolones. PubMed. [Link]
-
The quinolones: an overview and comparative appraisal of their pharmacokinetics and pharmacodynamics. PubMed. [Link]
-
Comparison of pharmacokinetics between new quinolone antibiotics: the zabofloxacin hydrochloride capsule and the zabofloxacin aspartate tablet. PubMed. [Link]
-
Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PMC - NIH. [Link]
-
Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. Taylor & Francis. [Link]
-
Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Scite.ai. [Link]
-
Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research | Oxford Academic. [Link]
-
Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Request PDF - ResearchGate. [Link]
-
Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central. [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH. [Link]
-
Lipinski's rule of five for drug likeliness and in silico ADME properties of quinoline derivatives by QikProp. ResearchGate. [Link]
-
Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]
-
Design of novel quinoline derivatives as antibreast cancer using 3D-QSAR, molecular docking and pharmacokinetic investigation. PubMed. [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. ResearchGate. [Link]
-
(PDF) In Silico ADME/T Properties of Quinine Derivatives using SwissADME and pkCSM Webservers. ResearchGate. [Link]
-
Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]
-
Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. NIH. [Link]
-
Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar. [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]
-
Publication: Investigation of Novel Quinoline Derivatives Targeting Epidermal Growth Factor Receptors as Anticancer Agents a Computational Approach. SciProfiles. [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. sciencescholar.us [sciencescholar.us]
- 3. noveltyjournals.com [noveltyjournals.com]
- 4. Comparative pharmacokinetics of new quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The comparative pharmacokinetics of five quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. scite.ai [scite.ai]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one, a specialized quinolinone derivative.
Part 1: Hazard Assessment and Classification
Before any disposal actions are taken, it is crucial to understand the potential hazards. Based on its quinolinone structure, this compound should be treated as a hazardous waste until proven otherwise. The primary regulatory framework governing hazardous waste in the United States is the RCRA, which gives the EPA the authority to control hazardous waste from "cradle-to-grave."[2][3]
Your institution's Environmental Health & Safety (EH&S) department will have specific procedures based on your facility's generator status—whether you are a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG).[4][5] Always consult your internal safety protocols first.
Anticipated Hazard Profile:
| Hazard Class | Justification & Handling Protocol |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be toxic. Avoid creating dust or aerosols. Handle only in a certified chemical fume hood with appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. |
| Environmental Hazard | As an organic compound, improper release can harm aquatic life and ecosystems. It must not be disposed of down the drain.[6][7] |
| Reactivity | Unknown. Keep segregated from strong oxidizing agents, acids, and bases to prevent uncontrolled reactions in the waste container.[6] |
Part 2: Waste Segregation at the Point of Generation
Proper segregation is the cornerstone of safe chemical disposal.[8] Mixing incompatible waste streams can lead to dangerous reactions, fires, or explosions. The following workflow illustrates the decision-making process for segregating waste related to this compound.
Caption: Waste segregation decision tree for this compound.
Part 3: Step-by-Step Disposal Protocol
This protocol must be executed within a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of laboratory personnel.[4][6][9]
Step 1: Container Selection and Labeling
-
Select the Right Container :
-
Solid Waste : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure it is clean, dry, and compatible.[8] Do not use foodstuff containers.[6]
-
Liquid Waste : Use a designated, leak-proof solvent waste container, typically HDPE or glass, ensuring chemical compatibility.[1] For example, do not store acidic waste in metal containers.[1]
-
Sharps : Use only an approved, puncture-resistant sharps container.[8][10]
-
-
Apply a Hazardous Waste Label : Before adding any waste, affix a completed hazardous waste label to the container. The EPA requires that each label clearly state the words "Hazardous Waste" and identify the contents.[4][5]
-
Contents : List "this compound" and any solvents present. Avoid abbreviations.
-
Hazards : Mark all applicable hazard characteristics (e.g., Toxic, Flammable if in a solvent).
-
Contact Information : Include the Principal Investigator's name and lab location.
-
Step 2: Waste Accumulation
-
Solid Waste : Carefully transfer any unused or contaminated solid this compound into the designated solid waste container. Place contaminated disposables like gloves and weighing papers in the same container.[8]
-
Liquid Waste : Pour solutions containing the compound into the designated liquid hazardous waste container. Fill the container to no more than 90% of its capacity to allow for expansion.[1]
-
Keep Containers Closed : All waste containers must be securely capped at all times, except when actively adding waste.[6] This prevents the release of vapors and protects against spills.
-
Store in SAA : Place the sealed, labeled container in your designated SAA, which should be under the direct supervision of lab personnel and away from drains or ignition sources.[1][4]
Step 3: Arranging for Final Disposal
-
Do Not Treat In-Lab : In-laboratory treatment of hazardous waste, such as neutralization or chemical deactivation, is generally not recommended unless you have a specific, validated, and permitted procedure.[11] Such actions can be hazardous and may violate regulatory requirements.
-
Contact EH&S for Pickup : Once a waste container is full, or if it has been in the SAA for an extended period (regulations may specify limits, such as one year for partially filled containers), contact your institution's EH&S department to arrange for a waste pickup.[6]
-
Final Disposal Method : The standard and safest method for final disposal of organic compounds like this quinolinone derivative is high-temperature incineration by a licensed professional service.[8] This process ensures the complete destruction of the chemical, minimizing its environmental impact.[4][8] Your institution's waste management vendor will handle this final step in accordance with all federal and state regulations.[12]
Part 4: Emergency Procedures for Spills
In the event of a spill during handling or disposal:
-
Alert and Evacuate : Notify personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE : At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.
-
Contain the Spill : Use an inert absorbent material like vermiculite, sand, or a commercial spill kit to dike and absorb the material.
-
Collect Waste : Carefully scoop the absorbent material and place it into a designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[8]
-
Report : Report the incident to your laboratory supervisor and EH&S department.
By adhering to this structured and cautious disposal plan, you contribute to a culture of safety and ensure that your research is conducted with the utmost responsibility from discovery to disposal.
References
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology (ASCP). Available at: [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
RCRA Hazardous Wastes. EcoOnline. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. National Academies Press. Available at: [Link]
-
RCRA Listed Hazardous Waste. California Department of Toxic Substances Control. Available at: [Link]
-
Disposal of Chemical Waste. University of Bristol Safety and Health Services. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Chemical Disposal in Laboratories. Envirostore. Available at: [Link]
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology. Available at: [Link]
Sources
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. EcoOnline Help Center [help.ecoonline.com]
- 3. epa.gov [epa.gov]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. discover.westlab.com [discover.westlab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epa.gov [epa.gov]
- 10. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 11. epfl.ch [epfl.ch]
- 12. epa.gov [epa.gov]
Navigating the Safe Handling of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one: A Guide to Personal Protective Equipment and Disposal
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. The compound 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one, a quinolinone derivative, represents a class of molecules with significant potential in medicinal chemistry. Ensuring the safety of laboratory personnel during its handling is paramount. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE), alongside essential information for operational planning and waste disposal, grounded in the safety profiles of structurally similar compounds.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is extrapolated from the known hazards of quinoline and its derivatives. Quinoline is recognized as a hazardous substance that is harmful if swallowed or in contact with skin, can cause serious eye irritation, and is a suspected mutagen and potential carcinogen[1][2][3]. Therefore, a cautious and comprehensive approach to PPE is mandatory.
Core Principles of Chemical Handling
Before undertaking any procedure involving this compound, a thorough risk assessment is essential. This involves evaluating the quantity of the substance being used, the nature of the experimental procedure (e.g., weighing, dissolution, transfer), and the potential for aerosol generation. The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and finally, PPE—should always be the guiding framework for ensuring laboratory safety.
Personal Protective Equipment (PPE): Your Last Line of Defense
Appropriate PPE must be worn at all times when handling this compound. The selection of specific PPE should be based on a comprehensive risk assessment of the planned experiment.
| PPE Category | Specification | Standard |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or NIOSH (US) approved.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton). Gloves must be inspected before use and disposed of if contaminated. | Tested according to EN 374.[4] |
| Skin and Body Protection | A chemical-resistant lab coat with full-length sleeves, worn over full-length pants and close-toed shoes. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat. Ensure no skin is exposed.[1][2] | N/A |
| Respiratory Protection | For procedures that may generate dust or aerosols, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used. This is particularly critical when handling the solid compound. | NIOSH (US) or EN 14387 (EU) approved. |
Rationale for PPE Selection:
-
Eye and Face Protection: The potential for serious eye irritation from quinoline derivatives necessitates robust protection to prevent contact with splashes or airborne particles[1][5].
-
Hand Protection: Given that quinoline is harmful in contact with skin, chemically resistant gloves are crucial to prevent dermal absorption[1][4][5]. Double gloving is recommended when handling concentrated solutions or the pure compound.
-
Skin and Body Protection: A complete barrier is necessary to prevent accidental skin contact. A lab coat, full-length pants, and closed-toe shoes are the minimum requirements[1][2].
-
Respiratory Protection: Due to the suspected mutagenic and carcinogenic properties of quinoline, inhalation of airborne particles or aerosols must be avoided[1]. Respiratory protection is essential when engineering controls, such as a fume hood, are insufficient to control exposure.
Experimental Workflow and PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental procedure.
Caption: PPE selection workflow based on experimental procedure.
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, use a balance with a draft shield or conduct the weighing within a fume hood.
-
Transfers: Use a spatula for solid transfers and a pipette or syringe for liquid transfers to minimize the risk of spills.
-
Spills: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, paper towels, and pipette tips should be collected in a dedicated, labeled hazardous waste bag.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Conclusion
While the specific toxicological properties of this compound have not been fully elucidated, the known hazards of its parent structure, quinoline, demand a high level of precaution. By adhering to the PPE guidelines, operational procedures, and disposal plans outlined in this guide, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved from [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
